molecular formula C15H13N B182963 2-(4-methylphenyl)-1H-indole CAS No. 55577-25-8

2-(4-methylphenyl)-1H-indole

Katalognummer: B182963
CAS-Nummer: 55577-25-8
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: VPXGIHGJJJBJFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-methylphenyl)-1H-indole is a chemical scaffold of significant interest in medicinal chemistry for the development of novel therapeutic agents. The indole nucleus is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets . Specifically, 2-substituted indoles like this compound are recognized as key intermediates and core structures in the exploration of new anticancer compounds. Research on analogous 2-arylindoles has demonstrated their potential to inhibit cancer cell proliferation, induce cell cycle arrest, and modulate key oncogenic pathways, highlighting the value of this chemotype in oncology research . Furthermore, the structural motif of a 2-aryl-substituted indole is common in the design of anti-inflammatory agents. Molecular hybridization strategies that combine an indole core with various aryl systems are actively investigated for developing inhibitors of enzymes like cyclooxygenase-2 (COX-2) . As a building block, this compound provides researchers with a versatile template for further synthetic modification, enabling structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties for a range of biological targets .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(4-methylphenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-11-6-8-12(9-7-11)15-10-13-4-2-3-5-14(13)16-15/h2-10,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXGIHGJJJBJFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20303469
Record name 2-(4-methylphenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55577-25-8
Record name 55577-25-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158445
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-methylphenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Methylphenyl)-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Spectroscopic Profile of 2-(4-methylphenyl)-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-methylphenyl)-1H-indole, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with the experimental protocols employed for their acquisition.

Spectroscopic Data Summary

The structural characterization of this compound has been elucidated through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.11br s-N-H (Indole)
7.67d7.8Ar-H
7.62dd8.1, 1.0Ar-H
7.52dd10.7, 4.9Ar-H
7.42 – 7.38m-Ar-H
7.30 – 7.25m-Ar-H
7.24 – 7.20m-Ar-H
2.53s--CH₃

Solvent: CDCl₃, Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
135.99Ar-C
134.19Ar-C
133.49Ar-C
130.17Ar-C
128.93Ar-C
127.89Ar-C
127.42Ar-C
122.42Ar-C
119.64Ar-C
119.11Ar-C
110.85Ar-C
108.79Ar-C
9.81-CH₃

Solvent: CDCl₃, Frequency: 125 MHz

Table 3: Infrared (IR) Spectroscopic Data for this compound
Wavenumber (cm⁻¹)Interpretation
~3400N-H Stretch (Indole)
3100-3000Aromatic C-H Stretch
<3000Aliphatic C-H Stretch
1600-1585, 1500-1400Aromatic C=C Stretching
Table 4: Mass Spectrometry Data for this compound
m/zInterpretation
207[M]⁺ (Molecular Ion)
206[M-H]⁺
204[M-3H]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The acquisition of the presented spectroscopic data followed standardized laboratory procedures to ensure accuracy and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1] The solution was transferred to a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE 500 spectrometer operating at 500 MHz for proton and 125 MHz for carbon nuclei.[2] Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00).

Infrared (IR) Spectroscopy

Sample Preparation: The IR spectrum was obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample was placed directly onto the diamond crystal of the ATR accessory.

Data Acquisition: The spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer. The data was collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample analysis.

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

Ionization and Analysis: Electron Ionization (EI) at 70 eV was used to generate the molecular ion and fragment ions. The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Dissolution in deuterated solvent IR IR Spectroscopy (ATR-FTIR) Purification->IR Solid sample on ATR crystal MS Mass Spectrometry (EI) Purification->MS Introduction into mass spectrometer Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

References

Crystal Structure Analysis: A Technical Overview of a 2-(4-methylphenyl)-1H-indole Analog

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive searches of crystallographic databases and scientific literature did not yield publicly available single-crystal X-ray diffraction data for 2-(4-methylphenyl)-1H-indole. Therefore, this guide presents a comprehensive analysis of a closely related compound for which detailed crystallographic information is available: (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone . This compound shares key structural motifs with the requested molecule, namely the indole and 4-methylphenyl groups, offering valuable insights into their potential solid-state interactions and conformations.

This technical guide provides a detailed overview of the crystal structure, experimental protocols for synthesis and crystallization, and a visual representation of the experimental workflow for (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone. The information is intended for researchers, scientists, and professionals in the field of drug development.

Crystallographic Data

The crystal structure of (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone (C₁₉H₁₇NO) was determined by single-crystal X-ray diffraction analysis. The compound crystallizes in the triclinic system with the space group P1[1][2]. The key crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details [1][2]

ParameterValue
Chemical FormulaC₁₉H₁₇NO
Formula Weight275.34 g/mol
Crystal SystemTriclinic
Space GroupP1
Unit Cell Dimensions
a9.4014(5) Å
b9.8347(4) Å
c10.0318(5) Å
α62.821(3)°
β85.539(3)°
γ65.262(3)°
Volume758.8(11) ų
Z (Molecules per unit cell)2
Data Collection
Radiation SourceMoKα
Wavelength0.71073 Å
Refinement
Final R index0.053 for 2807 observed reflections

Table 2: Selected Intermolecular Hydrogen Bond Geometry [1][2]

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···O-2.007-140.7

Experimental Protocols

Synthesis of (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone[1]

The synthesis of the title compound was achieved through a KHSO₄-assisted Michael addition-elimination reaction.

Materials:

  • 2-methylindole

  • 3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-one

  • Potassium bisulfate (KHSO₄)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • A mixture of 2-methylindole (1 mmol) and 3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-one (1 mmol) was suspended in 4 mL of water.

  • Potassium bisulfate (2 mmol) was added to the suspension.

  • The resulting mixture was heated and stirred for 5 hours. The reaction progress was monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the oily product was extracted with dichloromethane (3 x 2 mL).

  • The combined organic extracts were washed with water (3 x 2 mL) and dried over anhydrous sodium sulfate.

  • The solvent was removed under reduced pressure (distilled off) to yield a viscous mass.

  • Trituration of the viscous mass with hexane afforded the practically pure product.

Crystallization[1]

Single crystals suitable for X-ray diffraction were obtained through slow evaporation.

Procedure:

  • The purified product was dissolved in a minimum quantity of ethyl acetate.

  • The solution was filtered to remove any insoluble impurities.

  • The filtrate was allowed to cool slowly and stand overnight.

  • Colorless crystals of (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone formed, which were then collected by filtration.

  • The collected crystals were washed with a small amount of cold ethyl acetate.

Experimental Workflow

The following diagram illustrates the workflow from the synthesis of the compound to its structural determination.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Structure Determination reactants 2-methylindole + 3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-one reaction Michael Addition-Elimination (KHSO4, H2O, 5h) reactants->reaction product Crude Product (Viscous Mass) reaction->product extraction Extraction with CH2Cl2 purification Purification (Trituration with Hexane) extraction->purification pure_product (E)-3-(2-methyl-1H-indol-3-yl)-1- (4-methylphenyl)propenone purification->pure_product product->extraction dissolution Dissolution in min. Ethyl Acetate pure_product->dissolution filtration Filtration dissolution->filtration evaporation Slow Evaporation (Overnight) filtration->evaporation crystals Single Crystals evaporation->crystals xray Single-Crystal X-ray Diffraction crystals->xray data_processing Data Processing & Structure Solution (WinGX, SHELX) xray->data_processing refinement Anisotropic Refinement data_processing->refinement final_structure Final Crystal Structure refinement->final_structure

Figure 1: Experimental workflow for the synthesis and crystal structure determination.

References

An In-Depth Technical Guide to 2-(4-Methylphenyl)-1H-indole: Physicochemical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Methylphenyl)-1H-indole, a member of the versatile 2-arylindole class of heterocyclic compounds, has garnered significant interest within the scientific community due to its potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside a detailed experimental protocol for its synthesis via the Fischer indole synthesis. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are presented to facilitate its unambiguous identification and characterization. Furthermore, this document explores the known biological activities of related 2-arylindoles, offering insights into the potential therapeutic relevance of this compound.

Physicochemical Properties

This compound, also known as 2-(p-tolyl)-1H-indole, is a crystalline solid at room temperature.[1] Its core structure consists of a bicyclic indole ring system with a 4-methylphenyl (p-tolyl) group substituted at the 2-position. This substitution significantly influences its physicochemical properties and biological activity.

Tabulated Physical and Chemical Data
PropertyValueSource(s)
Molecular Formula C₁₅H₁₃N[1][2]
Molecular Weight 207.27 g/mol [3]
Monoisotopic Mass 207.1048 Da[2]
Appearance White to orange to green crystalline powder[1]
Melting Point 212-213 °C / 220-224 °C[1][4]
Predicted XlogP 4.2[2]
CAS Number 55577-25-8[1]

Note on Melting Point: Discrepancies in reported melting points may arise from variations in sample purity and the analytical method employed.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Fischer indole synthesis.[5][6] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of phenylhydrazine and an appropriate ketone, in this case, 4'-methylacetophenone.

Fischer Indole Synthesis Workflow

The logical flow of the Fischer indole synthesis for this compound can be visualized as a two-step process: the formation of the phenylhydrazone intermediate followed by its acid-catalyzed cyclization to the final indole product.

fischer_indole_synthesis cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone 4'-Methylacetophenone 4'-Methylacetophenone 4'-Methylacetophenone->Phenylhydrazone Product This compound Phenylhydrazone->Product Heat Acid Catalyst (e.g., PPA) Acid Catalyst (e.g., PPA) Acid Catalyst (e.g., PPA)->Product

Caption: Workflow of the Fischer Indole Synthesis.

Detailed Experimental Protocol

This protocol is based on the general principles of the Fischer indole synthesis and specific examples found in the literature for similar 2-arylindoles.

Materials:

  • Phenylhydrazine

  • 4'-Methylacetophenone (4-Tolyl methyl ketone)

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride, p-toluenesulfonic acid)[5]

  • Ethanol or other suitable recrystallization solvent

  • Ice-cold water

Procedure:

  • Formation of the Phenylhydrazone:

    • In a round-bottom flask, dissolve 0.15 mol of 4'-methylacetophenone in a minimal amount of ethanol.

    • Add an equimolar amount of phenylhydrazine to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Stir the mixture at room temperature or gently heat on a water bath for 10-15 minutes to facilitate the condensation reaction, resulting in the formation of the phenylhydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization to the Indole:

    • To the crude phenylhydrazone mixture, add an excess of polyphosphoric acid (approximately 180 g for a 0.15 mol scale reaction).[7]

    • Heat the mixture on a water bath, maintaining a temperature of 100-120°C for 10 minutes with constant stirring.[7] The mixture will become viscous.

  • Work-up and Purification:

    • After the reaction is complete, carefully pour the hot mixture into a large beaker containing ice-cold water (approximately 450 mL).[7]

    • Stir the aqueous mixture vigorously to dissolve the polyphosphoric acid and precipitate the crude product.

    • Filter the solid product using a Buchner funnel and wash it thoroughly with several portions of ice-cold water to remove any residual acid.[7]

    • The crude solid can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Spectroscopic Characterization

The structural elucidation of the synthesized this compound is confirmed through various spectroscopic techniques.

Tabulated Spectroscopic Data
TechniqueKey DataSource(s)
¹H NMR (400 MHz, CDCl₃, δ ppm)11.48 (s, 1H, NH), 7.76-7.74 (d, 2H, Ar-H, J = 8.2 Hz), 7.72-7.69 (d, 1H, Ar-H, J = 7.4 Hz), 7.41-7.38 (d, 1H, Ar-H, J = 7 Hz), 7.27-7.25 (d, 2H, Ar-H, J = 8.2 Hz), 7.21-7.18 (t, 1H, Ar-H, J = 7.2 Hz), 7.01-6.99 (t, 1H, Ar-H, J = 7.2 Hz), 6.86 (s, 1H, -CH=), 2.34 (s, 3H, CH₃)[4]
¹³C NMR Aromatic carbons and the aliphatic carbon of the methyl group are expected.-
IR (KBr, νₘₐₓ, cm⁻¹)3470 (N-H str.), 3070 (Ar C-H str.), 2966, 2856 (aliphatic C-H str.), 1570 (Ar C-C str.), 1240 (C-N str.), 720 (N-H bending)[4]
Mass Spectrometry Predicted m/z for [M+H]⁺: 208.11208[2]

Note: Detailed ¹³C NMR and experimental mass spectrometry data were not available in the searched literature for the final, purified compound.

Chemical Reactivity

The chemical reactivity of this compound is characteristic of the indole ring system. The presence of the electron-rich pyrrole ring makes it susceptible to electrophilic substitution, primarily at the C3 position. The N-H proton can be deprotonated with a strong base, allowing for N-alkylation or N-acylation. The tolyl group can also influence the reactivity and regioselectivity of certain reactions.

Biological Activity and Potential Signaling Pathways

While specific studies detailing the mechanism of action of this compound are limited, the broader class of 2-arylindoles is known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][8][9]

Derivatives of 2-(4-methylsulfonylphenyl) indole, a closely related structure, have been shown to exhibit anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2) enzymes.[10][11] The COX enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.

Furthermore, many indole-containing compounds have been found to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12][13] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. Inhibition of the NF-κB pathway is a key target for anti-inflammatory drug development. The potential interaction of 2-arylindoles with these pathways suggests a plausible mechanism for their observed biological effects.

Potential Anti-Inflammatory Signaling Pathway

The diagram below illustrates a potential, generalized signaling pathway through which 2-arylindoles might exert their anti-inflammatory effects, based on the activities of related compounds.

anti_inflammatory_pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Receptor Cell Membrane Receptor Inflammatory Stimuli->Cell Membrane Receptor NF-kB Pathway NF-kB Pathway Cell Membrane Receptor->NF-kB Pathway COX-2 Pathway COX-2 Pathway Cell Membrane Receptor->COX-2 Pathway Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-kB Pathway->Pro-inflammatory Gene Expression COX-2 Pathway->Pro-inflammatory Gene Expression 2-Arylindole This compound (Hypothesized) 2-Arylindole->NF-kB Pathway 2-Arylindole->COX-2 Pathway

Caption: Hypothesized Anti-Inflammatory Signaling Pathway.

Conclusion

This compound is a readily synthesizable compound with well-defined physicochemical properties. The Fischer indole synthesis provides a reliable route for its preparation. While further research is required to elucidate its specific biological mechanisms, the known activities of related 2-arylindoles suggest its potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and antimicrobial drug discovery. This guide provides a foundational resource for researchers and scientists working with this promising molecule.

References

An In-depth Technical Guide to 2-(4-methylphenyl)-1H-indole: Discovery, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While this guide provides a comprehensive overview of the synthesis and known properties of 2-(4-methylphenyl)-1H-indole, a definitive first report of its synthesis remains elusive in readily available historical literature. Furthermore, specific biological activity and mechanistic studies on this parent compound are limited; therefore, this guide also discusses the biological activities of its closely related derivatives to provide context for its potential pharmacological relevance.

Discovery and History

The history of this compound is intrinsically linked to the broader history of indole synthesis, a cornerstone of heterocyclic chemistry. The foundational method for creating the indole core is the Fischer indole synthesis , discovered in 1883 by Hermann Emil Fischer and Friedrich Jourdan. This acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone has been a versatile and widely used method for over a century.

Given that this compound can be synthesized by the Fischer method from phenylhydrazine and 4'-methylacetophenone, it is highly probable that its first synthesis occurred in the late 19th or early 20th century, following Fischer's discovery. However, a specific publication detailing this initial synthesis has not been definitively identified in this review.

Modern synthetic chemistry has expanded the toolbox for indole synthesis significantly. Notable methods that can be applied to the synthesis of 2-substituted indoles like this compound include:

  • Larock Indole Synthesis: Developed by Richard C. Larock and Eul K. Yum in 1991, this palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne offers a powerful and regioselective route to 2,3-disubstituted indoles.

  • Hegedus Indole Synthesis: This method, developed by Louis S. Hegedus, involves the palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines to form indoles.

While these and other methods provide theoretical pathways to this compound, the Fischer indole synthesis and its variations remain a common and practical approach.

Synthesis Methodologies

The synthesis of the this compound core can be achieved through several established synthetic routes. The most prominent of these is the Fischer indole synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus. The general mechanism involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde. In the case of this compound, the reactants are phenylhydrazine and 4'-methylacetophenone.

The reaction proceeds through the following key steps:

  • Hydrazone Formation: Phenylhydrazine and 4'-methylacetophenone react to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • -Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a-sigmatropic rearrangement (a Claisen-like rearrangement).

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.

  • Ammonia Elimination: The final step involves the elimination of an ammonia molecule to yield the stable aromatic indole ring.

Fischer_Indole_Synthesis Fischer Indole Synthesis of this compound phenylhydrazine Phenylhydrazine hydrazone Phenylhydrazone Intermediate phenylhydrazine->hydrazone methylacetophenone 4'-Methylacetophenone methylacetophenone->hydrazone enamine Enamine Tautomer hydrazone->enamine Tautomerization diimine Di-imine Intermediate enamine->diimine [3,3]-Sigmatropic Rearrangement aminal Cyclic Aminal diimine->aminal Cyclization indole This compound aminal->indole Aromatization elimination - NH3 aminal->elimination acid_catalyst Acid Catalyst (e.g., H+) acid_catalyst->hydrazone acid_catalyst->enamine heat Heat (Δ) heat->enamine

Figure 1. Reaction mechanism of the Fischer indole synthesis.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound via a Fischer-like indole synthesis has been reported.

Synthesis of 2-(4-tolyl)-1H-indole

  • Reactants: 4-methylacetophenone (0.01 mol) and phenylhydrazine (0.01 mol).

  • Solvent: Absolute ethanol (5 mL).

  • Catalyst: Glacial acetic acid (2 drops).

Procedure:

  • To a solution of phenylhydrazine in absolute ethanol in a 100 mL conical flask, 4-methylacetophenone is added.

  • The reaction mixture is stirred for 15 minutes at room temperature.

  • Two drops of glacial acetic acid are added as a catalyst.

  • The mixture is then warmed on a water bath for 15 minutes.

  • After warming, the flask is cooled in an ice bath to afford crystals of the respective hydrazone.

  • The crude hydrazone is dried.

  • The product is washed with cold methanol and allowed to dry.

  • Recrystallization is performed by dissolving the product in hot ethanol, adding activated charcoal, and filtering the hot solution.

  • Water is added to the filtrate until a cloudy point is reached.

  • Ethanol is added dropwise to redissolve the precipitate, and the solution is allowed to cool at room temperature to yield the final product.

Data Presentation

Physical and Spectroscopic Data

The following table summarizes the reported physical and spectroscopic data for this compound.

PropertyValueReference
Molecular Formula C₁₅H₁₃N
Molecular Weight 207.27 g/mol
Melting Point 212-213 °C
UV (λmax, nm) 284.5
IR (KBr, νmax, cm⁻¹) 3470 (N-H str.), 3070 (Ar C-H str.), 2856, 2966 (aliphatic C-H str.), 1570 (Ar C-C str.), 1240 (C-N str.), 720 (N-H bending)
¹H NMR (400 MHz, CDCl₃, δ ppm) 11.48 (s, 1H, NH), 7.76-7.74 (d, 2H, Ar-H, J = 8.2 Hz), 7.72-7.69 (d, 1H, Ar-H, J = 7.4 Hz), 7.41-7.38 (d, 1H, Ar-H, J = 7 Hz), 7.27-7.25 (d, 2H, Ar-H, J = 8.2 Hz), 7.21-7.18 (t, 1H, Ar-H, J = 7.2 Hz), 7.01-6.99 (t, 1H, Ar-H, J = 7.2 Hz), 6.86 (s, 1H, -CH=), 2.34 (s, 3H, CH₃)
Biological Activity of this compound Derivatives

While data on the parent compound is scarce, derivatives of this compound have been synthesized and evaluated for their biological activities. The following table summarizes the activities of some of these derivatives. It is important to note that the observed activities are due to the combined effect of the entire molecular structure and cannot be attributed solely to the this compound core.

Compound/DerivativeBiological ActivityKey FindingsReference
2-(4-methylsulfonylphenyl) indole derivativesAntimicrobial and Anti-inflammatoryCompound 7g was identified as a potent antibacterial agent against MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii. Several derivatives showed good anti-inflammatory activity with high selectivity towards COX-2.
2-phenylindole derivativesAnticancerVarious 2-phenylindole derivatives have shown potent antitumor effects against a wide range of cancer cell lines, including breast and lung carcinoma.
2-phenylindole derivativesAntimicrobialDerivatives have shown strong antibacterial effects against vancomycin-resistant Enterococcus faecium (VRE) and methicillin-resistant Staphylococcus aureus (MRSA).
2-phenylindole derivativesAnti-inflammatorySubstituted 2-phenyl derivatives have been tested for their potential to inhibit COX enzymes.

Biological Activity and Potential Applications

The indole nucleus is a well-established pharmacophore present in a vast array of biologically active natural products and synthetic drugs. Derivatives of 2-phenylindole, a close structural analog of this compound, have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Antimicrobial and Anti-inflammatory Activity of Derivatives

Research into derivatives of this compound has revealed promising antimicrobial and anti-inflammatory activities. For instance, a series of 2-(4-methylsulfonylphenyl) indole derivatives, which feature the 2-phenylindole core with an added methylsulfonyl group, have been synthesized and evaluated. One particular derivative, compound 7g, emerged as a potent antibacterial agent against several pathogenic bacteria, including MRSA and E. coli. Furthermore, several compounds in this series exhibited significant anti-inflammatory activity, showing high selectivity for the COX-2 enzyme over COX-1. This selectivity is a desirable trait for anti-inflammatory drugs as it can reduce gastrointestinal side effects associated with non-selective COX inhibitors.

Anticancer Potential of the 2-Phenylindole Scaffold

The broader class of 2-phenylindole derivatives has attracted considerable attention in the field of oncology. Numerous studies have reported the potent antitumor effects of these compounds against various cancer cell lines. The proposed mechanisms of action for some of these derivatives include the inhibition of tubulin polymerization, which is a critical process for cell division.

While these findings highlight the potential of the 2-phenylindole scaffold in drug discovery, it is crucial to reiterate that these biological activities have been observed in derivatives that possess additional functional groups. The biological profile of the parent this compound remains largely unexplored, and further research is needed to determine its intrinsic activity and potential as a lead compound for drug development.

Conclusion

This compound is a classic example of a 2-substituted indole that is readily accessible through established synthetic methodologies, most notably the Fischer indole synthesis. While its specific discovery and early history are not well-documented, its structural simplicity and the rich history of indole chemistry suggest its synthesis was likely achieved not long after the pioneering work of Emil Fischer.

The true potential of this compound in modern drug discovery lies in its role as a versatile scaffold. The biological activities exhibited by its derivatives, particularly in the areas of antimicrobial, anti-inflammatory, and anticancer research, underscore the value of the 2-phenylindole core. Future research focused on the parent compound itself is warranted to elucidate its intrinsic biological properties and to guide the rational design of new, more potent, and selective therapeutic agents. The detailed synthetic protocols and characterization data available provide a solid foundation for researchers, scientists, and drug development professionals to further explore the chemical space and biological potential of this intriguing indole derivative.

A Technical Guide to the Biological Activity of 2-(p-tolyl)-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant therapeutic value.[1] Its unique structure allows it to mimic peptides and bind to various enzymes, making it a fertile ground for drug discovery.[2][3] Among the vast library of indole-based compounds, derivatives featuring a p-tolyl group at the 2-position have emerged as a class with diverse and potent biological activities. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 2-(p-tolyl)-1H-indole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties.

General Synthesis Strategies

The synthesis of 2-aryl-indole derivatives, including the 2-(p-tolyl) variants, often begins with established methods like the Fischer indole synthesis. A common pathway involves the reaction of a substituted phenylhydrazine with a ketone, such as p-methylacetophenone, to form the core indole ring. This scaffold can then undergo further modifications, such as formylation via the Vilsmeier-Haack reaction, followed by condensation with other reagents to produce a diverse range of derivatives.[4]

G cluster_0 Core Synthesis cluster_1 Functionalization A p-methylacetophenone C Fischer Indole Synthesis A->C B Phenylhydrazine HCl B->C D 2-(p-tolyl)-1H-indole Core C->D Yields E Vilsmeier-Haack Reaction (POCl3, DMF) D->E F Indole-3-carbaldehyde E->F Formylation G Condensation with Substituted Hydrazines F->G H Final Hydrazone Derivatives G->H Creates

Caption: General synthetic workflow for 2-(p-tolyl)-1H-indole derivatives.

Anticancer Activity

Derivatives of the 2-aryl-indole class have demonstrated significant potential as anticancer agents. Their mechanism often involves the inhibition of critical cellular machinery, such as tubulin polymerization or the activity of enzymes like topoisomerase II, leading to cell cycle arrest and apoptosis.[1]

Data Presentation: In Vitro Cytotoxic Activity

A series of pyrazolinyl-indole derivatives were evaluated by the National Cancer Institute (NCI) against a panel of 56 human cancer cell lines. Compound HD02 , which incorporates the 2-(p-tolyl)-1H-indole moiety, showed notable cytotoxic effects across multiple cancer types.[5]

Compound IDStructure DescriptionCancer Cell Line PanelsActivity Insights
HD02 1-(5-(1-H-indol-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanoneLeukemia, Colon, Breast, Melanoma, Lungs, Renal, Prostate, CNS, OvarianDemonstrated remarkable cytotoxic activities against nine categories of cancer cell lines.[5]
HD05 1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanoneLeukemia, Colon, Breast, Melanoma, Lungs, Renal, Prostate, CNS, OvarianShowed the maximum range of growth inhibition; significantly more active against leukemia (78.76% inhibition) than imatinib (9% inhibition) at 10 µM.[5]
HD12 (3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanoneLeukemia, Colon, Breast, Melanoma, Lungs, Renal, Prostate, CNS, OvarianExhibited notable cytotoxic effects against various cell lines.[5]

Other related indole derivatives have also shown potent activity. For instance, certain 2-(thiophen-2-yl)-1H-indole derivatives were selectively cytotoxic against the HCT-116 colon cancer cell line, with IC50 values as low as 7.1 µM.[6][7] These compounds were found to induce cell cycle arrest at the S and G2/M phases.[6][7]

Experimental Protocols: Anticancer Screening
  • NCI-60 Human Tumor Cell Line Screen: New chemical compounds are tested at a single dose (typically 10 µM) against a panel of approximately 60 different human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. The effect on cell growth is measured, and the results are reported as a percentage of growth inhibition.[5]

  • In Vitro Cytotoxicity Assay (IC50 Determination): Cancer cell lines (e.g., HCT-116) are cultured in the presence of varying concentrations of the test compounds. After a specified incubation period (e.g., 48-72 hours), cell viability is assessed using methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 value, the concentration required to inhibit 50% of cell growth, is then calculated.[7]

  • Cell Cycle Analysis: Treated cells are stained with a fluorescent dye that binds to DNA (e.g., propidium iodide). The DNA content of the cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing any drug-induced cell cycle arrest.[6][7]

G cluster_workflow Anticancer Evaluation Workflow A Synthesized Indole Derivative B In Vitro Screening (e.g., NCI-60 Panel) A->B C Determine IC50 Values (MTT Assay) B->C D Mechanism Studies C->D G Lead Compound C->G Potent Activity E Cell Cycle Analysis (Flow Cytometry) D->E F Enzyme Inhibition (e.g., Tubulin, Topo II) D->F

Caption: Workflow for evaluating the anticancer potential of indole derivatives.

Anti-inflammatory Activity

Inflammation is a key driver of numerous chronic diseases, and the cyclooxygenase (COX) enzymes are major targets for anti-inflammatory drugs.[8] Several 2-phenyl and 2-(p-tolyl)-indole derivatives have been investigated for their ability to inhibit COX enzymes and reduce inflammation.[4][8]

Data Presentation: Anti-inflammatory and COX Inhibition Activity

Studies have shown that certain indole derivatives exhibit potent anti-inflammatory effects, often with selectivity for the COX-2 enzyme, which is associated with a better gastrointestinal safety profile compared to non-selective NSAIDs.[4]

Compound SeriesAssay TypeKey FindingsReference
2-(4-methylsulfonylphenyl) indole hydrazonesIn vitro COX-1/COX-2 InhibitionShowed good anti-inflammatory activity with excessive selectivity towards COX-2 compared to indomethacin and celecoxib.[4][4]
Heterocyclic indole derivativesIn vivo Carrageenan-induced rat paw edemaAll tested compounds showed promising anti-inflammatory activity. Compound 7 (a pyrazoline derivative) was the most potent, with higher edema inhibition and lower ulcerogenic liability than phenylbutazone.[9][10][9]
2-Phenyl Indole DerivativesIn vivo Carrageenan-induced rat paw edemaCompounds with an SO2Me group showed significant anti-inflammatory activity, with some being more active than indomethacin.[8][8]

The anti-inflammatory mechanism of these compounds is linked to the downregulation of pro-inflammatory pathways. Some derivatives have been shown to suppress the NF-κB signaling pathway, which in turn inhibits the production of pro-inflammatory cytokines like TNF-α and IL-6.[8][11]

G LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Activation LPS->IKK NFKB_Activation p65/p50 Activation IKK->NFKB_Activation Nucleus Nucleus NFKB_Activation->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS, COX-2) Transcription->Cytokines Indole 2-Aryl-Indole Derivative Indole->IKK Inhibits

Caption: Simplified NF-κB signaling pathway targeted by indole derivatives.
Experimental Protocols: Anti-inflammatory Assays

  • In Vivo Carrageenan-Induced Paw Edema: This is a standard model for evaluating acute inflammation. A phlogistic agent (carrageenan) is injected into the paw of a rat, inducing edema. The test compound is administered orally beforehand. The volume of the paw is measured at various time points, and the percentage inhibition of edema is calculated relative to a control group.[9][10]

  • In Vitro COX-1/COX-2 Inhibition Assay: The ability of a compound to inhibit the COX-1 and COX-2 isoenzymes is measured. This is often done using enzyme immunoassay (EIA) kits that quantify the production of prostaglandin E2 (PGE2), a major product of the COX pathway. The IC50 values for each enzyme are determined to assess potency and selectivity.[4][12]

Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents.[13][14] Indole derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[13][15]

Data Presentation: Antimicrobial Activity (MIC)

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

Compound SeriesTarget OrganismMIC (µg/mL)Key Insights
2-(4-methylsulfonylphenyl) indole hydrazone (7g )MRSA, E. coli, K. pneumoniae, P. aeruginosa, A. baumanniiNot specified, but identified as the most potent antibacterial candidate.Showed potent activity against a range of clinically relevant bacteria.[4]
Indole-thiadiazole (2c )MRSA< 0.09More effective than the standard drug ciprofloxacin (MIC = 0.09 µg/mL).[13]
Indole-triazole (3d )MRSA< 0.09More effective than ciprofloxacin.[13]
Indolylbenzo[d]imidazoles (3ao , 3aq )S. aureus ATCC 25923< 1Exhibited high activity against staphylococci.[15]
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag )M. smegmatis3.9Showed good activity against mycobacteria and fungi.[15]
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag )C. albicans ATCC 102313.9Showed good activity against mycobacteria and fungi.[15]
5-iodoindole, 5-fluoroindole, 6-bromoindole, 3-methylindoleExtensively drug-resistant Acinetobacter baumannii (XDRAB)64Demonstrated activity against a critical priority pathogen.[14]
Experimental Protocols: Antimicrobial Susceptibility Testing
  • Broth Microdilution Method: This is a common method for determining MIC values. A standardized inoculum of the microorganism is added to wells of a microtiter plate containing serial twofold dilutions of the test compound. The plates are incubated under appropriate conditions (e.g., 24 hours at 37°C). The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).[13]

  • Antibiofilm Activity Assay: The ability of compounds to inhibit the formation of biofilms or eradicate established biofilms is also tested. This is often done using a crystal violet staining method to quantify the biofilm biomass attached to the wells of a microplate.[14][15]

Conclusion

The 2-(p-tolyl)-1H-indole scaffold and its close analogs represent a versatile and highly promising class of compounds in medicinal chemistry. The derivatives exhibit a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. Their mechanisms of action often involve targeting fundamental cellular processes such as cell division, inflammatory signaling, and microbial growth. The quantitative data presented highlight several lead compounds that are more potent than existing drugs in preclinical models. Further research, including structural optimization to enhance efficacy and selectivity, and detailed in vivo studies, is warranted to translate the therapeutic potential of these derivatives into clinical applications.

References

In-Depth Technical Guide: Potential Therapeutic Targets of 2-(4-methylphenyl)-1H-indole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic targets of 2-(4-methylphenyl)-1H-indole analogs, a class of compounds demonstrating significant promise in medicinal chemistry. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and drug development efforts in this area.

Introduction

The this compound scaffold represents a privileged structure in drug discovery, forming the core of various synthetic molecules with a broad spectrum of biological activities. These analogs have garnered considerable attention for their potential as anti-inflammatory, antimicrobial, and anticancer agents. This guide delves into the primary molecular targets that mediate the therapeutic effects of these compounds, focusing on Cyclooxygenase-2 (COX-2), Epidermal Growth Factor Receptor (EGFR), Tubulin, and B-cell lymphoma 2 (Bcl-2).

Key Therapeutic Targets and Quantitative Data

The therapeutic potential of this compound analogs stems from their ability to interact with and modulate the activity of several key biological targets. The following sections summarize the quantitative data associated with these interactions.

Cyclooxygenase-2 (COX-2) Inhibition

A significant body of research has focused on this compound analogs, particularly those with a methylsulfonyl group, as selective inhibitors of COX-2, a key enzyme in the inflammatory cascade.

Compound/AnalogTargetAssayIC50 (µM)Selectivity Index (SI) COX-1/COX-2Reference
1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indoleCOX-2In vitro COX inhibition0.11107.63[1]
1-benzyl-2-(4-(methylsulfonyl)phenyl)-1H-indoleCOX-2In vitro COX inhibition0.18-[1]
1-(4-chlorobenzyl)-5-methyl-2-(4-(methylsulfonyl)phenyl)-1H-indoleCOX-2In vitro COX inhibition0.17-[1]
1-(4-chlorobenzyl)-5-fluoro-2-(4-(methylsulfonyl)phenyl)-1H-indoleCOX-2In vitro COX inhibition0.15-[1]
Indomethacin (Reference)COX-1/COX-2In vitro COX inhibition0.49 (COX-2)0.079[1]
Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound analogs, targeting various pathways involved in cancer cell proliferation and survival.

Certain indoline derivatives containing the 4-methylphenyl moiety have been investigated as EGFR inhibitors.

Compound/AnalogCell LineAssayIC50 (µM)Reference
N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) methyl) indoline (HNPMI)MCF-7 (Breast Cancer)Cytotoxicity Assay64.10[1][2][3][4]
N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) methyl) indoline (HNPMI)SkBr3 (Breast Cancer)Cytotoxicity Assay119.99[1][2][3][4]
1-(5-(1-H-indol-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanoneVarious Cancer Cell LinesNCI-60 Cell Line Screen-[5][6]

Indole derivatives are known to interfere with microtubule dynamics, a critical process in cell division, making them attractive anticancer agents.

Compound ClassTargetAssayIC50 (µM)Reference
Quinoline-indole derivativesTubulin PolymerizationIn vitro assay2.09[7]
Bis-indole derivativesTubulin PolymerizationIn vitro assay7.5[8]
Indole-amino-pyrazolyl derivativesTubulin PolymerizationIn vitro assay0.28[8]

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, and their inhibition can promote cancer cell death.

Compound ClassTargetAssayIC50 (µM)Reference
Indole-based compoundsBcl-2In vitro binding assay1.6 - 14.0[9][10]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound analogs are mediated through their interaction with specific signaling pathways.

COX-2 Inhibition and Anti-inflammatory Pathway

This compound analogs selectively inhibit the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.

COX2_Inhibition_Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Substrate Prostaglandins Prostaglandins COX-2->Prostaglandins Conversion Inflammation Inflammation Prostaglandins->Inflammation Mediates This compound analog This compound analog This compound analog->COX-2 Inhibition

Caption: COX-2 Inhibition Pathway by this compound analogs.

EGFR Signaling Pathway Inhibition

These indole analogs can inhibit the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cancer cell proliferation and survival.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K/Akt Pathway PI3K/Akt Pathway EGFR->PI3K/Akt Pathway Activates RAS/MAPK Pathway RAS/MAPK Pathway EGFR->RAS/MAPK Pathway Activates Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt Pathway->Cell Proliferation & Survival Promotes RAS/MAPK Pathway->Cell Proliferation & Survival Promotes This compound analog This compound analog This compound analog->EGFR Inhibition

Caption: EGFR Signaling Pathway Inhibition.

Disruption of Tubulin Polymerization

By inhibiting tubulin polymerization, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells.

Tubulin_Polymerization_Inhibition Tubulin Dimers Tubulin Dimers Microtubule Assembly Microtubule Assembly Tubulin Dimers->Microtubule Assembly Polymerization Mitotic Spindle Mitotic Spindle Microtubule Assembly->Mitotic Spindle Forms Cell Division Cell Division Mitotic Spindle->Cell Division Essential for This compound analog This compound analog This compound analog->Microtubule Assembly Inhibition

Caption: Tubulin Polymerization Inhibition Workflow.

Induction of Apoptosis via Bcl-2 Inhibition

This compound analogs can bind to anti-apoptotic proteins like Bcl-2, preventing them from inhibiting pro-apoptotic proteins, thereby triggering programmed cell death.

Bcl2_Apoptosis_Pathway Pro-apoptotic Proteins (Bax, Bak) Pro-apoptotic Proteins (Bax, Bak) Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Pro-apoptotic Proteins (Bax, Bak)->Mitochondrial Outer Membrane Permeabilization Induces Anti-apoptotic Proteins (Bcl-2) Anti-apoptotic Proteins (Bcl-2) Anti-apoptotic Proteins (Bcl-2)->Pro-apoptotic Proteins (Bax, Bak) Inhibits Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis This compound analog This compound analog This compound analog->Anti-apoptotic Proteins (Bcl-2) Inhibition

Caption: Bcl-2 Mediated Apoptosis Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the evaluation of this compound analogs.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the inhibitory activity of the compounds on the cyclooxygenase enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • Heme

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • To the wells of a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

  • Add the test compound at various concentrations to the inhibitor wells. For control wells (100% initial activity), add the solvent used to dissolve the inhibitor.

  • Incubate the plate for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding the colorimetric substrate solution followed by arachidonic acid to all wells.

  • Incubate the plate for a short period (e.g., 2 minutes) at 25°C.

  • Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Animals:

  • Male Wistar rats (or other suitable strain)

Materials:

  • Carrageenan (1% w/v suspension in saline)

  • Test compounds

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Administer the test compounds and the reference drug to different groups of rats (e.g., orally or intraperitoneally) at a predetermined time before carrageenan injection.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting a small volume (e.g., 0.1 mL) of 1% carrageenan suspension into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after the carrageenan injection.

  • The increase in paw volume is calculated as the difference between the final and initial paw volumes.

  • The percentage of inhibition of edema is calculated for each group relative to the control group that received only the vehicle and carrageenan.

EGFR Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR protein.

Materials:

  • Purified EGFR enzyme

  • ATP (substrate)

  • Poly(Glu, Tyr) 4:1 peptide (substrate)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Test compounds

  • Kinase buffer

  • 384-well plate

  • Luminometer

Procedure:

  • Add the test compound at various concentrations to the wells of a 384-well plate.

  • Add a solution containing the EGFR enzyme and the peptide substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding ATP solution.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Convert the produced ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin

  • GTP

  • Polymerization buffer (e.g., PEM buffer)

  • Test compounds

  • Fluorescence spectrophotometer

  • Fluorescent reporter for polymerization (e.g., DAPI)

Procedure:

  • Prepare a reaction mixture containing tubulin, GTP, and the fluorescent reporter in the polymerization buffer.

  • Add the test compound at various concentrations to the reaction mixture.

  • Monitor the change in fluorescence over time at a specific excitation and emission wavelength. An increase in fluorescence indicates tubulin polymerization.

  • The rate of polymerization is determined from the slope of the linear portion of the fluorescence curve.

  • Calculate the percentage of inhibition of tubulin polymerization for each compound concentration and determine the IC50 value.

Bcl-2 Binding Assay (Fluorescence Polarization)

This assay measures the ability of a compound to disrupt the interaction between Bcl-2 and a fluorescently labeled peptide derived from a pro-apoptotic protein (e.g., Bak or Bad).

Materials:

  • Recombinant human Bcl-2 protein

  • Fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3)

  • Assay buffer

  • Test compounds

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Add the assay buffer, Bcl-2 protein, and the fluorescently labeled BH3 peptide to the wells of the microplate.

  • Add the test compound at various concentrations.

  • Incubate the plate at room temperature for a specified period to allow binding to reach equilibrium.

  • Measure the fluorescence polarization of each well. A decrease in polarization indicates displacement of the fluorescent peptide from Bcl-2 by the test compound.

  • Calculate the percentage of inhibition of binding and determine the IC50 value.

Conclusion

The this compound scaffold serves as a versatile platform for the development of potent therapeutic agents with multiple modes of action. The primary targets identified—COX-2, EGFR, tubulin, and Bcl-2—are all clinically validated targets for inflammatory diseases and cancer. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the structure-activity relationships, optimize the pharmacological properties, and advance the development of novel drug candidates based on this promising chemical scaffold. The provided visualizations of the signaling pathways offer a clear conceptual framework for understanding the mechanisms through which these analogs exert their therapeutic effects. Further investigation into the selectivity profiles and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

In Silico Prediction of 2-(4-methylphenyl)-1H-indole Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico prediction of physicochemical properties, biological activities, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of the novel compound 2-(4-methylphenyl)-1H-indole. Indole derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] This document outlines detailed methodologies for in silico analysis, including molecular docking, and provides protocols for relevant experimental validation assays such as cytotoxicity and enzyme inhibition studies. All quantitative data is summarized in structured tables, and key workflows are visualized using diagrams to facilitate understanding and application in a research and drug development context.

Introduction to this compound

This compound is a heterocyclic aromatic compound belonging to the 2-arylindole class. The indole nucleus is a key structural motif found in numerous natural products and synthetic compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The substitution of a 4-methylphenyl (tolyl) group at the 2-position of the indole ring can significantly influence its physicochemical and pharmacological properties. In silico prediction methods offer a rapid and cost-effective approach to evaluate the drug-like potential of such novel compounds early in the drug discovery pipeline.[3]

Chemical Structure

IUPAC Name: 2-(p-tolyl)-1H-indole

Molecular Formula: C₁₅H₁₃N

Canonical SMILES: Cc1ccc(cc1)c2c3ccccc3[nH]2

Physicochemical and Characterization Data

The synthesis of this compound can be achieved through the Fischer indole synthesis, reacting 4-methylacetophenone with phenylhydrazine in the presence of an acid catalyst.[4] The resulting compound has been characterized by various spectroscopic methods.[4]

PropertyValueReference
Melting Point (°C)212-213[4]
UV (λmax, nm) 284.5[4]
IR (KBr, νmax, cm⁻¹) 3470 (N-H str.), 3070 (Ar C-H str.), 2966, 2856 (aliphatic C-H str.), 1570 (Ar C-C str.), 1240 (C-N str.), 720 (N-H bending)[4]
¹H NMR (400 MHz, CDCl₃, δ ppm) 11.48 (s, 1H, NH), 7.76-7.74 (d, 2H, J=8.2 Hz, Ar-H), 7.72-7.69 (d, 1H, J=7.4 Hz, Ar-H), 7.41-7.38 (d, 1H, J=7.0 Hz, Ar-H), 7.27-7.25 (d, 2H, J=8.2 Hz, Ar-H), 7.21-7.18 (t, 1H, J=7.2 Hz, Ar-H), 7.01-6.99 (t, 1H, J=7.2 Hz, Ar-H), 6.86 (s, 1H, -CH=), 2.34 (s, 3H, CH₃)[4]
¹³C NMR (100 MHz, CDCl₃, δ ppm) 137.11-115.14 (aromatic carbons), 98.70 (-CH=), 21.3 (-CH₃)[4]

In Silico ADMET Prediction

ADMET PropertyPredicted OutcomeRationale/Significance
Absorption
Human Intestinal Absorption (HIA)GoodThe relatively low molecular weight and moderate lipophilicity suggest good absorption from the gastrointestinal tract.
Caco-2 PermeabilityModerate to HighExpected to have reasonable permeability across the intestinal epithelial barrier.
P-glycoprotein (P-gp) SubstrateLikely NoIndole derivatives show variable interaction with P-gp; however, the core structure is not a classic substrate.
Distribution
Plasma Protein Binding (PPB)HighAromatic and lipophilic nature suggests strong binding to plasma proteins like albumin.
Blood-Brain Barrier (BBB) PenetrationLikely YesThe compound's lipophilicity and size fall within the range for CNS penetration.[3]
Metabolism
CYP450 2D6 InhibitionPossibleMany indole-containing compounds are known to interact with cytochrome P450 enzymes.[7]
Metabolic StabilityModerateThe indole ring and the tolyl group are susceptible to oxidative metabolism.
Excretion
Primary RouteHepaticMetabolism in the liver followed by renal or biliary excretion of metabolites is the expected pathway.
Toxicity
HepatotoxicityLow to Moderate RiskSome indole derivatives have been associated with hepatotoxicity, warranting further investigation.[7]
Mutagenicity (Ames Test)Likely NegativeThe core structure is not a typical structural alert for mutagenicity.
hERG InhibitionLow RiskThe molecule lacks common features associated with hERG channel blockers.

Predicted Biological Activities and Molecular Docking

Based on the activities of structurally related compounds, this compound is predicted to exhibit anti-inflammatory and cytotoxic properties.[2][8] Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and a common target for anti-inflammatory drugs.[9][10]

Molecular Docking with COX-2

Molecular docking studies can predict the binding affinity and interaction patterns of this compound within the active site of COX-2.[1][11]

cluster_workflow Molecular Docking Workflow PDB 1. Obtain Target Structure (e.g., COX-2 from PDB) Prep 3. Prepare Protein (Remove water, add hydrogens) PDB->Prep Ligand 2. Prepare Ligand (this compound) Dock 5. Perform Docking (e.g., AutoDock Vina) Ligand->Dock Grid 4. Define Binding Site (Grid Box Generation) Prep->Grid Grid->Dock Analyze 6. Analyze Results (Binding Energy, Interactions) Dock->Analyze

A simplified workflow for molecular docking studies.
Predicted Signaling Pathway Involvement

Inhibition of COX-2 by this compound would block the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.

cluster_pathway Predicted Anti-inflammatory Signaling Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation PGs->Inflammation Molecule This compound Molecule->COX2

Predicted inhibition of the COX-2 inflammatory pathway.

Experimental Protocols

Molecular Docking Protocol

This protocol provides a general framework for performing molecular docking using AutoDock Vina.[1]

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein (e.g., human COX-2, PDB ID: 5IKQ) from the Protein Data Bank.

    • Prepare the protein using software like AutoDockTools: remove water molecules, add polar hydrogens, and assign Kollman charges. Save the prepared protein in PDBQT format.[11]

  • Ligand Preparation:

    • Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Save the ligand in PDBQT format, defining the rotatable bonds.

  • Grid Box Generation:

    • Define the binding site on the protein, typically centered on the co-crystallized ligand or a known active site.

    • Generate a grid parameter file that defines the dimensions and center of the grid box encompassing the binding site.

  • Docking Simulation:

    • Run AutoDock Vina using the prepared protein, ligand, and grid parameter files as input.

    • The program will generate multiple binding poses of the ligand ranked by their predicted binding affinities (in kcal/mol).

  • Analysis of Results:

    • Visualize the docking poses and protein-ligand interactions using software like PyMOL or Discovery Studio.

    • Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's active site residues.[12]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on cell viability and proliferation.[13][14]

  • Cell Seeding:

    • Seed human cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.[14]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[14]

    • Incubate the plate for 48 or 72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[14]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vitro COX-2 Inhibition Assay (Enzyme Immunoassay)

This protocol measures the ability of the compound to inhibit COX-2 activity.[15]

  • Reagent Preparation:

    • Use a commercial COX inhibitor screening kit (e.g., Cayman Chemical, Cat. No. 560131).

    • Prepare the reaction buffer, heme, COX-2 enzyme, and arachidonic acid solution according to the manufacturer's instructions.[15]

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to the appropriate wells.

    • Add the test compound (this compound) at various concentrations. Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

    • Incubate for 10 minutes at 37°C.[15]

  • Initiation of Reaction:

    • Initiate the reaction by adding arachidonic acid to all wells.

  • Stopping the Reaction and Detection:

    • Stop the reaction after a specified time by adding 1 M HCl.[15]

    • The product of the COX reaction (PGH₂) is reduced to PGF₂α, which is then quantified by enzyme immunoassay (EIA) as per the kit's protocol.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Conclusion

The in silico analysis of this compound suggests that it possesses favorable drug-like properties, including good predicted oral absorption and the potential to cross the blood-brain barrier. Its structural similarity to known bioactive molecules indicates a likelihood of anti-inflammatory and cytotoxic activities, potentially through the inhibition of targets like COX-2. The provided experimental protocols offer a clear pathway for the empirical validation of these computational predictions. This integrated approach of in silico screening followed by targeted experimental work is crucial for accelerating the discovery and development of novel therapeutic agents based on the indole scaffold. Further in vitro and in vivo studies are warranted to fully elucidate the pharmacological profile and therapeutic potential of this compound.

References

A Comprehensive Technical Review of 2-(4-methylphenyl)-1H-indole: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 2-(4-methylphenyl)-1H-indole, also known as 2-(p-tolyl)-1H-indole. The document details its synthesis, primarily through the Fischer indole synthesis, and explores its significant potential as a therapeutic agent, focusing on its anticancer, anti-inflammatory, and neuroprotective activities. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Synthesis of this compound

The most common and historically significant method for synthesizing 2-substituted indoles, including this compound, is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of phenylhydrazine with a ketone or aldehyde.[2]

In the case of this compound, the synthesis proceeds via the reaction of phenylhydrazine with 4'-methylacetophenone in the presence of an acid catalyst, such as glacial acetic acid. The reaction is generally heated to facilitate the cyclization and subsequent elimination of ammonia to form the stable indole ring.

Experimental Protocol: Fischer Indole Synthesis of this compound

The following is a general protocol for the Fischer indole synthesis, adapted for the synthesis of this compound.

Materials:

  • Phenylhydrazine

  • 4'-Methylacetophenone

  • Glacial acetic acid

  • Ethanol

  • Sodium hydroxide solution (for neutralization)

  • Dichloromethane or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 equivalent) and 4'-methylacetophenone (1.0-1.2 equivalents) in a suitable solvent like ethanol or glacial acetic acid. The mixture is typically stirred at room temperature or gently heated (e.g., 80°C) for 30-60 minutes to form the corresponding phenylhydrazone. The progress of this step can be monitored by thin-layer chromatography (TLC).

  • Indolization (Cyclization): Add a suitable acid catalyst, such as polyphosphoric acid or continue heating in glacial acetic acid. The reaction mixture is then heated, often to reflux, for a period ranging from a few minutes to several hours, to induce cyclization. The progress of the indolization should also be monitored by TLC.

  • Work-up and Purification:

    • After the reaction is complete, the mixture is cooled to room temperature.

    • If a strong acid was used, the mixture is carefully neutralized with a base like aqueous sodium hydroxide or sodium bicarbonate solution.

    • The aqueous mixture is then extracted with an organic solvent such as dichloromethane or ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Characterization Data for this compound

Technique Data
Molecular Formula C₁₅H₁₃N
Molecular Weight 207.27 g/mol
Appearance White to off-white solid
Melting Point 220-224 °C
¹H NMR (CDCl₃) δ 8.00 (s, 1H, NH), 7.78 – 7.73 (m, 1H), 7.69 (dd, J = 10.8, 7.9 Hz, 3H), 7.48 (d, J = 8.0 Hz, 1H), 7.43 (m, 2H), 7.29 (dd, J = 8.6, 1.8 Hz, 1H), 7.25 (m, 2H), 7.17 (m, 1H), 2.36 (s, 3H, CH₃).[3]
¹³C NMR (CDCl₃) δ 137.3, 135.0, 134.2, 129.6, 129.4, 126.6, 123.3, 122.7, 121.1, 119.3, 109.7, 103.6, 32.5, 20.9.[3]
IR (KBr) 3400 (N-H stretching), 3058, 3026 (aromatic C-H stretching), 1620, 1583, 1493, 1455 (C=C stretching) cm⁻¹.[4]
Mass Spec (ESI-TOF) m/z: [M+H]⁺ calcd for C₁₅H₁₄N⁺ 208.1121; found 208.1120.

Note: Specific reaction yields can vary depending on the exact conditions and scale of the synthesis. Literature on the broader class of 2-arylindoles suggests that yields for the Fischer indole synthesis are generally moderate to good.

Fischer_Indole_Synthesis cluster_hydrazone Hydrazone Formation cluster_indolization Indolization Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone + 4'-Methylacetophenone - H₂O 4_Methylacetophenone 4'-Methylacetophenone 4_Methylacetophenone->Phenylhydrazone Enehydrazine Enehydrazine Phenylhydrazone->Enehydrazine Tautomerization Intermediate [3,3]-Sigmatropic Rearrangement Intermediate Enehydrazine->Intermediate [3,3]-Sigmatropic Rearrangement (H⁺) Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Cyclization Indole This compound Cyclized_Intermediate->Indole - NH₃

Fischer Indole Synthesis of this compound.

Biological Activities and Therapeutic Potential

The 2-arylindole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile framework for designing ligands for a variety of biological targets. This compound, as a member of this class, has been investigated for several therapeutic applications.

Anticancer Activity: Inhibition of Tubulin Polymerization

A significant body of research points to 2-arylindoles as potent inhibitors of tubulin polymerization.[3][5] Microtubules, which are dynamic polymers of α- and β-tubulin, are crucial for cell division, and their disruption is a well-established strategy in cancer chemotherapy. By inhibiting the polymerization of tubulin, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells.

Experimental Protocol: Tubulin Polymerization Assay (General)

This protocol describes a common method to assess the effect of a compound on tubulin polymerization in vitro.

Materials:

  • Purified tubulin protein

  • Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂)

  • GTP (Guanosine triphosphate)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., colchicine)

  • Negative control (solvent alone)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • A solution of tubulin in polymerization buffer is prepared and kept on ice.

  • The test compound, positive control, and negative control are added to the wells of a microplate.

  • The tubulin solution is added to the wells.

  • The plate is incubated at 37°C to initiate polymerization.

  • The absorbance at 340 nm is measured at regular intervals. An increase in absorbance indicates microtubule formation.

  • The inhibitory effect of the compound is determined by comparing the rate and extent of polymerization in the presence of the compound to the negative control.

Tubulin_Inhibition_Workflow Start Start Prepare_Tubulin Prepare purified tubulin in polymerization buffer Start->Prepare_Tubulin Add_Compound Add test compound, positive control, and negative control to microplate wells Prepare_Tubulin->Add_Compound Add_Tubulin Add tubulin solution to wells Add_Compound->Add_Tubulin Incubate Incubate at 37°C Add_Tubulin->Incubate Measure_Absorbance Measure absorbance at 340 nm at regular intervals Incubate->Measure_Absorbance Analyze_Data Analyze polymerization curves to determine inhibition Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for a Tubulin Polymerization Inhibition Assay.
Anti-inflammatory Activity: Inhibition of NF-κB and Nitric Oxide Synthase

Chronic inflammation is a key factor in the development of many diseases. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[8] Upon activation by pro-inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO), a key inflammatory mediator.

2-Arylindoles have been shown to inhibit the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines and mediators like NO.[8] This suggests that this compound could have therapeutic potential in inflammatory diseases.

Experimental Protocol: NF-κB Inhibition Assay (Reporter Gene Assay)

This protocol describes a common method to assess the effect of a compound on the NF-κB signaling pathway.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Cell culture medium and supplements

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

  • Test compound (this compound)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • HEK293T cells are seeded in a multi-well plate.

  • The cells are co-transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

  • After transfection, the cells are pre-treated with various concentrations of the test compound for a specified time.

  • The cells are then stimulated with LPS or TNF-α to activate the NF-κB pathway.

  • After the stimulation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • The inhibition of NF-κB activity is determined by the reduction in luciferase expression in compound-treated cells compared to stimulated, untreated cells.

NFkB_Inhibition_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p p-IκB IkB->IkB_p NFkB_p50_p65 NF-κB (p50/p65) NFkB_translocated NF-κB (p50/p65) NFkB_p50_p65->NFkB_translocated Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Indole This compound Indole->IKK Inhibits DNA DNA (κB site) NFkB_translocated->DNA Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Transcription

Inhibition of the NF-κB Signaling Pathway.
Neuroprotective Activity: Modulation of Oxidative Stress

Oxidative stress is a major contributor to the pathogenesis of neurodegenerative diseases.[9] Indole derivatives have been investigated for their neuroprotective effects, which are often attributed to their antioxidant properties.[10] They can act as free radical scavengers and modulate cellular antioxidant defense mechanisms, such as the Keap1-Nrf2 pathway. The Nrf2 transcription factor regulates the expression of a wide range of antioxidant and cytoprotective genes.

Studies on indole-based compounds have shown that they can protect neuronal cells, such as the human neuroblastoma cell line SH-SY5Y, from oxidative stress-induced cell death.[9] This suggests a potential role for this compound in the treatment of neurodegenerative disorders.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a method to assess the neuroprotective effects of a compound against oxidative stress.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium and supplements

  • Hydrogen peroxide (H₂O₂) or another oxidizing agent

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagent

  • Microplate reader

Procedure:

  • SH-SY5Y cells are seeded in a 96-well plate and allowed to adhere.

  • The cells are pre-treated with various concentrations of the test compound for a specified time.

  • Oxidative stress is induced by adding a solution of hydrogen peroxide to the wells.

  • After an incubation period, cell viability is assessed using the MTT assay. The MTT reagent is added to the wells, and after incubation, the resulting formazan crystals are dissolved, and the absorbance is measured.

  • The neuroprotective effect is determined by the increase in cell viability in the compound-treated cells compared to the cells treated with hydrogen peroxide alone.

Neuroprotection_Oxidative_Stress cluster_stress Oxidative Stress cluster_protection Neuroprotection by this compound H2O2 H₂O₂ ROS Increased ROS H2O2->ROS Cell_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cell_Damage Apoptosis Apoptosis Cell_Damage->Apoptosis Cell_Survival Enhanced Cell Survival Indole This compound Scavenging Direct ROS Scavenging Indole->Scavenging Promotes Nrf2_Activation Nrf2 Pathway Activation Indole->Nrf2_Activation Promotes Scavenging->ROS Reduces Antioxidant_Enzymes Increased Antioxidant Enzyme Expression (e.g., HO-1, NQO1) Nrf2_Activation->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Reduces

References

An In-depth Technical Guide to 2-(4-methylphenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological activities of 2-(4-methylphenyl)-1H-indole, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science.

Chemical Identity and Properties

This compound, also known as 2-(p-tolyl)-1H-indole, is a solid, crystalline compound. Its core structure consists of a bicyclic indole ring system with a 4-methylphenyl (p-tolyl) group substituted at the 2-position.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference(s)
IUPAC Name This compound
CAS Number 55577-25-8
Molecular Formula C₁₅H₁₃N
Molecular Weight 207.27 g/mol
Melting Point 212-224 °C[1]
Appearance White to off-white crystalline powder

Table 2: Spectroscopic Data

Spectrum TypeKey Peaks/ShiftsReference(s)
¹H NMR (400 MHz, CDCl₃, δ ppm) 11.48 (s, 1H, NH), 7.76-7.74 (d, 2H, Ar-H), 7.72-7.69 (d, 1H, Ar-H), 7.41-7.38 (d, 1H, Ar-H), 7.27-7.25 (d, 2H, Ar-H), 7.21-7.18 (t, 1H, Ar-H), 7.01-6.99 (t, 1H, Ar-H), 6.86 (s, 1H, -CH=), 2.34 (s, 3H, CH₃)[1]
¹³C NMR (100 MHz, CDCl₃, δ ppm) 137.11-115.14 (aromatic carbons), 98.70 (-CH=), 21.3 (-CH₃)[1]
Infrared (IR, KBr, νₘₐₓ, cm⁻¹) 3470 (N-H str.), 3070 (Ar C-H str.), 2966, 2856 (aliphatic C-H str.), 1570 (Ar C-C str.), 1240 (C-N str.), 720 (N-H bending)[1]
UV (λₘₐₓ, nm) 284.5[1]

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine and a ketone or aldehyde.[2][3][4][5]

Experimental Protocol: Fischer Indole Synthesis

This protocol outlines the synthesis of this compound from 4-methylacetophenone and phenylhydrazine.

Materials:

  • 4-Methylacetophenone

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Hydroxide Solution (1 M)

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

Step 1: Formation of the Phenylhydrazone

  • In a round-bottom flask, dissolve 4-methylacetophenone (1.0 equivalent) and phenylhydrazine (1.0-1.2 equivalents) in ethanol.

  • Add a catalytic amount of glacial acetic acid (a few drops).

  • Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 30-60 minutes. The formation of the phenylhydrazone can be monitored by thin-layer chromatography (TLC).

Step 2: Indolization (Cyclization)

  • To the flask containing the phenylhydrazone, add a suitable acid catalyst. Polyphosphoric acid or a Brønsted acid like sulfuric acid in a solvent such as glacial acetic acid can be used.

  • Heat the reaction mixture to reflux with stirring. The progress of the reaction should be monitored by TLC. Reaction times can vary from a few minutes to several hours depending on the specific conditions.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a strong acid was used, carefully neutralize the mixture with a suitable base, such as 1 M sodium hydroxide solution, until the pH is neutral.

  • Extract the product into an organic solvent like dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Synthesis Workflow Diagram

Fischer_Indole_Synthesis reagents 4-Methylacetophenone + Phenylhydrazine hydrazone 4-Methylacetophenone Phenylhydrazone reagents->hydrazone Condensation indole This compound hydrazone:e->indole:w Cyclization (Indolization) acid_catalyst Acid Catalyst (e.g., Glacial Acetic Acid, H₂SO₄) acid_catalyst->hydrazone purification Purification (Recrystallization or Chromatography) indole->purification

Caption: Fischer Indole Synthesis Workflow.

Biological Activity and Signaling Pathways

Derivatives of 2-arylindole are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of pharmacological activities.[6] The primary biological activity associated with this class of compounds is their anti-inflammatory effect, which is largely attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[7][8][9]

Anti-inflammatory Activity and COX-2 Inhibition

Inflammation is a complex biological response, and prostaglandins are key mediators in this process. The synthesis of prostaglandins is catalyzed by COX enzymes. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation.[7][10] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[7]

Indole derivatives, including 2-arylindoles, have been shown to be effective and selective inhibitors of COX-2.[7] Docking studies suggest that these compounds can bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins.[7]

COX-2 Signaling Pathway and Inhibition by 2-Arylindoles

The diagram below illustrates the general signaling pathway leading to the production of prostaglandins and the point of inhibition by 2-arylindole derivatives.

COX2_Signaling_Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) pla2 Phospholipase A₂ inflammatory_stimuli->pla2 activates cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid releases pla2->cell_membrane acts on cox2 COX-2 Enzyme arachidonic_acid->cox2 substrate for prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) cox2->prostaglandins produces inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation mediate inhibitor This compound inhibitor->cox2 inhibits

Caption: COX-2 Signaling Pathway Inhibition.

Conclusion

This compound is a compound with significant potential, particularly in the development of novel anti-inflammatory agents. Its synthesis via the Fischer indole method is well-established, and its mechanism of action through the inhibition of the COX-2 signaling pathway provides a solid foundation for further research and drug development. This guide provides essential technical information to support researchers and scientists in their exploration of this promising molecule.

References

Methodological & Application

Application Notes and Protocols: Fischer Indole Synthesis for 2-Arylindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Fischer indole synthesis is a robust and versatile method for the preparation of the indole nucleus, a key structural motif in a vast array of pharmaceuticals, natural products, and functional materials. This document provides detailed application notes and protocols specifically for the synthesis of 2-arylindoles, a class of compounds with significant biological activities.

Overview and Mechanism

The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a ketone or aldehyde.[1][2] For the synthesis of 2-arylindoles, an aryl methyl ketone (an acetophenone derivative) is reacted with a (substituted) phenylhydrazine.

The generally accepted mechanism proceeds through several key steps:

  • Hydrazone Formation: The arylhydrazine reacts with the acetophenone to form the corresponding phenylhydrazone.[3]

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[2][3]

  • [4][4]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[4][4]-sigmatropic rearrangement, which is the key bond-forming step.[2][3]

  • Cyclization and Ammonia Elimination: The resulting intermediate rearomatizes, followed by cyclization and the elimination of an ammonia molecule to yield the final 2-arylindole.[2][3]

Fischer_Indole_Synthesis_Mechanism cluster_reactants Reactants Arylhydrazine Arylhydrazine Hydrazone Phenylhydrazone Intermediate Arylhydrazine->Hydrazone + Acetophenone - H2O Acetophenone Acetophenone Acetophenone->Hydrazone Enamine Enamine (Ene-hydrazine) Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Acid Catalyst (H+) Cyclization Cyclization & Aromatization Rearrangement->Cyclization Rearomatization Product 2-Arylindole Cyclization->Product - NH3

Caption: Mechanism of the Fischer Indole Synthesis for 2-Arylindoles.

Data Presentation: Comparison of Synthetic Protocols

The choice of catalyst and reaction conditions can significantly impact the yield and reaction time of the Fischer indole synthesis. Below is a summary of various protocols for the synthesis of 2-phenylindole.

ArylhydrazineKetoneCatalystSolventMethodTemp. (°C)TimeYield (%)Reference
PhenylhydrazineAcetophenonePolyphosphoric Acid (PPA)-Conventional10010-15 min-[5]
PhenylhydrazineAcetophenoneZinc Chloride (ZnCl₂)NeatConventional18015 min86[6]
2-(4-Hydrazino-phenyl)-ethanesulfonic acid methylamide HClSubstituted AcetophenonesAcetic Acid / PPAEthanolConventional--76[4]
2-(4-Hydrazino-phenyl)-ethanesulfonic acid methylamide HClSubstituted AcetophenonesAcetic AcidEthanolMicrowave8010 minup to 93[4]
Phenylhydrazine HClAcetophenonePhosphomolybdic acidChloroformConventional604 h86[7]

Experimental Protocols

Herein are detailed protocols for the synthesis of 2-arylindoles using both conventional heating and microwave-assisted methods.

Protocol 1: Classical Synthesis of 2-Phenylindole using Polyphosphoric Acid (PPA)

This protocol describes a traditional approach using PPA as the catalyst.[5]

Materials:

  • Phenylhydrazine

  • Acetophenone

  • Polyphosphoric Acid (PPA)

  • Ethanol

  • Ice

  • 10% Sodium Hydroxide solution

Procedure:

  • In a round-bottom flask, combine equimolar amounts of phenylhydrazine and acetophenone.

  • Gently heat the mixture in a water bath at 60°C for approximately 30 minutes to facilitate the formation of the phenylhydrazone. The mixture may solidify upon cooling.[5]

  • In a separate, larger flask equipped with a mechanical stirrer, preheat the polyphosphoric acid to 80-90°C.[5]

  • Carefully add the previously formed phenylhydrazone to the hot PPA in small portions, maintaining the reaction temperature below 100°C.[5]

  • Once the addition is complete, continue stirring the mixture at 100°C for an additional 10-15 minutes.[5]

  • Allow the reaction mixture to cool to approximately 70°C and then carefully pour it over crushed ice.

  • Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the mixture is alkaline.

  • The crude 2-phenylindole will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure 2-phenylindole.

Protocol 2: Microwave-Assisted One-Pot Synthesis of 2-Arylindoles

This protocol offers a more rapid and efficient one-pot synthesis of 2-arylindoles.[4]

Materials:

  • Arylhydrazine hydrochloride

  • Substituted acetophenone

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a microwave-safe reaction vessel, combine the arylhydrazine hydrochloride (e.g., 2-(4-hydrazino-phenyl)-ethanesulfonic acid methylamide hydrochloride, 0.11 mmol) and the desired aryl ketone (0.13 mmol) in ethanol (30 mL).[4]

  • Add a catalytic amount of glacial acetic acid to the mixture at room temperature.

  • Subject the reaction mixture to microwave irradiation at 80°C and 300W for 10 minutes.[4]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture, which should cause the product to precipitate.

  • Collect the solid product by filtration to yield the corresponding 2-arylindole.

Experimental Workflow and Troubleshooting

The following diagrams illustrate a general experimental workflow for the Fischer indole synthesis of 2-arylindoles and a troubleshooting guide for common issues.

Experimental_Workflow Reactants Combine Arylhydrazine and Acetophenone Hydrazone_Formation Hydrazone Formation (Optional pre-formation or in situ) Reactants->Hydrazone_Formation Indolization Indolization with Acid Catalyst (Conventional or Microwave) Hydrazone_Formation->Indolization Quenching Reaction Quenching (e.g., pouring onto ice) Indolization->Quenching Neutralization Neutralization Quenching->Neutralization Isolation Product Isolation (Filtration) Neutralization->Isolation Purification Purification (Recrystallization or Chromatography) Isolation->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General Experimental Workflow for 2-Arylindole Synthesis.

Troubleshooting_Workflow Start Low or No Yield Check_Reagents Check Reagent Quality (Hydrazine stability, ketone purity) Start->Check_Reagents Check_Catalyst Check Catalyst Activity (Anhydrous conditions for Lewis acids) Check_Reagents->Check_Catalyst Reagents OK Increase_Temp Increase Reaction Temperature Check_Catalyst->Increase_Temp Catalyst OK Increase_Time Increase Reaction Time Increase_Temp->Increase_Time Change_Catalyst Consider a Stronger Catalyst (e.g., ZnCl2 to PPA) Increase_Time->Change_Catalyst Use_Microwave Employ Microwave Irradiation Change_Catalyst->Use_Microwave Success Improved Yield Use_Microwave->Success

Caption: Troubleshooting Common Issues in Fischer Indole Synthesis.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-(4-methylphenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials. Specifically, 2-arylindoles are key structural units in compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antidiabetic properties.[1] The development of efficient and versatile synthetic methods to access these molecules is of significant interest in medicinal chemistry and drug development. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of the C2-aryl bond in indoles, offering high regioselectivity and functional group tolerance under relatively mild conditions.

This document provides detailed application notes and experimental protocols for the synthesis of a representative 2-arylindole, 2-(4-methylphenyl)-1H-indole, utilizing palladium-catalyzed methodologies. Various synthetic strategies are discussed, and a comprehensive table of reaction conditions is presented to aid in reaction optimization.

Synthetic Strategies

Several palladium-catalyzed methods can be employed for the synthesis of 2-arylindoles. The most prominent strategies include:

  • Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of an indole derivative functionalized with a leaving group (e.g., a halide or triflate) at the C2-position with an arylboronic acid, or vice versa.[2][3] It is one of the most widely used methods due to the commercial availability and stability of boronic acids.

  • Direct C-H Arylation: This modern approach forges the C-C bond by directly activating a C-H bond at the C2 position of the indole ring and coupling it with an aryl halide.[4][5] This strategy is highly atom-economical as it avoids the pre-functionalization of the indole substrate.

  • Heck-Type Reactions: Intramolecular or intermolecular Heck reactions can be utilized to construct the indole core with a C2-aryl substituent.[6][7][8][9] For instance, a one-step process from indolines can involve a palladium-catalyzed oxidative dehydrogenation followed by a C2-regioselective Heck-type reaction.[1]

  • Sonogashira Coupling followed by Cyclization: This domino reaction sequence typically involves the coupling of a 2-haloaniline with a terminal alkyne, followed by a palladium-catalyzed intramolecular cyclization to form the 2-substituted indole.[10][11][12][13]

Data Presentation: Comparison of Reaction Conditions for 2-Arylindole Synthesis

The following table summarizes various palladium-catalyzed reaction conditions for the synthesis of 2-arylindoles, providing a comparative overview for reaction development and optimization.

Method Indole Substrate Aryl Source Palladium Catalyst (mol%) Ligand (mol%) Base Solvent Temp. (°C) Yield (%) Reference
Direct C-H ArylationIndole4-Methylphenylboronic acidPd(TFA)₂ (10)NoneAir (oxidant)Dioxane/H₂ORTGood[4]
Direct C-H Arylation1-MethylindolePotassium phenyltrifluoroboratePd(OAc)₂ (10)None (Cu(OAc)₂ co-catalyst)NoneAcetic AcidRT81[5]
Heck-Type ReactionIndoline4-Methylphenylboronic acidPd(OAc)₂ (10)Neocuproine (20)O₂ (oxidant)1,2-DCB4092[1]
Suzuki Coupling2-Chloro-1-Boc-indolePhenylboronic acidP1 Precatalyst (1-1.5)SPhosK₃PO₄Dioxane/H₂O6091-99[3]
Suzuki Coupling4-Bromoindole4-Indoleboronic acidPd(OAc)₂ (5)NoneK₂CO₃Not Specified3561[2]
Sonogashira-Cyclization2-IodoanilinePhenylacetylenePd(CH₃CN)₂Cl₂ (0.01 mmol)XPhos (0.02 mmol)Et₃NTPGS-750-M/H₂O80 (MW)76[14]

Note: This table presents representative examples. Yields are highly substrate-dependent and may vary.

Experimental Protocols

The following protocol details the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction, adapted from general procedures for the synthesis of 2-arylindoles.

Protocol: Suzuki-Miyaura Synthesis of this compound

Materials:

  • 2-Bromo-1H-indole

  • 4-Methylphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂])

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried reaction vessel, add 2-bromo-1H-indole (1.0 mmol, 1.0 equiv.), 4-methylphenylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (3.0 mmol, 3.0 equiv.), and [Pd(dppf)Cl₂] (0.05 mmol, 5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,2-dimethoxyethane (DME) (5 mL) and degassed water (1 mL) to the vessel via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Diagram 1: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R¹-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_aryl_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_aryl_intermediate reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (2-Arylindole) reductive_elimination->product aryl_halide R¹-X (2-Bromoindole) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ (Arylboronic Acid) boronate [R²-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronate boronate->transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow for Synthesis

Experimental_Workflow start 1. Reagent Preparation (2-Bromoindole, Boronic Acid, Catalyst, Base) reaction_setup 2. Reaction Setup (Inert Atmosphere, Solvent Addition) start->reaction_setup heating 3. Heating & Stirring (80-90 °C, 12-24h) reaction_setup->heating workup 4. Aqueous Workup (Extraction with EtOAc) heating->workup purification 5. Purification (Column Chromatography) workup->purification analysis 6. Characterization (NMR, MS) purification->analysis product Final Product: This compound analysis->product

Caption: General experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for N-alkylation of 2-(4-methylphenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-alkylation of indoles is a cornerstone of synthetic and medicinal chemistry, enabling the diversification of this privileged scaffold. The substituent on the indole nitrogen plays a critical role in modulating the pharmacological and pharmacokinetic properties of indole-containing compounds. 2-(4-methylphenyl)-1H-indole, also known as 2-(p-tolyl)-1H-indole, is a valuable starting material for the synthesis of various biologically active molecules. This document provides a detailed protocol for the N-alkylation of this compound, focusing on a common and reliable method using a strong base and an alkylating agent. It also presents a summary of various reaction conditions to aid in optimization.

Challenges in N-alkylation of Indoles

The primary challenges in the N-alkylation of indoles include achieving high yields and regioselectivity. A common side reaction is the C3-alkylation, which arises from the nucleophilic character of the C3 position of the indole ring.[1] The choice of base, solvent, and temperature can significantly influence the ratio of N- to C-alkylation.[1][2] For 2-substituted indoles like this compound, steric hindrance from the 2-aryl group can also affect the reaction rate and yield.[1]

Data Presentation: Comparison of N-alkylation Protocols

The following table summarizes various conditions reported for the N-alkylation of indoles, which can be adapted for this compound. This data allows for a comparative overview of different methodologies.

Protocol Base Solvent Alkylating Agent Temperature Time Yield Reference
Classical NaH Sodium Hydride (NaH)DMF or THFAlkyl Halide (e.g., R-Br, R-I)0 °C to RT or heated30 min - 24 hGenerally Good to High[1][2]
Copper-Catalyzed Potassium Hydroxide (KOH)DioxaneN-Tosylhydrazone100 °C12 hModerate to Good[3][4]
Phase-Transfer Catalysis Alkali Metal HydroxideToluene/WaterAlkylating Agent45 °CNot SpecifiedGood[5]
Iron-Catalyzed (from indoline) Potassium Carbonate (K2CO3)TFEBenzyl Alcohol110 °C18 hGood to High[6]
Metal-Free Reductive Amination None (uses reductant)Not SpecifiedAldehyde + Et3SiHNot SpecifiedNot SpecifiedGood to High[7]

Experimental Protocol: N-alkylation of this compound using Sodium Hydride

This protocol describes a standard and widely used method for the N-alkylation of indoles, which is highly applicable to this compound.

Materials and Reagents:
  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide, ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) supplies

Procedure:
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).[1]

  • Dissolution: Dissolve the indole in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.5 M.[1]

  • Deprotonation:

    • Cool the solution to 0 °C in an ice bath.[1]

    • Carefully add sodium hydride (1.1-1.5 eq.) portion-wise to the stirred solution.[1] Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.[1]

  • Alkylation:

    • Cool the reaction mixture back to 0 °C.[1]

    • Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.[1]

    • The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • Work-up:

    • Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Dilute the mixture with water and extract with ethyl acetate (3 x).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.

Visualizations

Experimental Workflow Diagram

N_Alkylation_Workflow start Start prep Preparation: - Add this compound to a dry flask - Establish inert atmosphere start->prep dissolve Dissolution: - Add anhydrous DMF or THF prep->dissolve deprotonate Deprotonation: - Cool to 0 °C - Add NaH portion-wise - Stir until H₂ evolution ceases dissolve->deprotonate alkylate Alkylation: - Cool to 0 °C - Add alkylating agent dropwise - Stir at RT or heat - Monitor by TLC deprotonate->alkylate workup Work-up: - Quench with NH₄Cl (aq) - Extract with EtOAc - Wash with water and brine - Dry and concentrate alkylate->workup purify Purification: - Column Chromatography workup->purify end End: Pure N-alkylated product purify->end

Caption: Workflow for the N-alkylation of this compound.

Signaling Pathway (Reaction Mechanism)

N_Alkylation_Mechanism indole This compound N-H indolate Indolate Anion N⁻Na⁺ indole:n->indolate:w Deprotonation base Sodium Hydride (NaH) h2_gas {Hydrogen Gas (H₂)} base->h2_gas by-product product N-alkylated Indole N-R indolate->product:w Nucleophilic Attack (SN2) alkyl_halide Alkyl Halide (R-X) nax {Sodium Halide (NaX)} alkyl_halide->nax by-product

Caption: Generalized mechanism for the N-alkylation of an indole.

References

Application Notes and Protocols: 2-(4-methylphenyl)-1H-indole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-(4-methylphenyl)-1H-indole, a key heterocyclic building block. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a 4-methylphenyl (p-tolyl) group at the 2-position offers a valuable handle for further functionalization, influencing the electronic properties and steric hindrance of the molecule. This document details key synthetic transformations, providing experimental protocols and quantitative data to facilitate its use in research and drug development.

Key Synthetic Transformations

This compound serves as a versatile precursor for a variety of synthetic transformations, primarily targeting the nucleophilic C3 position and the N-H of the indole ring. The electron-donating nature of the indole nitrogen activates the C3 position for electrophilic substitution, while the N-H bond can be readily deprotonated for subsequent alkylation or arylation reactions.

Vilsmeier-Haack Formylation: Synthesis of this compound-3-carbaldehyde

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds, including indoles. This reaction introduces a formyl group (-CHO) at the C3 position, yielding this compound-3-carbaldehyde, a crucial intermediate for the synthesis of more complex molecules. The reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][3]

Reaction Scheme:

Vilsmeier_Haack This compound This compound Intermediate Iminium Intermediate This compound->Intermediate Electrophilic Attack Vilsmeier_Reagent Vilsmeier Reagent (DMF, POCl3) Vilsmeier_Reagent->Intermediate Product 2-(4-methylphenyl)-1H- indole-3-carbaldehyde Intermediate->Product Hydrolysis (H2O)

Caption: Vilsmeier-Haack formylation of this compound.

Experimental Protocol:

A general procedure adapted from the formylation of a similar 2-arylindole is as follows:

  • Vilsmeier Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature.

  • Reaction with Indole: Dissolve this compound (1.0 equivalent) in a minimal amount of DMF.

  • Add the indole solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of an aqueous solution of sodium hydroxide (e.g., 2M NaOH) until the pH is basic.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data Summary:

Starting MaterialReagentsTemperature (°C)Time (h)Yield (%)Reference
2-(4-methylsulfonylphenyl)-1H-indolePOCl₃, DMF0 to 85770-80[1][4]
4-methyl-aniline (for indole synthesis)Vilsmeier Reagent0 to 85790[5]
6-chloro-aniline (for indole synthesis)Vilsmeier Reagent0 to 90891[5]

Note: The yields are for analogous indole syntheses and formylations, suggesting a high-yielding reaction for this compound.

Mannich Reaction: Synthesis of Gramine Analogs

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound (in this case, the indole), formaldehyde, and a secondary amine to yield a β-amino-carbonyl compound, known as a Mannich base.[6][7][8] For indoles, this reaction typically occurs at the C3 position to produce "gramine" analogs, which are valuable synthetic intermediates.

Reaction Scheme:

Mannich_Reaction Indole This compound Product Gramine Analog Indole->Product Nucleophilic Attack Reagents Formaldehyde (CH2O) Dimethylamine ((CH3)2NH) Iminium_Ion Eschenmoser's Salt (Iminium Ion) Reagents->Iminium_Ion Formation Iminium_Ion->Product N_Alkylation Indole This compound Indolide_Anion Indolide Anion Indole->Indolide_Anion Deprotonation Base Strong Base (e.g., NaH) Base->Indolide_Anion Product N-Alkyl-2-(4-methylphenyl)-indole Indolide_Anion->Product SN2 Reaction Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Product

References

Application of 2-(4-methylphenyl)-1H-indole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-phenyl-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Specifically, derivatives of 2-(4-methylphenyl)-1H-indole have emerged as promising candidates for the development of novel therapeutic agents, demonstrating significant anti-inflammatory, antimicrobial, and anticancer properties.[1][3] This document provides detailed application notes on the medicinal chemistry of this compound and its derivatives, along with comprehensive protocols for their synthesis and biological evaluation.

Medicinal Chemistry Applications

The versatility of the this compound core allows for chemical modifications that can tune its pharmacological profile. Key areas of application include:

  • Anti-inflammatory Activity: Derivatives of this scaffold have shown potent anti-inflammatory effects, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[1][4] This selectivity is advantageous as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors like indomethacin.[1][5] The presence of a methylsulfonyl (SO2CH3) group on the phenyl ring has been identified as a key pharmacophore for COX-2 selectivity.[1]

  • Antimicrobial Activity: Certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[4][5][6]

  • Anticancer Activity: The 2-phenyl-1H-indole scaffold is a known pharmacophore in the design of anticancer agents.[7] Derivatives of this compound have been investigated as tubulin polymerization inhibitors, which disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[8][9][10] Some compounds have shown potent cytotoxicity against various cancer cell lines.[11][12] Additionally, inhibition of the Hedgehog signaling pathway has been identified as another potential anticancer mechanism.[9]

Quantitative Biological Data

The biological activities of various this compound derivatives are summarized in the tables below.

Table 1: Anti-inflammatory Activity of 2-(4-methylsulfonylphenyl)-1H-indole Derivatives [4][5]

CompoundIn vivo Anti-inflammatory Activity (% Edema Inhibition after 6h)
7a-k 66.3 – 93.5
8a-c 82.5 – 92.7
9a-c 90.1 – 93.5
Indomethacin 96.6
Celecoxib 94.7

Table 2: In Vitro COX-1/COX-2 Inhibition [1]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Derivatives with SO2Me group --4.02 - 65.71
Indomethacin --0.079

Table 3: Anticancer Activity of Indole Derivatives

CompoundCancer Cell LineActivityIC50 / GI50
OXi8006 -Tubulin Assembly InhibitionIC50 = 1.1 µM
OXi8006 -Cell Growth InhibitionGI50 = 3.45 nM
Compound 36 -Tubulin Assembly InhibitionIC50 = 1.1 µM
Indole-vinyl sulfone (9) VariousTubulin Inhibition-
Quinoline-indole (13) VariousTubulin Polymerization InhibitionIC50 = 2.09 µmol/L
Benzimidazole-indole (8) VariousTubulin Polymerization InhibitionIC50 = 2.52 µmol/L

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Indole Synthesis

This protocol describes a general method for synthesizing the 2-phenyl-1H-indole scaffold, which can be adapted for this compound by using 4-methylacetophenone.[13][14]

Materials:

  • Phenylhydrazine

  • 4-Methylacetophenone

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Ice

Equipment:

  • Conical flask (100 mL)

  • Water bath

  • Beaker

  • Stirrer

Procedure:

  • To a solution of phenylhydrazine (0.01 mol) in absolute ethanol (5 mL) in a 100 mL conical flask, add 4-methylacetophenone (0.01 mol).

  • Stir the reaction mixture for 15 minutes at room temperature.

  • Add 2 drops of glacial acetic acid as a catalyst.

  • Warm the reaction mixture on a water bath for 15 minutes.

  • Cool the mixture in a beaker containing ice to afford crystals of the respective hydrazone.

  • Dry the crude hydrazone.

  • For indolization, the hydrazone is heated in the presence of an acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride). The specific conditions (temperature and time) may require optimization.

  • After cooling, the reaction mixture is poured into cold water, and the precipitated crude product is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: In Vitro Evaluation of Anti-inflammatory Activity (COX Inhibition Assay)

This protocol outlines a general procedure for assessing the COX-1 and COX-2 inhibitory activity of the synthesized compounds.

Materials:

  • Synthesized indole derivatives

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Co-factors (e.g., hematin, glutathione)

  • Buffer solution (e.g., Tris-HCl)

  • Detection reagent (e.g., for measuring prostaglandin E2)

  • Reference inhibitors (e.g., Indomethacin, Celecoxib)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the buffer, co-factors, and the enzyme (COX-1 or COX-2).

  • Add various concentrations of the test compounds or reference inhibitors to the wells.

  • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate for a further period to allow for prostaglandin production.

  • Stop the reaction by adding a suitable reagent (e.g., a strong acid).

  • Quantify the amount of prostaglandin E2 produced using a suitable detection method (e.g., ELISA).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for evaluating the antiproliferative activity of compounds against cancer cell lines.

Materials:

  • Synthesized indole derivatives

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in the incubator.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals by adding DMSO to each well.

  • Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

Synthesis_Workflow cluster_synthesis Fischer Indole Synthesis Start Phenylhydrazine + 4-Methylacetophenone Hydrazone Formation of Phenylhydrazone Start->Hydrazone Ethanol, Acetic Acid (cat.) Cyclization Acid-Catalyzed Cyclization (Indolization) Hydrazone->Cyclization Heat, Acid Catalyst Product This compound Cyclization->Product

Caption: Workflow of the Fischer Indole Synthesis.

Biological_Evaluation_Workflow cluster_evaluation Biological Evaluation of Indole Derivatives Compound Synthesized Indole Derivatives AntiInflammatory Anti-inflammatory Assays (e.g., COX Inhibition) Compound->AntiInflammatory Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Compound->Antimicrobial Anticancer Anticancer Assays (e.g., MTT, Tubulin Polymerization) Compound->Anticancer Data Data Analysis (IC50, % Inhibition) AntiInflammatory->Data Antimicrobial->Data Anticancer->Data

Caption: General workflow for biological evaluation.

COX-2 Inhibition Pathway

The anti-inflammatory effects of many this compound derivatives are attributed to their ability to inhibit the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins.

COX2_Inhibition_Pathway cluster_cox COX-2 Inhibition Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) COX2_Expression Upregulation of COX-2 Expression Inflammatory_Stimuli->COX2_Expression Prostaglandins Prostaglandins (PGs) COX2_Expression->Prostaglandins COX-2 Arachidonic_Acid Arachidonic Acid Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Indole_Derivative This compound Derivative Indole_Derivative->COX2_Expression Inhibits

Caption: COX-2 Inhibition Pathway.

Tubulin Polymerization Inhibition Pathway

The anticancer activity of certain 2-phenyl-1H-indole derivatives stems from their ability to interfere with microtubule dynamics. Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division. These compounds bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death).

Tubulin_Inhibition_Pathway cluster_tubulin Tubulin Polymerization Inhibition Pathway Tubulin_Dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubules Microtubules Polymerization->Microtubules G2M_Arrest G2/M Phase Arrest Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Normal Cell Division Mitotic_Spindle->Cell_Division Indole_Derivative This compound Derivative Indole_Derivative->Polymerization Inhibits Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Tubulin Polymerization Inhibition Pathway.

References

Development of Antimicrobial Agents from 2-(4-methylphenyl)-1H-indole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the investigation of 2-(4-methylphenyl)-1H-indole and its derivatives as potential antimicrobial agents. The information compiled herein is based on existing scientific literature and is intended to guide researchers in the synthesis, evaluation, and understanding of the antimicrobial properties of this class of compounds.

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Indole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial effects. The 2-aryl-1H-indole scaffold, in particular, has been identified as a "privileged structure" in drug discovery, demonstrating potent activity against various pathogens. This document focuses on this compound, a specific derivative with documented antimicrobial potential.

Synthesis of this compound

The primary method for synthesizing 2-aryl-1H-indoles, including the title compound, is the Fischer indole synthesis.[1][2] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine and a ketone or aldehyde.

Synthetic Workflow

Synthesis Workflow cluster_0 Step 1: Phenylhydrazone Formation cluster_1 Step 2: Cyclization Phenylhydrazine Phenylhydrazine Condensation Condensation Phenylhydrazine->Condensation 4-Methylacetophenone 4-Methylacetophenone 4-Methylacetophenone->Condensation Phenylhydrazone_Intermediate Phenylhydrazone Intermediate Condensation->Phenylhydrazone_Intermediate Cyclization_Reaction Fischer Indole Synthesis Phenylhydrazone_Intermediate->Cyclization_Reaction Acid_Catalyst Acid Catalyst (e.g., PPA) Acid_Catalyst->Cyclization_Reaction Final_Product This compound Cyclization_Reaction->Final_Product Mechanism_of_Action cluster_bacteria Bacterial Cell Antibiotic Antibiotic Target Bacterial Target (e.g., Ribosome, DNA Gyrase) Antibiotic->Target Inhibits EffluxPump Efflux Pump (e.g., NorA) Antibiotic->EffluxPump Substrate for Cell_Death Bacterial Cell Death Target->Cell_Death Leads to Extracellular_Space Extracellular Space EffluxPump->Extracellular_Space Expels Antibiotic Indole_Derivative This compound Indole_Derivative->EffluxPump Inhibits

References

Application Notes and Protocols: Anti-inflammatory Properties of 2-(4-methylphenyl)-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-inflammatory properties of 2-(4-methylphenyl)-1H-indole derivatives. This document includes a summary of their biological activities, detailed protocols for key in vivo and in vitro assays, and visualizations of the relevant signaling pathways to facilitate further research and drug development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic inflammation can contribute to various diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes.[1][2] The this compound scaffold has emerged as a promising pharmacophore for the development of novel anti-inflammatory agents with potent and selective COX-2 inhibition, potentially offering a better safety profile compared to traditional NSAIDs.[3][4]

Data Presentation: In Vivo Anti-inflammatory Activity

The anti-inflammatory efficacy of various this compound derivatives has been evaluated using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a key indicator of in vivo anti-inflammatory activity.

Table 1: In Vivo Anti-inflammatory Activity of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole Derivatives (4a-f)

Compound% Edema Inhibition (after 6h)
4b 93.7%
4d 85.1%
4f 90.7%
4a 76.2%
4c 59.4%
4e 78.5%
Indomethacin 96.0%

Data sourced from Shaker et al., 2018.[3]

Table 2: In Vivo Anti-inflammatory Activity of 2-(4-methylsulfonylphenyl)indole Derivatives (7a-k, 8a-c, 9a-c)

Compound SeriesRange of Edema Inhibition (%) (after 6h)
7a-k 66.3 - 93.5%
8a-c 56.4 - 76.2%
9a-c 56.4 - 76.2%
Celecoxib 94.7%
Indomethacin 96.6%

Data sourced from Shaker et al., 2020.[1][5][6][7]

Data Presentation: In Vitro COX Inhibition

The primary mechanism of action for these compounds is the inhibition of COX enzymes. The in vitro inhibitory activity against COX-1 and COX-2 is determined to assess their potency and selectivity.

Table 3: In Vitro COX-1 and COX-2 Inhibitory Activity of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole Derivatives (4a-f)

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2)
4a 8.10.1845.0
4b 11.80.11107.27
4c 9.90.2049.5
4d 8.10.1747.65
4e 11.50.2841.07
4f 10.50.1570.0
Indomethacin 0.0390.490.08

Data sourced from Shaker et al., 2018.[3]

Experimental Protocols

Protocol 1: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema Assay

This protocol outlines the procedure for evaluating the acute anti-inflammatory activity of test compounds in rodents.

Materials:

  • Male Wistar rats or Swiss albino mice (150-200 g)

  • This compound derivatives (test compounds)

  • Indomethacin or Celecoxib (reference standard)

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Vehicle control group

    • Reference standard group (e.g., Indomethacin, 10 mg/kg)

    • Test compound groups (various doses)

  • Compound Administration: Administer the vehicle, reference standard, or test compounds orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours).

  • Calculation of Edema and Inhibition:

    • Calculate the edema volume at each time point by subtracting the initial paw volume (at 0 hours) from the paw volume at that time point.

    • Calculate the percentage of edema inhibition for each treated group compared to the control group using the following formula: % Inhibition = [(Edema volume of control - Edema volume of treated) / Edema volume of control] x 100

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes the method to determine the inhibitory potency (IC₅₀) of the test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Ovine or human COX-1 and COX-2 enzymes

  • This compound derivatives (test compounds)

  • Indomethacin or Celecoxib (reference standards)

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, epinephrine)

  • Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂) or other prostanoids

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all reagents, including enzyme solutions, substrate, cofactors, and test compounds at the desired concentrations in the reaction buffer.

  • Enzyme Incubation: In a microplate, add the reaction buffer, cofactors, and the respective COX enzyme (COX-1 or COX-2).

  • Inhibitor Addition: Add various concentrations of the test compounds or reference standards to the wells. Include control wells with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme-inhibitor mixture for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Termination: After a defined incubation period (e.g., 2-10 minutes), stop the reaction by adding a suitable stopping reagent (e.g., a strong acid).

  • Quantification of Prostaglandins: Measure the amount of PGE₂ or other prostaglandins produced using a specific EIA kit according to the manufacturer's instructions.

  • Calculation of IC₅₀:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.

  • Selectivity Index (SI): Calculate the COX-2 selectivity index by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2.

Visualization of Signaling Pathways and Workflows

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Starting Materials synthesis Chemical Synthesis of This compound Derivatives start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification cox_assay COX-1/COX-2 Inhibition Assay purification->cox_assay ic50 Determination of IC50 & Selectivity Index cox_assay->ic50 animal_model Carrageenan-Induced Paw Edema Model ic50->animal_model edema_measurement Measurement of Paw Edema animal_model->edema_measurement inhibition_calc Calculation of % Inhibition edema_measurement->inhibition_calc end end inhibition_calc->end Data Analysis & Conclusion arachidonic_acid_pathway cluster_cox Cyclooxygenase (COX) Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2_h2 PGG2/PGH2 cox1->pgg2_h2 gastric_protection Gastric Mucosa Protection cox1->gastric_protection cox2->pgg2_h2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgg2_h2->prostaglandins thromboxanes Thromboxanes (TXA2) pgg2_h2->thromboxanes inflammation Inflammation (Pain, Fever, Edema) prostaglandins->inflammation platelet_aggregation Platelet Aggregation thromboxanes->platelet_aggregation inhibitor This compound Derivatives inhibitor->cox2 nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (LPS, TNF-α, IL-1β) receptor Cell Surface Receptors (TLR4, TNFR, IL-1R) stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation ikb_p P-IκBα nfkb NF-κB (p50/p65) nfkb_n NF-κB (p50/p65) nfkb->nfkb_n Translocation ikb_p->nfkb Release proteasome Proteasomal Degradation ikb_p->proteasome dna DNA (κB sites) nfkb_n->dna gene_transcription Gene Transcription dna->gene_transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) gene_transcription->cytokines cox2_in COX-2, iNOS gene_transcription->cox2_in mapk_pathway cluster_cascade MAPK Signaling Cascade stimuli Inflammatory Stimuli & Stress Signals mapkkk MAPKKK (e.g., MEKK, TAK1) stimuli->mapkkk mapkk MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) mapkkk->mapkk Phosphorylates mapk MAPK (p38, JNK, ERK) mapkk->mapk Phosphorylates transcription_factors Transcription Factors (e.g., AP-1, NF-κB) mapk->transcription_factors Activates gene_expression Inflammatory Gene Expression transcription_factors->gene_expression

References

Application Notes and Protocols: 2-(4-methylphenyl)-1H-indole in the Synthesis of Potent and Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The selective inhibition of cyclooxygenase-2 (COX-2) over COX-1 is a critical strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. The 2-phenylindole scaffold has emerged as a promising pharmacophore for designing selective COX-2 inhibitors.[1] Specifically, derivatives of 2-(4-methylphenyl)-1H-indole, particularly those incorporating a methylsulfonyl group at the para-position of the phenyl ring, have demonstrated significant potential. This functional group is a key feature in several established COX-2 inhibitors (coxibs) and enhances selectivity.[2][3] This document provides detailed protocols and data for the synthesis and evaluation of this compound based compounds as selective COX-2 inhibitors, drawing from recent research in the field.

Logical Workflow for Synthesis and Evaluation

The following diagram outlines the general workflow from compound design to biological evaluation.

Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation start Scaffold Selection: This compound synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization (IR, NMR, Mass Spec) synthesis->purification invitro In Vitro COX-1/COX-2 Inhibition Assay purification->invitro Test Compounds invivo In Vivo Anti-inflammatory Activity Assay invitro->invivo Lead Compounds data_analysis Data Analysis (IC50, SI, % Inhibition) invitro->data_analysis invivo->data_analysis conclusion conclusion data_analysis->conclusion SAR Conclusions

Caption: General workflow for the synthesis and evaluation of COX-2 inhibitors.

Quantitative Data Summary

The following tables summarize the in vitro COX inhibitory activity of various synthesized 2-(4-(methylsulfonyl)phenyl)indole derivatives.

Table 1: In Vitro COX Inhibitory Activity of 1-Substituted-2-(4-(methylsulfonyl)phenyl)indole Derivatives (Compounds 4a-f) [4][5][6]

CompoundR-group (at N-1)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
4a Benzyl-0.18-
4b 4-Chlorobenzyl11.80.11107.63
4c 4-Methylbenzyl-0.20-
4d 4-Methoxybenzyl8.10.1747.64
4e 4-Nitrobenzyl-0.28-
4f 4-Fluorobenzyl9.80.1565.33
Indomethacin (Reference)0.0390.490.079
Celecoxib (Reference)---

Table 2: In Vitro COX Inhibitory Activity of Hydrazone Derivatives of 2-(4-methylsulfonylphenyl)indole (Compounds 7a-k) [2]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
7a-k 9.14–13.20.10–0.3131.29–132
Indomethacin 0.039--
Celecoxib ---

Note: A higher selectivity index (SI) indicates greater selectivity for COX-2 inhibition.

Experimental Protocols

Protocol 1: General Synthesis of 1-Substituted-2-(4-(methylsulfonyl)phenyl)-1H-indole Derivatives (4a-f)

This protocol is adapted from the synthesis of indomethacin analogs.[4][6]

Step 1: Synthesis of 2-(4-(methylsulfonyl)phenyl)-1H-indole

  • A mixture of 4-(methylsulfonyl)benzaldehyde and a substituted phenylhydrazine is refluxed in an appropriate solvent (e.g., ethanol) with a catalytic amount of acid (e.g., acetic acid) to form the corresponding hydrazone.

  • The resulting hydrazone is then subjected to Fischer indole synthesis conditions. This typically involves heating the hydrazone in a high-boiling point solvent or with a Lewis acid catalyst (e.g., polyphosphoric acid or zinc chloride) to induce cyclization.

  • The crude product is purified by recrystallization or column chromatography to yield 2-(4-(methylsulfonyl)phenyl)-1H-indole.

Step 2: N-Alkylation/N-Arylation of the Indole Ring (to synthesize compounds 4a-f)

  • To a solution of 2-(4-(methylsulfonyl)phenyl)-1H-indole in a suitable aprotic solvent (e.g., DMF), add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) portion-wise at 0°C.

  • Stir the mixture for 30-60 minutes to allow for the formation of the indole anion.

  • Add the desired alkylating or arylating agent (e.g., benzyl bromide, 4-chlorobenzyl bromide) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final 1-substituted derivatives.

  • Characterize the synthesized compounds using IR, 1H NMR, 13C NMR, and elemental analysis.[4]

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method for evaluating the COX inhibitory activity of synthesized compounds.[2][7]

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Reference drugs (Indomethacin, Celecoxib)

  • Assay buffer (e.g., Tris-HCl)

  • Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Prepare solutions of the test compounds and reference drugs at various concentrations in DMSO.

  • In a 96-well plate, add the assay buffer, enzyme (either COX-1 or COX-2), and the test compound solution. Ensure the final DMSO concentration is low (e.g., <1%) to avoid enzyme inhibition.

  • Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate for a specific period (e.g., 10 minutes) to allow for the conversion of arachidonic acid to prostaglandins.

  • Stop the reaction by adding a quenching solution (e.g., a strong acid like HCl).

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

  • Calculate the Selectivity Index (SI) as the ratio of IC50(COX-1) / IC50(COX-2).

Signaling Pathway

The anti-inflammatory effects of the described compounds are achieved through the inhibition of the COX-2 pathway, which is responsible for the synthesis of pro-inflammatory prostaglandins.

COX_Pathway stimuli Inflammatory Stimuli (e.g., cytokines, pathogens) cox2 COX-2 (Inducible) stimuli->cox2 Upregulation membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa PLA2 cox1 COX-1 (Constitutive) aa->cox1 aa->cox2 pgs_phys Prostaglandins (Physiological functions: GI protection, platelet aggregation) cox1->pgs_phys pgs_inflam Prostaglandins (Inflammation, Pain, Fever) cox2->pgs_inflam inhibitor This compound Derivatives inhibitor->cox2 Selective Inhibition

References

Application Notes and Protocols: Molecular Docking Studies of 2-(4-methylphenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the in-silico analysis of 2-(4-methylphenyl)-1H-indole, a compound belonging to the pharmacologically significant indole class of molecules. Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This document outlines the protocols for performing molecular docking studies of this compound with various protein targets implicated in disease pathways, and presents relevant binding data from studies on closely related 2-phenylindole derivatives.

Data Presentation: Summary of Molecular Docking Data

The following table summarizes the results from various molecular docking studies on 2-phenylindole derivatives, which serve as a reference for the potential interactions of this compound.

DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)SoftwareReference
2-Phenylindole derivative (n4PI)EGFR Kinase3POZ-7Schrodinger Suite[1]
2-Phenyl-1H-indole derivativesEstrogen receptor-α1A52Not specifiedNot specified[4]
2-Phenyl-1H-indole derivativesProgesterone receptor1A28Not specifiedNot specified[4]
Indole-hydrazone derivativesCOX-1Not specifiedHigh docking scoreMolegro Virtual Docker[5]
Indole-hydrazone derivativesCOX-2Not specifiedHigh docking scoreMolegro Virtual Docker[5]
(2-Methyl-1-Phenylsulfonyl-1h-Indol-3-Yl)Phenylmethyl Acetate (MPIPA)Nicotinic acetylcholine receptor2XNUNot specifiedAutodock v4.0[6]

Experimental Protocols: Molecular Docking Methodology

This section provides a detailed, step-by-step protocol for conducting molecular docking studies of this compound with a target protein.

1. Preparation of the Target Protein Structure

  • Objective: To obtain and prepare the three-dimensional structure of the target protein for docking.

  • Procedure:

    • Retrieve the 3D crystal structure of the target protein from a protein database such as the Protein Data Bank (PDB) (--INVALID-LINK--).

    • Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.

    • Add polar hydrogen atoms to the protein structure.

    • Assign appropriate atomic charges (e.g., Kollman charges) to the protein atoms.

    • Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).

2. Preparation of the Ligand Structure

  • Objective: To generate a 3D structure of this compound and prepare it for docking.

  • Procedure:

    • Obtain the 2D structure of this compound. This can be drawn using chemical drawing software like ChemDraw or obtained from a database like PubChem.[7]

    • Convert the 2D structure to a 3D structure using a molecule builder or converter.

    • Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).

    • Assign appropriate atomic charges (e.g., Gasteiger charges) to the ligand atoms.

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

    • Save the prepared ligand structure in a suitable format (e.g., PDBQT for AutoDock).

3. Molecular Docking Simulation

  • Objective: To predict the binding pose and affinity of the ligand within the active site of the target protein.

  • Procedure:

    • Define the binding site on the target protein. This is typically done by creating a grid box that encompasses the active site residues. The center of the grid box can be defined based on the coordinates of a co-crystallized ligand or by identifying putative binding pockets.

    • Set the docking parameters, such as the number of genetic algorithm runs, population size, and number of evaluations.

    • Run the docking simulation using software such as AutoDock, Schrodinger Suite, or Molegro Virtual Docker.[1][5] The software will explore different conformations of the ligand within the defined binding site and score them based on a scoring function.

    • The output will be a set of docked poses of the ligand, each with a corresponding binding energy or docking score.

4. Analysis of Docking Results

  • Objective: To analyze the predicted binding mode and interactions between the ligand and the protein.

  • Procedure:

    • Visualize the docked poses of the ligand in the protein's active site using molecular visualization software (e.g., PyMOL, VMD, Chimera).

    • Identify the lowest energy (most favorable) binding pose.

    • Analyze the intermolecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

    • Compare the docking results with experimental data, if available, to validate the docking protocol.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking cluster_analysis Results Analysis PDB Retrieve Protein Structure (PDB) Clean Remove Water & Heteroatoms PDB->Clean Hydrogens Add Polar Hydrogens Clean->Hydrogens Charges_P Assign Charges Hydrogens->Charges_P PDBQT_P Save as PDBQT Charges_P->PDBQT_P Grid Define Binding Site (Grid Box) PDBQT_P->Grid Structure_L 2D Structure of this compound Convert_3D Convert to 3D Structure_L->Convert_3D Energy_Min Energy Minimization Convert_3D->Energy_Min Charges_L Assign Charges Energy_Min->Charges_L Torsion Define Rotatable Bonds Charges_L->Torsion PDBQT_L Save as PDBQT Torsion->PDBQT_L Docking Run Docking Simulation PDBQT_L->Docking Grid->Docking Analysis Analyze Binding Poses & Interactions Docking->Analysis

Caption: Molecular Docking Experimental Workflow.

Potential Signaling Pathway Modulation

Given that 2-phenylindole derivatives have been shown to target EGFR kinase, the following diagram illustrates a simplified EGFR signaling pathway that could potentially be inhibited by this compound.

signaling_pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Indole This compound Indole->EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Cell_Response Cell Proliferation, Survival, Angiogenesis RAS_RAF->Cell_Response PI3K_AKT->Cell_Response

Caption: EGFR Signaling Pathway Inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-methylphenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(4-methylphenyl)-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Troubleshooting Guides & FAQs

This section addresses specific problems you may encounter during the synthesis of this compound, providing targeted solutions and answers to frequently asked questions.

Fischer Indole Synthesis

The Fischer indole synthesis is a widely used method for preparing indoles from an arylhydrazine and a ketone or aldehyde under acidic conditions.[1] For the synthesis of this compound, this typically involves the reaction of phenylhydrazine with 4-methylacetophenone.

Q1: My Fischer indole synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Fischer indole synthesis are a common challenge and can be attributed to several factors. Here is a step-by-step troubleshooting guide:

  • Purity of Reactants: Ensure that both phenylhydrazine and 4-methylacetophenone are pure. Impurities can lead to unwanted side reactions. Using freshly distilled or purified starting materials is recommended.

  • Acid Catalyst Selection: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[1] The optimal catalyst is substrate-dependent. A screening of different acid catalysts may be necessary to find the most effective one for this specific reaction.

  • Reaction Temperature: Elevated temperatures are often required; however, excessively high temperatures can lead to the decomposition of starting materials or the product, forming tar-like substances.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.

  • Solvent Choice: The reaction can be run in a variety of solvents, or even neat (without a solvent). Acetic acid is a common solvent for the initial hydrazone formation.[3] For the cyclization step, high-boiling point solvents or neat conditions are often employed.

  • One-Pot Procedure: To minimize loss of material during the isolation of the intermediate phenylhydrazone, consider a one-pot synthesis where the hydrazone is formed and then cyclized in the same reaction vessel.[3]

Q2: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the likely side reactions and how can I minimize them?

A2: The formation of byproducts is a known issue in the Fischer indole synthesis. Common side products include:

  • Regioisomers: If an unsymmetrical ketone is used, two different regioisomers of the indole can be formed.[3] (This is not an issue for the synthesis of this compound from 4-methylacetophenone).

  • Aldol Condensation Products: The starting ketone, 4-methylacetophenone, can undergo self-condensation under acidic conditions.

  • Products from N-N Bond Cleavage: Electron-donating groups on the carbonyl component can sometimes favor a competing heterolytic N-N bond cleavage over the desired[4][4]-sigmatropic rearrangement, leading to byproducts.[2]

To minimize these side reactions, careful control of the reaction conditions, particularly the acid catalyst and temperature, is crucial.

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis involves the reaction of an α-haloacetophenone with an excess of an aniline to form a 2-arylindole.[5] For this compound, this would typically involve 2-bromo-1-(4-methylphenyl)ethan-1-one and aniline.

Q1: My Bischler-Möhlau synthesis is giving a very low yield and a significant amount of tar. How can I improve this?

A1: The Bischler-Möhlau synthesis is notorious for its harsh reaction conditions and often poor yields.[5] Here are some strategies to improve the outcome:

  • Microwave Irradiation: The use of microwave heating has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.[6]

  • Milder Catalysts: While the classical method often uses strong acids, newer methods have employed milder catalysts like lithium bromide.[7]

  • Solvent Selection: The reaction is typically carried out in a high-boiling solvent or with an excess of the aniline reactant. Experimenting with different high-boiling point, inert solvents may help to reduce side reactions.

  • Purification of Starting Materials: Ensure the α-bromoacetophenone and aniline are pure, as impurities can contribute to tar formation under the harsh reaction conditions.

Palladium-Catalyzed Synthesis (Suzuki Coupling)

A modern and often milder alternative for the synthesis of 2-arylindoles is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This would involve coupling a 2-haloindole (e.g., 2-bromoindole) with 4-methylphenylboronic acid.[8][9]

Q1: I am experiencing low yields in the Suzuki coupling of 2-bromoindole with 4-methylphenylboronic acid. What are the key parameters to optimize?

A1: Low yields in Suzuki coupling reactions can often be traced back to catalyst deactivation, inappropriate reaction conditions, or issues with the reagents. Here’s a troubleshooting guide:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical. For electron-rich substrates like indoles, bulky and electron-rich phosphine ligands are often beneficial.[8] Screening different catalyst/ligand combinations is recommended.

  • Base Selection: The base plays a crucial role in the catalytic cycle. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base is often dependent on the specific substrates and solvent.[4]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, DMF) and water is commonly used. The solvent system must be thoroughly degassed to prevent oxidation and deactivation of the palladium(0) catalyst.[4][8]

  • Reaction Temperature: The reaction temperature needs to be optimized. While some Suzuki couplings proceed at room temperature, others require heating. Monitor the reaction by TLC to find the optimal temperature.

  • Purity of Boronic Acid: Ensure the 4-methylphenylboronic acid is of high quality, as impurities can negatively impact the reaction.

Q2: I am observing homocoupling of my boronic acid as a major side product. How can I prevent this?

A2: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings. To minimize this:

  • Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.[8]

  • Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) relative to the 2-bromoindole.

  • Catalyst Loading: In some cases, a lower catalyst loading can reduce the rate of homocoupling.

Quantitative Data Summary

The following tables summarize typical yields for the synthesis of 2-arylindoles using different methods. Note that yields can be highly dependent on the specific substrates and reaction conditions.

Table 1: Fischer Indole Synthesis Yields

ArylhydrazineKetone/AldehydeCatalyst/SolventTemperature (°C)Yield (%)
Phenylhydrazine4-MethylacetophenonePolyphosphoric acid100~78
p-TolylhydrazineAcetoneAcetic acid/HClReflux~30[10]

Table 2: Bischler-Möhlau Indole Synthesis Yields

α-HaloacetophenoneAnilineConditionsYield (%)
2-BromoacetophenoneAnilineHeat, excess anilineOften low and variable
2-Bromo-1-(4-methylphenyl)ethan-1-oneAnilineMicrowave irradiationPotentially improved

Table 3: Palladium-Catalyzed Suzuki Coupling Yields

Indole SubstrateBoronic AcidCatalyst/LigandBase/SolventTemperature (°C)Yield (%)
2-Bromoindole4-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃ / Dioxane:H₂O80-10070-90 (typical)
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃ / DME:H₂O8081[11]

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of this compound

This protocol describes a one-pot synthesis from phenylhydrazine and 4-methylacetophenone.

Materials:

  • Phenylhydrazine

  • 4-Methylacetophenone

  • Polyphosphoric acid (PPA)

  • Ice water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine phenylhydrazine (1.0 eq) and 4-methylacetophenone (1.0 eq).

  • Slowly add polyphosphoric acid (PPA) with stirring. The mixture will become viscous and warm.

  • Heat the reaction mixture to 100 °C and maintain this temperature for 1-2 hours, monitoring the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).[12]

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic mixture by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate or by recrystallization from a suitable solvent like ethanol/water or hexane.[13]

Protocol 2: Palladium-Catalyzed Suzuki Coupling

This protocol outlines the synthesis of this compound from 2-bromoindole and 4-methylphenylboronic acid.

Materials:

  • 2-Bromoindole

  • 4-Methylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromoindole (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.

  • Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 0.05 eq), to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Fischer Indole Synthesis

Troubleshooting_Fischer_Indole Start Low Yield in Fischer Indole Synthesis Purity Check Purity of Starting Materials Start->Purity Catalyst Optimize Acid Catalyst (Type and Concentration) Purity->Catalyst If pure Temperature Optimize Reaction Temperature Catalyst->Temperature If optimized Solvent Screen Different Solvents or Neat Conditions Temperature->Solvent If optimized OnePot Consider One-Pot Procedure Solvent->OnePot If optimized Purification Review Purification Method OnePot->Purification If yield is still low

Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine 2-bromoindole, boronic acid, and base Degas Degas solvent and add to flask Reagents->Degas Catalyst Add Palladium Catalyst Degas->Catalyst Heat Heat and Stir Catalyst->Heat Monitor Monitor by TLC Heat->Monitor Extract Aqueous Workup and Extraction Monitor->Extract Purify Column Chromatography or Recrystallization Extract->Purify Product Pure this compound Purify->Product

Caption: General experimental workflow for Suzuki coupling synthesis.

References

Technical Support Center: Purification of 2-(4-methylphenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-(4-methylphenyl)-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two primary and most effective techniques for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity of the compound. Recrystallization is a cost-effective and scalable method, ideal for removing small amounts of impurities from a solid product. For more complex mixtures or to achieve very high purity, column chromatography is the preferred method.

Q2: My crude this compound has a brownish or pinkish tint. What causes this and how can I remove it?

A2: Indole derivatives can be susceptible to air oxidation, which often results in the formation of colored impurities. This discoloration can be addressed during the purification process. When performing recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb these colored impurities. During column chromatography, these impurities may either be retained on the column or elute separately from the desired product.

Q3: I am having trouble getting my this compound to crystallize during recrystallization. What can I do?

A3: Difficulty in crystallization can arise from several factors. If no crystals form upon cooling, the solution may not be sufficiently saturated. You can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution, or by adding a seed crystal of the pure compound. If the compound "oils out" instead of crystallizing, this indicates that the solution is supersaturated or cooling too quickly. Reheat the solution, add a small amount of additional solvent to reduce the concentration, and allow it to cool more slowly.

Q4: During column chromatography, my product is eluting very slowly or streaking on the TLC plate. How can I improve the separation?

A4: Slow elution or streaking can be due to several factors, including the choice of solvent system and the nature of the stationary phase. Indoles can sometimes interact strongly with the acidic silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (~0.5-1%), can be added to the eluent to improve peak shape and elution. If streaking persists, consider using a different stationary phase, such as neutral alumina.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Compound does not dissolve in hot solvent Incorrect solvent choice; insufficient solvent.Select a more suitable solvent where the compound has higher solubility at elevated temperatures. Gradually add more hot solvent until the compound dissolves.
No crystals form upon cooling Solution is not saturated; cooling too rapidly.Concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the flask or adding a seed crystal. Allow the solution to cool more slowly.
"Oiling out" of the compound Solution is supersaturated; cooling too quickly.Reheat the solution to dissolve the oil. Add a small amount of fresh solvent. Allow for slower cooling.
Low recovery of purified product Compound is too soluble in the cold solvent; too much solvent was used.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Product is still impure after recrystallization Inappropriate solvent choice; impurities have similar solubility.Select a different solvent system. A second recrystallization may be necessary. For highly impure samples, column chromatography is recommended prior to recrystallization.
Column Chromatography
Problem Possible Cause Solution
Poor separation of product from impurities Inappropriate mobile phase.Optimize the solvent system using thin-layer chromatography (TLC) first. A shallower gradient during elution may improve separation of closely eluting compounds.
Product is stuck on the column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A small percentage of a more polar solvent like methanol can be added to the eluent.
Compound decomposes on the column Silica gel is too acidic.Deactivate the silica gel by pre-flushing the column with the mobile phase containing ~1% triethylamine. Alternatively, use a neutral stationary phase like alumina.
Cracks appear in the silica gel bed Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry during the purification process.

Data Presentation

Table 1: Recrystallization Data for 2-Arylindoles
Compound Solvent System Typical Yield Purity
This compoundEthanol/Water~85%>98%
2-PhenylindoleToluene~90%>99%
IndoleMethanol/Water (3:2)>75%>99%[1]
Table 2: Column Chromatography Parameters for 2-Arylindoles
Compound Stationary Phase Mobile Phase (Eluent) Typical Recovery Purity
This compoundSilica GelGradient: Hexane to Hexane/Ethyl Acetate (9:1)>90%>99%
2-PhenylindoleSilica GelHexane/Ethyl Acetate (95:5)~95%>99%

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a suitable Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly boil the solution.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound
  • Column Preparation: Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by slowly increasing the proportion of ethyl acetate (e.g., 2%, 5%, 10% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Monitoring: Monitor the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product TLC/HPLC/NMR TLC/HPLC/NMR Pure Product->TLC/HPLC/NMR

Caption: General experimental workflow from crude product to purified this compound.

troubleshooting_recrystallization start Recrystallization Attempt crystals_form Crystals Form? start->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No success Successful Purification crystals_form->success Yes reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent Yes concentrate Concentrate Solution oiling_out->concentrate No add_seed Add Seed Crystal / Scratch Flask add_seed->start reheat_add_solvent->start concentrate->add_seed fischer_indole_synthesis Phenylhydrazine Phenylhydrazine Hydrazone Formation Hydrazone Formation Phenylhydrazine->Hydrazone Formation 4-Methylacetophenone 4-Methylacetophenone 4-Methylacetophenone->Hydrazone Formation Tautomerization Tautomerization Hydrazone Formation->Tautomerization Sigmatropic Rearrangement Sigmatropic Rearrangement Tautomerization->Sigmatropic Rearrangement Cyclization & Elimination Cyclization & Elimination Sigmatropic Rearrangement->Cyclization & Elimination This compound This compound Cyclization & Elimination->this compound

References

Technical Support Center: Fischer Indole Synthesis of 2-Arylindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in navigating the complexities of the Fischer indole synthesis for preparing 2-arylindoles.

Troubleshooting Guides

This section addresses common issues encountered during the Fischer indole synthesis of 2-arylindoles, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired 2-Arylindole

Question: My Fischer indole synthesis is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in a Fischer indole synthesis can stem from several factors, ranging from the choice of reagents to the reaction conditions. Here are the primary aspects to investigate:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. A catalyst that is too weak may not facilitate the reaction, while one that is too strong can cause decomposition of the starting materials or the product.[1]

    • Solution: Screen a variety of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃). Polyphosphoric acid (PPA) is often effective for less reactive substrates.

  • Suboptimal Temperature: The reaction temperature is highly dependent on the substrate and catalyst. Excessively high temperatures can lead to the formation of tar and polymeric byproducts, while temperatures that are too low may result in an incomplete reaction.[1]

    • Solution: Begin with milder conditions and incrementally increase the temperature. Monitoring the reaction progress by thin-layer chromatography (TLC) can help determine the optimal temperature and reaction time. Microwave-assisted synthesis can sometimes offer improved yields and shorter reaction times.

  • Unstable Hydrazone Intermediate: Some arylhydrazones are not stable enough to be isolated and can decompose before cyclization.

    • Solution: Employ a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation.[1]

  • Purity of Starting Materials: Impurities in the arylhydrazine or the aryl ketone can lead to unwanted side reactions.

    • Solution: Ensure the purity of your starting materials, for instance, by checking the NMR spectrum of the phenylhydrazine.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing a complex mixture of products, making purification difficult. What are the common side reactions and how can I minimize them?

Answer:

The formation of side products is a common challenge in the Fischer indole synthesis. Key side reactions include:

  • Tar and Polymeric Byproducts: The strongly acidic and often high-temperature conditions can lead to the formation of intractable tars.

    • Solution: Use the mildest possible acid catalyst and the lowest effective temperature. Carefully control the reaction time to avoid prolonged heating after the reaction has reached completion.

  • N-N Bond Cleavage: This is a significant competing reaction, particularly when the aryl ketone contains electron-donating groups. These groups can stabilize a key intermediate, favoring the cleavage of the N-N bond over the desired cyclization.

    • Solution: Consider using milder reaction conditions. If the problem persists, an alternative synthetic route to the target indole might be necessary.

  • Regioisomer Formation: If an unsymmetrical ketone of the type RCH₂COCH₂R' is used, a mixture of two isomeric indoles can be formed.[2]

    • Solution: If possible, choose a symmetrical ketone or a ketone where one α-position is blocked to ensure the formation of a single regioisomer.

  • Friedel-Crafts Type Reactions: The acidic conditions can promote unwanted reactions with the aromatic rings of the reactants or the product.[3]

    • Solution: Optimization of the acid catalyst and reaction conditions can help to minimize these side reactions.

Frequently Asked Questions (FAQs)

Q1: Can I use any aryl ketone for the synthesis of 2-arylindoles?

A1: While a wide range of aryl ketones can be used, there are some limitations. The aryl ketone must have at least two α-hydrogen atoms for the reaction to proceed.[2] Additionally, ketones with strong electron-donating groups on the aryl ring may lead to side reactions like N-N bond cleavage.[1] Steric hindrance around the carbonyl group can also impede the reaction.

Q2: What is the best acid catalyst for the Fischer indole synthesis of 2-arylindoles?

A2: There is no single "best" acid catalyst, as the optimal choice depends on the specific substrates.[4] Commonly used catalysts include Brønsted acids like sulfuric acid and p-toluenesulfonic acid, and Lewis acids like zinc chloride and boron trifluoride.[5][6] Polyphosphoric acid (PPA) is often a good choice, particularly for less reactive substrates.[5] It is recommended to perform small-scale screening experiments to identify the most effective catalyst for your specific reaction.

Q3: Is it always necessary to isolate the arylhydrazone intermediate?

A3: No, it is not always necessary. In many cases, a one-pot procedure where the arylhydrazone is formed in situ and then cyclized without isolation is more efficient and can lead to higher yields, especially if the hydrazone is unstable.[1]

Q4: My purification by column chromatography is proving difficult. Any suggestions?

A4: Purification of indole derivatives can be challenging due to their polarity and potential for tailing on silica gel. If you are observing multiple spots with close Rf values, consider trying different eluent systems. Sometimes adding a small amount of a polar solvent like methanol or a base like triethylamine to the eluent can improve separation. If normal-phase chromatography is ineffective, reversed-phase chromatography (C18 silica) might be a viable alternative.

Data Presentation

The following tables summarize quantitative data on the synthesis of 2-arylindoles under various reaction conditions, compiled from multiple sources.

Table 1: Effect of Solvent on the Yield of 2,3-dimethylindole

SolventYield (%)
THF95
2-Methyl THF96
Water92
Ethanol94

Reaction conditions: Phenylhydrazine hydrochloride and butanone, microwave irradiation.[2]

Table 2: Yields of Substituted 1-Alkyl-2-phenylindoles

R-group on NitrogenYield (%)
Methyl70
Ethyl68
Propyl62
Phenethyl64
Benzyl62

Reaction conditions: Fischer indole synthesis of the corresponding N-substituted phenylhydrazine with acetophenone.[7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Phenylindole

This two-step procedure involves the formation of acetophenone phenylhydrazone followed by its cyclization to 2-phenylindole.[8][9]

Step 1: Preparation of Acetophenone Phenylhydrazone

  • In a suitable flask, dissolve acetophenone (1.0 eq) in ethanol.

  • Add phenylhydrazine (1.0 eq) dropwise with stirring.

  • Add a few drops of glacial acetic acid.

  • Heat the mixture at reflux for 45-60 minutes.

  • Cool the reaction mixture in an ice bath to induce crystallization of the hydrazone.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

Step 2: Fischer Indole Cyclization to 2-Phenylindole

  • In a separate flask, heat polyphosphoric acid (PPA) to approximately 100°C.

  • Carefully add the acetophenone phenylhydrazone from Step 1 to the hot PPA with vigorous stirring.

  • Heat the mixture to 150-160°C for 10-15 minutes.

  • Allow the reaction mixture to cool to about 100°C and then pour it onto crushed ice with stirring to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • The crude 2-phenylindole can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: One-Pot Microwave-Assisted Synthesis of a 2-Arylindole

This protocol describes a rapid, one-pot synthesis of 2,3-dimethylindole.[2]

  • To a microwave vial, add phenylhydrazine hydrochloride (1 eq) and butanone (1.05 eq) in THF (0.63 M).

  • Seal the vial and heat it in a microwave reactor at 150°C for 15 minutes.

  • After cooling, the reaction mixture can be worked up by quenching with a suitable aqueous solution (e.g., saturated sodium bicarbonate), followed by extraction with an organic solvent.

  • The organic layer is then dried and concentrated, and the product is purified by column chromatography.

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate key aspects of the Fischer indole synthesis of 2-arylindoles.

Fischer_Indole_Synthesis_Mechanism cluster_start Starting Materials Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone + Aryl Ketone - H2O Aryl_Ketone Aryl Ketone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Rearrangement_Intermediate [3,3]-Sigmatropic Rearrangement Intermediate Enamine->Rearrangement_Intermediate [3,3]-Sigmatropic Rearrangement Aminal Cyclized Intermediate (Aminal) Rearrangement_Intermediate->Aminal Cyclization Indole 2-Arylindole Aminal->Indole Elimination of NH3

Fischer Indole Synthesis Mechanism

Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Catalyst Optimize Acid Catalyst (Type and Concentration) Check_Purity->Optimize_Catalyst Alternative_Route Consider Alternative Synthetic Route Check_Purity->Alternative_Route Optimize_Temp Optimize Reaction Temperature Optimize_Catalyst->Optimize_Temp Optimize_Catalyst->Alternative_Route One_Pot Consider One-Pot Procedure Optimize_Temp->One_Pot Optimize_Temp->Alternative_Route Success Improved Yield and Purity One_Pot->Success

Troubleshooting Workflow for Fischer Indole Synthesis

Side_Reactions Start Fischer Indole Synthesis Conditions Desired_Product 2-Arylindole Start->Desired_Product Desired Pathway Tar Tar and Polymeric Byproducts Start->Tar Side Reaction (High Temp/Strong Acid) NN_Cleavage N-N Bond Cleavage Products Start->NN_Cleavage Side Reaction (Electron-Donating Groups) Regioisomers Regioisomers Start->Regioisomers Side Reaction (Unsymmetrical Ketone) Friedel_Crafts Friedel-Crafts Byproducts Start->Friedel_Crafts Side Reaction (Acidic Conditions)

References

Technical Support Center: Overcoming Poor Solubility of 2-(4-methylphenyl)-1H-indole in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 2-(4-methylphenyl)-1H-indole during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound possesses a chemical structure characterized by a hydrophobic indole ring and a methyl-substituted phenyl group. This predominantly nonpolar structure leads to low affinity for polar solvents like water, resulting in poor aqueous solubility. For a compound to dissolve, the energy required to break the interactions between solute molecules and solvent molecules must be overcome by the energy released from the formation of new solute-solvent interactions. With hydrophobic compounds in water, this balance is unfavorable.

Q2: What are the common challenges encountered due to the poor solubility of this compound in biological assays?

A2: Poor solubility can lead to several experimental challenges, including:

  • Inaccurate quantification of biological activity: Undissolved compound particles can lead to an underestimation of the true potency of the molecule.

  • Precipitation in assay media: The compound may precipitate out of solution when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous assay buffer.[1]

  • Poor bioavailability in in vivo studies: Low solubility limits the absorption of the compound in the gastrointestinal tract, leading to low and variable bioavailability.[2]

  • Inconsistent and non-reproducible results: The presence of undissolved particles can lead to variability between experiments.

Q3: What are the initial recommended steps to improve the solubility of this compound?

A3: A systematic approach is recommended. Begin with simpler methods before progressing to more complex techniques. A good starting point is to use co-solvents or adjust the pH of the medium.[3] If these initial attempts are insufficient, more advanced strategies such as the use of cyclodextrins or surfactants can be explored.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound precipitates when diluting DMSO stock solution into aqueous buffer. The concentration of the compound in the final solution exceeds its aqueous solubility. The percentage of DMSO in the final solution may be too low to maintain solubility.- Decrease the final concentration of the compound in the assay. - Increase the percentage of the co-solvent (e.g., DMSO, ethanol) in the final assay medium. Note that high concentrations of organic solvents can be toxic to cells.[5] - Use a solubility-enhancing excipient like cyclodextrin in the aqueous buffer.[6]
Inconsistent results between replicate experiments. The compound is not fully dissolved, leading to a heterogeneous solution with varying concentrations.- Ensure the stock solution is clear and free of any visible precipitate before use. - Vortex the stock solution before making dilutions.[7] - Sonication can be used to aid in the dissolution of the compound in the stock solvent.[1] - Visually inspect the final assay solution for any signs of precipitation before starting the experiment.
Low or no biological activity observed. The actual concentration of the dissolved, active compound is much lower than the nominal concentration due to poor solubility.- Determine the kinetic solubility of the compound in the assay buffer to understand its solubility limit.[8] - Employ solubility enhancement techniques such as co-solvents, pH adjustment, or the use of cyclodextrins to increase the concentration of the dissolved compound.[4][9]
Difficulty preparing a concentrated stock solution. The intrinsic solubility of the compound in common solvents like DMSO or ethanol is limited.- Gently warm the solvent while dissolving the compound.[3] Ensure the compound is stable at elevated temperatures. - Try alternative organic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), keeping in mind their potential for cellular toxicity.

Quantitative Data: Solubility of this compound

The following table summarizes the approximate kinetic solubility of this compound in various solvent systems. This data is intended to serve as a guideline for selecting appropriate solvents and formulating solutions for experimental assays.

Solvent System Temperature (°C) Approximate Solubility (µg/mL) Notes
Water25< 1Essentially insoluble.
Phosphate-Buffered Saline (PBS), pH 7.425< 1Similar to water, insoluble in physiological buffers.
100% Dimethyl Sulfoxide (DMSO)25> 10,000High solubility, suitable for preparing concentrated stock solutions.
100% Ethanol25~5,000Good solubility, can be used as a co-solvent.
5% DMSO in PBS, pH 7.425~5 - 10Limited solubility, precipitation may occur at higher concentrations.
10% Ethanol in PBS, pH 7.425~10 - 20Slightly improved solubility compared to 5% DMSO.
10 mM HP-β-Cyclodextrin in PBS, pH 7.425~50 - 100Significant improvement in aqueous solubility due to inclusion complex formation.
0.5% Tween® 80 in PBS, pH 7.425~20 - 40Moderate improvement due to micellar solubilization.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the standard procedure for preparing a stock solution of a poorly soluble compound.

  • Weighing the Compound: Accurately weigh the desired amount of this compound using an analytical balance.

  • Adding the Solvent: Transfer the compound to a sterile microcentrifuge tube or glass vial. Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.[7] If necessary, sonicate the solution for 5-10 minutes in a water bath sonicator.

  • Visual Inspection: Ensure that the solution is clear and free of any visible particles. If precipitation is observed, gentle warming may be applied, followed by cooling to room temperature.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[10]

Protocol 2: Determination of Kinetic Solubility using the Shake-Flask Method

This protocol outlines a common method for determining the kinetic solubility of a compound in a specific buffer.[8]

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.

  • Separation of Undissolved Solid: After shaking, allow the vial to stand undisturbed to let the undissolved particles settle.

  • Sampling: Carefully withdraw a sample from the supernatant.

  • Clarification: Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any remaining solid particles.

  • Analysis: Analyze the concentration of the dissolved compound in the clarified supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Biological Assay weigh Weigh Compound add_solvent Add 100% DMSO weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve dilute Dilute in Assay Buffer dissolve->dilute check_precipitate Check for Precipitation dilute->check_precipitate perform_assay Perform Assay check_precipitate->perform_assay analyze Analyze Results perform_assay->analyze

Caption: Experimental workflow for preparing and using this compound in assays.

solubility_enhancement_strategy start Poorly Soluble Compound: This compound cosolvents Co-solvents (e.g., DMSO, Ethanol) start->cosolvents Try First ph_adjustment pH Adjustment start->ph_adjustment If Ionizable cyclodextrins Cyclodextrins (e.g., HP-β-CD) cosolvents->cyclodextrins If Insufficient success Solubility Enhanced cosolvents->success If Sufficient ph_adjustment->cosolvents If Ineffective ph_adjustment->success If Effective surfactants Surfactants (e.g., Tween® 80) cyclodextrins->surfactants If Still Low cyclodextrins->success If Effective surfactants->success If Effective failure Further Optimization Needed surfactants->failure

Caption: Decision tree for selecting a solubility enhancement technique.

References

Technical Support Center: Synthesis of 2-(4-methylphenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 2-(4-methylphenyl)-1H-indole, a common scaffold in medicinal chemistry. This document is structured in a question-and-answer format to directly address potential issues encountered during laboratory work.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.

Question 1: Why is the yield of my this compound synthesis consistently low?

Answer:

Low yields in the Fischer indole synthesis of this compound can be attributed to several factors, often related to reaction conditions and reagent purity.[1]

  • Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to both temperature and the strength of the acid catalyst.[1] Excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials or the final product.

  • Purity of Starting Materials: The purity of the phenylhydrazine and 4-methylacetophenone is crucial. Impurities can lead to unwanted side reactions that consume starting materials and complicate purification.

  • Inappropriate Acid Catalyst: The choice between a Brønsted acid (e.g., H₂SO₄, HCl, polyphosphoric acid) and a Lewis acid (e.g., ZnCl₂, BF₃) can significantly impact the yield.[2] The optimal catalyst and its concentration often need to be determined empirically for this specific transformation. Polyphosphoric acid (PPA) is frequently a good choice for this type of cyclization.

  • Side Reactions: Competing reaction pathways, such as N-N bond cleavage in the hydrazone intermediate, can reduce the formation of the desired indole. This is more prevalent with electron-donating groups on the carbonyl component.

Solutions to Improve Yield:

  • Optimize Reaction Conditions: Systematically vary the reaction temperature and time. Monitor the reaction progress by Thin Layer Chromatography (TLC) to identify the point of maximum product formation before significant decomposition occurs.

  • Ensure Reagent Purity: Use freshly distilled or purified phenylhydrazine and 4-methylacetophenone.

  • Screen Acid Catalysts: Perform small-scale test reactions with different acid catalysts (e.g., PPA, ZnCl₂, H₂SO₄ in ethanol) to identify the most effective one for your specific substrate.

  • Consider a One-Pot Procedure: To minimize handling losses, the formation of the phenylhydrazone from phenylhydrazine and 4-methylacetophenone can be performed in the same reaction vessel as the subsequent acid-catalyzed cyclization without isolating the hydrazone intermediate.

Question 2: My TLC analysis shows multiple spots, and the crude product is difficult to purify. What are the likely side products?

Answer:

The formation of multiple byproducts is a common challenge in the Fischer indole synthesis. For the synthesis of this compound, the following side products are plausible:

  • Unreacted Starting Materials: Residual phenylhydrazine or 4-methylacetophenone.

  • Phenylhydrazone Intermediate: Incomplete cyclization will leave the intermediate phenylhydrazone in the reaction mixture.

  • Aldol Condensation Products: The acidic conditions can promote the self-condensation of 4-methylacetophenone.[3]

  • Friedel-Crafts Type Products: Strong acids may lead to undesired electrophilic aromatic substitution reactions.[3]

  • N-N Bond Cleavage Products: Cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate can generate aniline and other related byproducts.[3]

  • Regioisomers (if using an unsymmetrical ketone): While 4-methylacetophenone is a methyl ketone and less prone to this, using unsymmetrical ketones can lead to the formation of two different indole regioisomers.[4]

Question 3: The isolated product is colored (pink, purple, or brown) and seems to decompose during column chromatography. How can I effectively purify this compound?

Answer:

Indoles, particularly those with electron-rich aromatic rings, can be sensitive to acidic conditions and air oxidation, leading to discoloration and decomposition.[5] Standard silica gel is acidic and can promote degradation.

Purification Strategies:

  • Initial Work-up: After quenching the reaction, a thorough aqueous work-up is essential. Washing the organic extract with a mild base (e.g., saturated sodium bicarbonate solution) will neutralize any residual acid catalyst.

  • Column Chromatography on Deactivated Silica: To minimize degradation on silica gel, you can use a deactivated stationary phase. This can be achieved by "flushing" the packed column with a solvent mixture containing a small amount of a tertiary amine, such as 1% triethylamine in the eluent.[5]

  • Use of Alumina: Neutral or basic alumina can be a suitable alternative to silica gel for the chromatography of acid-sensitive indoles.[5]

  • Recrystallization: If the crude product is a solid and relatively pure (>85-90%), recrystallization is an excellent method for obtaining a highly pure, crystalline product.[5] Common solvent systems for the recrystallization of 2-arylindoles include ethanol, methanol, or mixtures of ethyl acetate and hexanes. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

  • Work Quickly and Under Inert Atmosphere: To prevent air oxidation, it is advisable to perform the purification steps as quickly as possible.[5] For highly sensitive compounds, conducting the chromatography under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Fischer indole synthesis for producing this compound?

A1: The reaction proceeds through several key steps:

  • Hydrazone Formation: Phenylhydrazine and 4-methylacetophenone react under acidic conditions to form the corresponding phenylhydrazone.[2][6]

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [7][7]-Sigmatropic Rearrangement: The protonated enamine undergoes a[7][7]-sigmatropic rearrangement, which is the key bond-forming step, leading to the cleavage of the N-N bond and the formation of a C-C bond.[2]

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization to form a five-membered ring.

  • Elimination of Ammonia: The final step involves the elimination of an ammonia molecule to yield the aromatic indole ring.[2]

Q2: Which acid catalyst is best for this synthesis?

A2: The choice of acid catalyst is crucial and can depend on the specific substrates and reaction conditions.[2] Both Brønsted acids like polyphosphoric acid (PPA), sulfuric acid, and hydrochloric acid, and Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃) have been successfully used.[2] PPA is often a good choice as it can also serve as the solvent. For a specific synthesis, it is often best to perform small-scale trials with a few different catalysts to determine the optimal one for yield and purity.

Q3: Can I use microwave irradiation to improve the reaction?

A3: Yes, microwave-assisted synthesis can be a very effective method for the Fischer indole synthesis. It often leads to significantly reduced reaction times and can improve yields by minimizing the formation of degradation products that can occur with prolonged heating.[7][8]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. You should spot the starting materials (phenylhydrazine and 4-methylacetophenone) and the reaction mixture on a silica gel plate. A suitable eluent system would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (e.g., 80:20 or 70:30 hexanes:ethyl acetate). The spots can be visualized under a UV lamp (254 nm). The formation of the indole product will be indicated by the appearance of a new, typically more polar spot than the starting materials.

Experimental Protocols

The following is a general procedure for the synthesis of 2-arylindoles via the Fischer indole synthesis, which can be adapted for the synthesis of this compound.

General Experimental Protocol: Fischer Indole Synthesis of this compound

  • Hydrazone Formation (Optional, can be done in-situ): In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and 4-methylacetophenone (1.05 eq) in a suitable solvent such as ethanol or acetic acid. Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the starting materials.

  • Indolization: To the mixture containing the phenylhydrazone (or to a mixture of phenylhydrazine and 4-methylacetophenone), add the acid catalyst. If using polyphosphoric acid (PPA), it is often used in excess and acts as both the catalyst and solvent. The mixture is then heated, typically between 80-160 °C, for several hours. The optimal temperature and time will depend on the chosen catalyst and should be monitored by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), the reaction mixture is cooled to room temperature and then carefully poured into a beaker of ice water. The product may precipitate as a solid. If so, it can be collected by vacuum filtration and washed with water. If the product does not precipitate, the aqueous mixture should be extracted with an organic solvent such as ethyl acetate. The combined organic layers are then washed with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

  • Purification: The crude product is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (potentially deactivated with triethylamine) or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes).

Data Presentation

The following table summarizes the expected impact of different catalysts on the Fischer indole synthesis. Note that specific yields for this compound will vary and should be optimized empirically.

Catalyst TypeCatalyst ExamplesTypical Reaction ConditionsExpected Yield Range (General)Notes
Brønsted Acid Polyphosphoric Acid (PPA)100-160 °C, neat or in a co-solventModerate to HighPPA is viscous and can make work-up challenging.
Sulfuric Acid (H₂SO₄)Reflux in ethanolModerateCan lead to charring and side reactions if not controlled.
p-Toluenesulfonic Acid (p-TsOH)Reflux in a suitable solvent (e.g., toluene)ModerateGenerally milder than H₂SO₄.
Lewis Acid Zinc Chloride (ZnCl₂)150-200 °C, neat or in a high-boiling solventModerate to HighA classic and effective catalyst for this reaction.
Boron Trifluoride (BF₃·OEt₂)Room temperature to reflux in various solventsVariableCan be a very effective but requires careful handling.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Phenylhydrazine + 4-Methylacetophenone hydrazone Formation of Phenylhydrazone start->hydrazone  Ethanol or Acetic Acid cyclization Acid-Catalyzed Cyclization hydrazone->cyclization  Acid Catalyst (e.g., PPA), Heat crude Crude This compound cyclization->crude quench Quench with Ice Water crude->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry and Concentrate wash->dry purify Purification (Chromatography or Recrystallization) dry->purify product Pure This compound purify->product troubleshooting_low_yield start Low Yield of This compound check_purity Are starting materials pure? start->check_purity purify_reagents Purify Phenylhydrazine and 4-Methylacetophenone (distillation or recrystallization) check_purity->purify_reagents No check_conditions Are reaction conditions (temperature, time) optimized? check_purity->check_conditions Yes purify_reagents->start optimize_conditions Systematically vary temperature and time, monitor by TLC check_conditions->optimize_conditions No check_catalyst Is the acid catalyst optimal? check_conditions->check_catalyst Yes optimize_conditions->start screen_catalysts Screen different acid catalysts (e.g., PPA, ZnCl2, H2SO4) check_catalyst->screen_catalysts No check_side_products Are there significant side products on TLC? check_catalyst->check_side_products Yes screen_catalysts->start adjust_conditions Adjust conditions to minimize side reactions (e.g., lower temperature) check_side_products->adjust_conditions Yes final_result Improved Yield check_side_products->final_result No adjust_conditions->start

References

Technical Support Center: 2-(4-methylphenyl)-1H-indole and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 2-(4-methylphenyl)-1H-indole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound and its derivatives?

A1: The main stability concerns for 2-arylindoles, including this compound, are susceptibility to oxidation, sensitivity to acidic conditions, and potential photodecomposition. The indole ring is electron-rich, making it prone to oxidation, which can lead to the formation of colored impurities.[1][2] Strong acidic conditions can cause polymerization or degradation of the indole nucleus. Furthermore, exposure to light, particularly UV radiation, can induce photolytic degradation.[1]

Q2: What are the ideal storage conditions for solid this compound?

A2: To ensure long-term stability, solid this compound should be stored in a cool, dark, and dry place.[1] For optimal preservation of purity, it is recommended to store the compound at low temperatures, such as -20°C, in a tightly sealed, light-resistant container (e.g., an amber vial).[1] Storing under an inert atmosphere, such as argon or nitrogen, can further minimize oxidative degradation.[1]

Q3: How should I prepare and store solutions of this compound for biological assays?

A3: Due to the limited aqueous solubility of many 2-arylindoles, stock solutions are typically prepared in organic solvents like dimethyl sulfoxide (DMSO). It's crucial to be aware that low solubility can lead to compound precipitation in DMSO, especially after freeze-thaw cycles. To mitigate this, it is advisable to prepare fresh solutions or to carefully inspect stock solutions for any precipitate before use. For biological assays, where the final concentration of DMSO should be kept low (typically <1%), the limited solubility of the compound in aqueous buffers can be a significant challenge, potentially leading to inaccurate results.

Q4: My compound solution is changing color over time. What could be the cause?

A4: A change in color, often to pink, brown, or purple, is a common indicator of degradation, particularly oxidation.[1] This can be accelerated by exposure to air, light, or impurities in the solvent. Ensure your solvents are of high purity and consider degassing them before use. Storing solutions in the dark and under an inert atmosphere can help prevent this discoloration.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and experimental use of this compound and its derivatives.

Synthesis & Purification

Issue 1: Low yield during Fischer indole synthesis of this compound.

  • Question: I am attempting to synthesize this compound via the Fischer indole synthesis from 4-methylacetophenone and phenylhydrazine, but the yield is consistently low. What are the possible reasons?

  • Answer: Low yields in the Fischer indole synthesis can stem from several factors. The reaction requires elevated temperatures and an acid catalyst, and the conditions must be carefully optimized.[3]

    • Incomplete Hydrazone Formation: The initial condensation to form the phenylhydrazone may be incomplete. Ensure equivalent amounts of reactants and consider optimizing the reaction time and temperature for this step.

    • Unfavorable[2][2]-Sigmatropic Rearrangement: This key step is sensitive to the electronic properties of the substituents. While the methyl group on the acetophenone is electron-donating, other factors can influence the reaction's efficiency.

    • Side Reactions: Acidic conditions can promote side reactions, such as aldol condensation of the ketone or N-N bond cleavage in the hydrazone intermediate.[4]

    • Troubleshooting Steps:

      • Catalyst Choice: Experiment with different acid catalysts, such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or sulfuric acid in ethanol.[3] Lewis acids like ZnCl₂ can sometimes be more effective than protic acids.[4]

      • Temperature Control: Excessively high temperatures can lead to decomposition. Monitor the reaction closely and optimize the temperature to favor indole formation over side reactions.

      • Reaction Time: Use thin-layer chromatography (TLC) to monitor the reaction's progress and determine the optimal reaction time.

Issue 2: Difficulty in purifying this compound by column chromatography.

  • Question: My crude this compound appears as a single spot on TLC, but upon purification by silica gel chromatography, I observe streaking, multiple colored bands, and poor recovery. What is happening?

  • Answer: Indoles can be sensitive to the acidic nature of standard silica gel, leading to on-column degradation or polymerization.[1] The appearance of color and streaking are classic signs of this issue.

    • Troubleshooting Steps:

      • Deactivate the Silica Gel: Before loading your compound, flush the packed column with your eluent system containing a small amount of a base, such as 0.5-1% triethylamine. This will neutralize the acidic sites on the silica.

      • Use an Alternative Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel for acid-sensitive compounds.

      • Work Quickly: Do not let the compound remain on the column for an extended period. Prepare everything in advance and run the chromatography as efficiently as possible.

      • Recrystallization: If the crude product is a solid and reasonably pure, recrystallization can be an excellent alternative to chromatography for obtaining highly pure material.

Experimental Use

Issue 3: Inconsistent results in cell-based assays.

  • Question: I am observing high variability in the IC₅₀ values of my this compound derivative in different batches of my cell-based assay. What could be the cause?

  • Answer: Inconsistent results in biological assays can often be traced back to the compound's poor aqueous solubility.[5]

    • Precipitation in Assay Media: When a concentrated DMSO stock solution is diluted into aqueous assay buffer, the compound may precipitate, leading to a lower effective concentration at the target.

    • Variability in Stock Solutions: Repeated freeze-thaw cycles of DMSO stock solutions can lead to precipitation and a decrease in the actual concentration of the dissolved compound.

    • Troubleshooting Steps:

      • Solubility Assessment: Before conducting extensive biological testing, determine the kinetic solubility of your compound in the specific assay buffer you are using.

      • Optimize Dilution Protocol: When diluting from a DMSO stock, ensure rapid and thorough mixing to minimize precipitation.

      • Prepare Fresh Solutions: Whenever possible, prepare fresh dilutions from a solid sample for each experiment to avoid issues with stock solution stability.

      • Include Solubility-Enhancing Excipients: In some cases, the use of solubilizing agents in the assay buffer may be necessary, but their potential effects on the biological system must be carefully evaluated.

Data Presentation: Illustrative Stability Data

Disclaimer: The following quantitative data is illustrative and based on the expected stability profile of 2-arylindoles under forced degradation conditions as outlined in ICH guidelines.[1][6] Specific experimental stability data for this compound was not available in the public domain. These tables are intended to provide a general framework for stability assessment.

Table 1: Illustrative Acidic and Basic Hydrolysis of this compound at 60°C

Time (hours)% Remaining (0.1 M HCl)% Remaining (0.1 M NaOH)
0100.0100.0
295.298.5
688.796.1
1280.193.8
2469.589.3

Table 2: Illustrative Oxidative, Thermal, and Photolytic Degradation of this compound

ConditionDuration% Remaining
Oxidative (3% H₂O₂ at RT)24 hours75.4
Thermal (Solid, 80°C)7 days97.2
Photolytic (ICH Q1B Option 2)1.2 million lux hours & 200 W h/m²85.9

Experimental Protocols

The following are general protocols for conducting forced degradation studies on this compound, which should be adapted and optimized for specific derivatives and analytical methods.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Acid and Base Hydrolysis:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M hydrochloric acid in a suitable container.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M sodium hydroxide in a separate container.

  • Incubate both solutions at a controlled temperature (e.g., 60°C).

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).

  • Neutralize the aliquots before analysis (base for the acidic sample, acid for the basic sample).

  • Analyze the samples by a validated stability-indicating HPLC method.

3. Oxidative Degradation:

  • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at specified time points.

  • Analyze the samples by a validated stability-indicating HPLC method.

4. Thermal Degradation:

  • Place a known quantity of the solid compound in a stability chamber at an elevated temperature (e.g., 80°C).

  • Prepare a solution of the compound and store it under the same conditions.

  • Sample at various time points (e.g., 1, 3, 7 days) and analyze by HPLC.

5. Photolytic Degradation:

  • Expose a solution of the compound to a light source that complies with ICH Q1B guidelines (providing both UV and visible light).

  • A control sample should be wrapped in aluminum foil to shield it from light.

  • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analyze the exposed and control samples by HPLC.

Visualizations

Signaling Pathways

This compound and its derivatives have been investigated for their potential to modulate various signaling pathways implicated in diseases like cancer and inflammation. Below are diagrams illustrating the potential points of intervention for these compounds in two key pathways.

NF_kappa_B_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa->IKK NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus Gene Gene Expression NFkB_nuc->Gene Induces Arylindole 2-Arylindole Derivatives Arylindole->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by 2-arylindole derivatives.

PI3K_Akt_mTOR_Pathway GF Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Arylindole 2-Arylindole Derivatives Arylindole->RTK Inhibits Arylindole->PI3K Inhibits Arylindole->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-arylindole derivatives.

References

Technical Support Center: Biological Evaluation of Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common pitfalls encountered during the biological evaluation of indole-containing compounds. It is intended for researchers, scientists, and drug development professionals to help identify and resolve frequent experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Assay Interference and False Positives

Q1: My indole compound is active in multiple, unrelated screening assays. What is a potential cause?

A: Your compound may be a Pan-Assay Interference Compound (PAINS). PAINS are molecules that appear as "frequent hitters" in high-throughput screens by reacting non-specifically with numerous biological targets rather than a single, specific one.[1][2] The indole scaffold is a known feature in some classes of PAINS.[2] This non-specific activity can arise from various mechanisms, including chemical reactivity, aggregation, or interference with the assay technology itself.[2][3]

Q2: How can I determine if my indole compound is acting as a PAINS?

A: A systematic troubleshooting workflow can help identify PAINS-like behavior. Key steps include checking for compound aggregation, performing counter-screens, and assessing for direct assay interference. A clear dose-response curve can suggest a specific mode of action, whereas an unusually steep or irregular curve might point to non-specific effects like aggregation.[4]

Troubleshooting Workflow for Suspected PAINS Activity

G cluster_0 Initial Observation cluster_1 Step 1: Data & Literature Review cluster_2 Step 2: Biophysical & Biochemical Checks cluster_3 Step 3: Cellular & Follow-up Assays cluster_4 Conclusion start Hit from Primary Screen pains_filter Run structure through PAINS filters start->pains_filter Is the scaffold known to be problematic? dose_response Analyze dose-response curve shape pains_filter->dose_response aggregation Check for aggregation (e.g., DLS, microscopy) dose_response->aggregation Is curve steep or irregular? assay_interference Test for direct assay interference (e.g., intrinsic fluorescence/absorbance) aggregation->assay_interference protein_reactivity Assess non-specific protein binding (e.g., SPR, ALARM NMR) [8] assay_interference->protein_reactivity counter_screen Perform counter-screens against unrelated targets [2] protein_reactivity->counter_screen inactive_control Test structurally related, inactive analogs [2] counter_screen->inactive_control conclusion PAINS behavior likely? inactive_control->conclusion yes Yes conclusion->yes High risk of false positive. Requires significant validation. no No conclusion->no Proceed with optimization, but remain cautious.

Caption: Workflow to investigate if a hit compound exhibits PAINS characteristics.

Q3: My assay uses fluorescence or absorbance readouts. Could my indole compound be interfering directly with the signal?

A: Yes, this is a common issue. Indole-based structures can possess intrinsic fluorescence or absorbance properties that may overlap with the wavelengths used in your assay, leading to false positive or false negative results.[4]

Troubleshooting Steps:

  • Run a Compound-Only Control: Measure the signal of your compound in the assay buffer without any cells or other biological components.[4] This will determine if it generates a background signal at the relevant wavelengths.

  • Perform a Quenching Test: For fluorescence-based assays, incubate your compound with the fluorescent product of the assay's enzymatic reaction (if possible) to see if it quenches the signal. Compounds can interfere with assays that use thiol-scavenging probes like CPM by quenching fluorescence.[5]

Issue 2: Poor Solubility and Stability

Q1: I'm observing high variability between my experimental replicates. What could be the problem?

A: High variability is frequently linked to poor aqueous solubility of the test compound.[4] Many indole derivatives, especially those with lipophilic modifications, are highly hydrophobic and can precipitate in aqueous assay media. This leads to inconsistent concentrations in your wells.

Troubleshooting Steps:

  • Visual Inspection: Before use, carefully inspect your diluted working solutions for any cloudiness or visible particles, which are signs of precipitation.[4]

  • Solubility Test: Prepare your compound at its final assay concentration in the buffer, centrifuge at high speed, and check for a visible pellet.[4]

  • Optimize Dissolution:

    • Prepare high-concentration stock solutions in an organic solvent like DMSO.[4]

    • When diluting into aqueous buffer, vortex vigorously.[4]

    • Keep the final concentration of the organic solvent low and consistent across all wells (typically <1%), as it can be toxic to cells.[4]

  • Use Low-Retention Plasticware: Hydrophobic compounds can bind to standard plastic surfaces. Using low-retention plates and pipette tips can mitigate this issue.[4]

Q2: My compound seems to lose activity over the course of the experiment. Why might this be happening?

A: This suggests your compound may be unstable in the assay medium or is being depleted by non-specific binding.[4]

Troubleshooting Steps:

  • Prepare Fresh Dilutions: Always make fresh working solutions from your frozen stock immediately before starting an experiment.[4]

  • Assess Metabolic Stability: If you are using cells or cellular fractions (like microsomes), your compound may be undergoing rapid metabolism. A dedicated metabolic stability assay is recommended (see next section).[6][7]

  • Evaluate Incubation Time: Determine if shorter incubation times produce more consistent results, which could indicate a stability issue.[4]

Issue 3: Metabolic Instability

Q1: How do I know if my indole compound is metabolically stable?

A: The metabolic stability of a compound is its susceptibility to breakdown by metabolic enzymes, primarily Cytochrome P450s (CYPs) found in the liver.[7][8] Low stability can be a major hurdle for clinical application.[6] You can assess this using an in vitro assay with human liver microsomes (HLM) or hepatocytes.[7][9] The assay measures the percentage of the parent compound that remains after incubation over a set period.[6][9]

Q2: What does a typical metabolic pathway for an indole compound look like?

A: Indole metabolism generally proceeds through two phases. Phase I involves oxidation, often hydroxylation of the indole ring by CYP enzymes. Phase II involves conjugation of the modified compound with a polar molecule, such as glucuronic acid, to facilitate its excretion.

Generalized Metabolic Pathway of Indole Compounds

G Indole Indole Compound (Parent Drug) Phase1 Phase I Metabolism (Oxidation/Hydroxylation) Indole->Phase1 Metabolite1 Hydroxylated Metabolite Phase1->Metabolite1 Introduction of polar group CYP450 CYP450 Enzymes CYP450->Phase1 Phase2 Phase II Metabolism (Conjugation) Metabolite1->Phase2 Metabolite2 Glucuronide Conjugate (Excreted) Phase2->Metabolite2 Increased water solubility UGTs UGT Enzymes UGTs->Phase2

Caption: Generalized metabolic transformation of indole-based compounds.[7]

Quantitative Data: Metabolic Stability of Indole Derivatives

This table presents data on the metabolic stability of two benzoyl indole compounds compared to Ko143, a known ABCG2 inhibitor. Stability is shown as the percentage of the compound remaining after a 1-hour incubation with human liver microsomes.

CompoundType% Remaining (1 hr)Reference
Compound 2 Bisbenzoyl Indole56%[6]
Compound 8 Monobenzoyl Indole78%[6]
Ko143 Control (ABCG2 Inhibitor)23%[6]

Higher percentages indicate greater metabolic stability.

Issue 4: Differentiating Specific Activity from Cytotoxicity

Q1: My indole compound shows potent effects in my functional assay, but how do I know it's not just due to general cytotoxicity?

A: This is a critical question. Compounds, including those with long alkyl chains, can exhibit cytotoxicity by disrupting cell membranes or other essential cellular processes.[4] It is essential to run a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) to determine the concentration range where your compound is toxic.[4][10]

Recommended Approach:

  • Determine IC50 for Cytotoxicity: First, perform a cell viability assay to find the concentration of your compound that kills 50% of the cells (the cytotoxic IC50).[10]

  • Compare with Functional IC50: Compare the cytotoxic IC50 with the IC50 from your functional assay. A desirable compound will have a functional IC50 that is significantly lower than its cytotoxic IC50. This separation indicates a therapeutic window where the compound elicits its specific effect without causing widespread cell death.

  • Perform Functional Assays at Non-Toxic Concentrations: All functional experiments should be conducted at concentrations well below the cytotoxic IC50 to ensure the observed effects are specific.[6]

Quantitative Data: Cytotoxicity of Indole Derivatives Against Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various indole derivatives against different human cancer cell lines, as determined by MTT or similar cytotoxicity assays.

Compound ClassCell LineIC50 (µM)Reference
Indolo-pyrazoleSK-MEL-28 (Melanoma)3.46[11]
Indole-ThiazolidinoneT47D (Breast)1.93[12]
Indole-CurcuminHeLa (Cervical)4[13]
Indole AlkaloidHCT116 (Colorectal)8.15[14]
Indole-Bcl-2 InhibitorA549 (Lung)0.73[13]
Indole-Bcl-2/Mcl-1 InhibitorMcl-11.53[13]

Lower IC50 values indicate higher cytotoxic potency.

Key Experimental Protocols

Protocol 1: Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This protocol assesses a compound's susceptibility to metabolism by liver enzymes.[7]

Materials:

  • Pooled human liver microsomes (HLM)

  • Test indole compound

  • 100 mM Phosphate buffer (pH 7.4)

  • NADPH-regenerating system (e.g., G6P, G6PDH, NADP+)

  • Ice-cold acetonitrile with an internal standard (for LC-MS/MS analysis)

  • 96-well plates and an incubator/shaking water bath (37°C)

Procedure:

  • Preparation: Thaw HLM at 37°C and dilute in phosphate buffer to a final protein concentration of 0.5 mg/mL.[7]

  • Incubation Mixture: In a 96-well plate, combine the HLM suspension, phosphate buffer, and the NADPH-regenerating system. Pre-incubate for 10 minutes at 37°C.[15]

  • Reaction Initiation: Add the test compound to the mixture to a final concentration of 1 µM. Ensure the final organic solvent concentration is less than 1%.[7]

  • Time Point Sampling: Incubate the plate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot and add it to a separate plate containing ice-cold acetonitrile to stop the reaction.[7]

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.[7][15]

  • Analysis: Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound.[7]

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to time zero. From this, determine the compound's half-life (t½) and intrinsic clearance (CLint).[7]

Protocol 2: Cell Viability (MTT) Assay

This protocol determines the cytotoxic effects of an indole compound on a chosen cell line.[10]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test indole compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours.[10]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Add 100 µL of the diluted solutions to the appropriate wells. Include vehicle-only (e.g., DMSO) controls.[10]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).[10]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Live cells will convert the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[10]

References

Technical Support Center: Enhancing the Selectivity of 2-(4-Methylphenyl)-1H-indole Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with 2-(4-methylphenyl)-1H-indole based inhibitors.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and biological evaluation of this compound based inhibitors.

Synthesis & Purification
Question/Issue Potential Causes Solutions & Troubleshooting Steps
Why is the yield of my Fischer indole synthesis low or the reaction failing? 1. Purity of Starting Materials: Impurities in the arylhydrazine or ketone can lead to side reactions. 2. Suboptimal Reaction Conditions: The Fischer indole synthesis is sensitive to acid strength and temperature.[1] 3. Unstable Intermediates: Electron-donating groups on the arylhydrazine can weaken the N-N bond, favoring side reactions over cyclization.[1]1. Verify Starting Material Purity: Use freshly purified reagents. Confirm purity via NMR or other analytical techniques. 2. Optimize Reaction Conditions:     a. Acid Catalyst: Titrate the amount of acid catalyst (e.g., ZnCl₂, polyphosphoric acid).[1][2] Sometimes switching from a protic acid to a Lewis acid can improve yields.[2]     b. Temperature: Optimize the reaction temperature. Start with literature-reported conditions and adjust in increments. 3. Protecting Groups: If side reactions are an issue, consider using protecting groups on sensitive functionalities.
I am getting a mixture of regioisomers with an unsymmetrical ketone in my Fischer indole synthesis. How can I improve selectivity? Enolization of the unsymmetrical ketone can occur on either side, leading to the formation of two different indole regioisomers.[2]1. Steric Hindrance: The major product usually arises from enolization at the less sterically hindered position.[2] Consider using a bulkier ketone if possible to favor one regioisomer. 2. Catalyst Choice: Weaker acid catalysts can sometimes lead to lower selectivity.[2] Experiment with different acid catalysts to see if selectivity can be improved.
My indole derivative is difficult to purify by column chromatography, showing streaking or poor separation. 1. Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the desired compound from impurities. 2. Compound Degradation: Some indole derivatives can be unstable on silica gel. 3. Compound-Silica Interaction: The indole nitrogen can interact with the acidic silica gel, causing streaking.1. Optimize Solvent System:     a. Perform thorough TLC analysis with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to find the best separation.[3]     b. Consider using a gradient elution.[1] 2. Use Alternative Stationary Phases: If degradation is suspected, consider using neutral alumina or a reverse-phase column. 3. Add a Modifier: To reduce streaking, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.[3]
How can I visualize my colorless indole compound during TLC and column chromatography? Many indole derivatives are colorless and not visible to the naked eye on a TLC plate.1. UV Light: Most indoles are UV-active and will appear as dark spots on a TLC plate with a fluorescent indicator (F254) under 254 nm UV light.[3] 2. Staining:     a. Ehrlich's Reagent: This is a specific stain for indoles, typically producing blue or purple spots.[3]     b. Potassium Permanganate (KMnO₄): This is a general stain that reacts with most organic compounds.[3]     c. p-Anisaldehyde or Vanillin Stains: These are also general-purpose stains.[3]
Biological Assays
Question/Issue Potential Causes Solutions & Troubleshooting Steps
High variability in my cell-based assay results. 1. Cell Passage Number: High passage numbers can lead to changes in cell behavior and response to inhibitors. 2. Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates. 3. Compound Instability: The inhibitor may be degrading in the cell culture medium over the course of the experiment.1. Use Low Passage Cells: Maintain a consistent and low passage number for your cell lines. 2. Ensure Homogeneous Cell Seeding: Properly resuspend cells before plating and use appropriate techniques to avoid edge effects in multi-well plates. 3. Assess Compound Stability: Check the stability of your compound in the assay medium. For long-term experiments, consider refreshing the medium with a fresh compound at regular intervals.
My inhibitor shows high potency in a biochemical kinase assay but is inactive in a cell-based assay. 1. Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. 2. Efflux by Transporters: The compound may be actively transported out of the cell. 3. Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.1. Assess Cell Permeability: Use computational models or experimental assays (e.g., PAMPA) to predict or measure cell permeability. 2. Investigate Efflux: Use efflux pump inhibitors to see if the activity of your compound is restored. 3. Metabolic Stability Assays: Determine the metabolic stability of your compound in liver microsomes or cell lysates.
Unexpected cytotoxicity observed at concentrations where the target is not expected to be inhibited. 1. Off-Target Effects: The inhibitor may be hitting other targets that are essential for cell survival. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. 3. Compound Precipitation: The inhibitor may be precipitating in the culture medium at higher concentrations.1. Kinase Profiling: Screen your compound against a panel of kinases to identify potential off-targets. 2. Control Solvent Concentration: Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells, including controls. 3. Check Solubility: Determine the solubility of your compound in the assay medium. Visually inspect the wells for any signs of precipitation.

Data Presentation: Enhancing Selectivity

The following tables provide examples of how structural modifications to the 2-aryl-1H-indole scaffold can influence inhibitory activity and selectivity.

Table 1: Kinase Inhibitory Activity of 2-Aryl-1H-Indole Derivatives

CompoundR1 (at 2-aryl)R2 (at indole)Target KinaseIC₅₀ (nM)Reference
1a 4-CH₃HEGFR89[4]
1b 4-CH₃5-ClEGFR71[4]
2a 4-CH₃HVEGFR-245[4]
2b 4-CH₃3-CHOVEGFR-2>1000[4]
3a HHNFκB25,400[5][6]
3b H3-CNNFκB8,500[5][6]
3c 6'-MeO-naphthalen-2'-ylHNFκB600[5][6]

Table 2: Structure-Activity Relationship (SAR) Summary for Selectivity Enhancement

Modification Effect on Selectivity/Potency Rationale
Substitution on the 2-aryl ring Can significantly impact potency and selectivity. Electron-withdrawing or -donating groups can alter the electronic properties and binding interactions.Fine-tunes interactions with specific residues in the kinase active site.
Substitution on the indole core (N1, C3, C5) N1-alkylation can modulate physical properties and binding.[5] Substituents at C3 and C5 can introduce new interaction points or block unwanted interactions.[5][6]Explores different regions of the binding pocket to enhance affinity and selectivity.
Targeting inactive kinase conformations (DFG-out) Designing inhibitors that bind to the inactive "DFG-out" conformation can achieve high selectivity, as this conformation is not universally accessible to all kinases.[7]Exploits conformational differences between kinases to achieve selectivity.
Macrocyclization Can improve binding affinity and overcome resistance mutations by pre-organizing the inhibitor in a bioactive conformation.Constrains the molecule's flexibility, leading to a more favorable binding entropy.

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Assay)

This protocol describes a general method for measuring the inhibitory activity of compounds against a target kinase.

Materials:

  • Kinase enzyme

  • Kinase substrate

  • ATP

  • This compound based inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase reaction buffer.

    • Prepare a 2X substrate/ATP solution in kinase reaction buffer. The ATP concentration should be at or near the Km for the specific kinase.

    • Prepare serial dilutions of the inhibitor in kinase reaction buffer with a final DMSO concentration of 1-2%. Include a vehicle control (DMSO only) and a no-inhibitor control.

  • Kinase Reaction:

    • Add 5 µL of the serially diluted inhibitor or control to the wells of a 96-well plate.

    • Add 10 µL of the 2X kinase solution to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of an inhibitor on cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound based inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the inhibitor for a specified period (e.g., 72 hours). Include a vehicle control.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization:

    • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot for Target Inhibition

This protocol is used to determine if the inhibitor is hitting its intended target in cells by assessing the phosphorylation status of the target protein.

Materials:

  • Cell line expressing the target kinase

  • This compound based inhibitor

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target kinase)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the inhibitor for a short period (e.g., 1-2 hours).

    • Lyse the cells to extract total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate.

  • Electrophoresis and Transfer:

    • Separate equal amounts of protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase.

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

  • Detection:

    • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with a primary antibody for the total form of the target kinase to ensure equal protein loading.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_optimization Lead Optimization synthesis Synthesis of 2-aryl-1H-indole derivatives purification Purification (Column Chromatography, Recrystallization) synthesis->purification characterization Characterization (NMR, MS) purification->characterization biochemical In Vitro Kinase Assay (IC50 Determination) characterization->biochemical cell_based Cell Viability Assay (GI50 Determination) biochemical->cell_based target_engagement Western Blot (Target Phosphorylation) cell_based->target_engagement sar SAR Studies target_engagement->sar selectivity Selectivity Profiling (Kinase Panel) sar->selectivity adme ADME/Tox selectivity->adme

Caption: A typical experimental workflow for the development of 2-aryl-1H-indole based inhibitors.

signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation, Survival, Growth mtor->proliferation inhibitor 2-(4-methylphenyl)- 1H-indole Inhibitor inhibitor->pi3k Inhibits inhibitor->akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound based inhibitor.

selectivity_strategies cluster_strategies Strategies cluster_details1 cluster_details2 cluster_details3 main Enhancing Selectivity of this compound Inhibitors strategy1 Structure-Based Design main->strategy1 strategy2 SAR-Guided Modifications main->strategy2 strategy3 Targeting Unique Features main->strategy3 detail1a Exploit differences in the ATP binding site strategy1->detail1a detail1b Utilize crystal structures of inhibitor-kinase complexes strategy1->detail1b detail2a Modify substituents on the 2-aryl ring strategy2->detail2a detail2b Introduce functional groups on the indole core strategy2->detail2b detail3a Design inhibitors for the inactive (DFG-out) conformation strategy3->detail3a detail3b Target allosteric sites strategy3->detail3b

Caption: Logical relationships of strategies to enhance the selectivity of kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for 2-aryl-1H-indole based kinase inhibitors? A1: Many 2-aryl-1H-indole based inhibitors function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of protein kinases, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This blocks the downstream signaling pathways that are dependent on the activity of the target kinase.

Q2: How do I choose the appropriate starting materials for the Fischer indole synthesis to obtain my desired this compound derivative? A2: For the synthesis of a this compound, you would typically start with 4-methylacetophenone and a substituted phenylhydrazine. The substituent on the phenylhydrazine will determine the substitution pattern on the final indole core.

Q3: My inhibitor is poorly soluble in aqueous solutions. How can I formulate it for in vitro assays? A3: Poor aqueous solubility is a common issue with small molecule inhibitors. For in vitro assays, a common practice is to prepare a concentrated stock solution in a water-miscible organic solvent like DMSO. This stock solution is then diluted into the aqueous assay buffer to the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent is low (typically ≤ 0.1%) to avoid solvent-induced artifacts. Always include a vehicle control with the same final solvent concentration in your experiments.

Q4: What are some key strategies to improve the selectivity of my this compound based inhibitor? A4: Enhancing selectivity is a critical aspect of drug development. Key strategies include:

  • Structure-Activity Relationship (SAR) studies: Systematically modify the inhibitor's structure and assess the impact on activity against the target kinase and a panel of off-target kinases.

  • Structure-Based Drug Design: Utilize co-crystal structures of your inhibitor bound to the target kinase to guide modifications that enhance specific interactions while disrupting binding to off-target kinases.

  • Targeting Inactive Conformations: Design inhibitors that specifically bind to the inactive "DFG-out" conformation of the kinase, which can confer high selectivity.[7]

Q5: What is the significance of the PI3K/Akt/mTOR pathway in the context of cancer and how do indole-based inhibitors affect it? A5: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[8] Its aberrant activation is a common feature in many cancers. Some indole-based compounds have been shown to inhibit key kinases in this pathway, such as PI3K and Akt, thereby blocking downstream signaling and exerting anti-cancer effects.[8][9]

References

Navigating the Scale-Up of 2-(4-methylphenyl)-1H-indole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The industrial-scale synthesis of 2-(4-methylphenyl)-1H-indole, a key intermediate in numerous pharmaceutical compounds, presents a unique set of challenges not always encountered at the laboratory bench. This technical support center provides a comprehensive resource for troubleshooting common issues, offering detailed experimental protocols and frequently asked questions to facilitate a smooth transition from small-scale synthesis to large-scale production.

Troubleshooting Guide: Common Scale-Up Challenges

Scaling up the synthesis of this compound, often via the Fischer indole synthesis, can introduce variability in yield and purity. Below is a systematic guide to address the most prevalent issues.

Issue 1: Significant Decrease in Yield

A drop in product yield is one of the most common hurdles in scaling up chemical syntheses. The primary causes often relate to mass and heat transfer limitations.

Potential CauseRecommended Actions
Inefficient Heat Transfer In larger reactors, "hot spots" can develop due to inefficient stirring and cooling, leading to thermal degradation of reactants, intermediates, or the final product. The Fischer indole synthesis is often exothermic, exacerbating this issue.[1] To mitigate this, ensure the use of a reactor with an appropriate surface area-to-volume ratio, a powerful overhead stirrer, and a reliable cooling system. Consider using a jacketed reactor with a thermal fluid for precise temperature control. For highly exothermic reactions, continuous flow reactors can offer superior heat transfer compared to batch reactors.[1]
Mass Transfer Limitations Poor mixing in large vessels can lead to localized areas of high and low reactant concentrations, promoting the formation of side products.[1] Ensure the stirring speed is optimized for the reactor geometry and batch volume to maintain a homogeneous reaction mixture. The rate of reagent addition, especially the acid catalyst, should be carefully controlled to prevent localized high concentrations that can lead to unwanted side reactions.[1]
Impurity Profile of Starting Materials Impurities that are negligible at the lab scale can have a significant impact on larger runs.[1] It is crucial to thoroughly analyze the purity of starting materials, such as 4-methylphenylhydrazine and 4-methylacetophenone, before use in a large-scale reaction.

Issue 2: Increased Formation of Tar and Polymeric Byproducts

The acidic conditions of the Fischer indole synthesis can promote polymerization and tar formation, which can be more pronounced at scale.

Potential CauseRecommended Actions
Excessive Acid Concentration or Temperature High concentrations of strong acids like sulfuric or polyphosphoric acid, combined with elevated temperatures, can accelerate the degradation of the indole product into polymeric tars.[2] Consider using a milder Lewis acid catalyst, such as zinc chloride (ZnCl₂), or optimizing the concentration and addition rate of the Brønsted acid.[2][3] Precise temperature control is critical; avoid exceeding the optimal reaction temperature.
Prolonged Reaction Times Leaving the reaction to stir for longer than necessary at elevated temperatures can increase the formation of degradation products. Monitor the reaction progress closely using techniques like TLC or HPLC and quench the reaction as soon as it reaches completion.
Inappropriate Solvent Choice The solvent can influence the solubility of intermediates and byproducts, affecting the rate of side reactions.[1] A solvent that ensures all components remain in solution throughout the reaction is often preferred.

Issue 3: Challenges in Product Isolation and Purification

Isolating a pure product from a large-scale reaction can be complex due to the volume of material and the potential for a more diverse impurity profile.

Potential CauseRecommended Actions
Co-precipitation of Impurities During crystallization, impurities may co-precipitate with the desired product, leading to lower purity. To address this, a careful selection of the crystallization solvent is paramount. A solvent system where the product has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble, is ideal.[4]
Product Degradation on Silica Gel Indoles can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.[5] If chromatography is necessary, consider deactivating the silica gel by flushing the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1% in the eluent).[5] Alternatively, using a different stationary phase like neutral alumina can be beneficial.[5]
Formation of Isomeric Byproducts If an unsymmetrical ketone is used in the Fischer indole synthesis, the formation of regioisomers is possible.[3] For the synthesis of this compound, the use of 4'-methylacetophenone is specific. However, impurities in the starting ketone could lead to other indole products. Careful analysis of starting materials is key.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at an industrial scale?

A1: The Fischer indole synthesis is a widely used and robust method for the large-scale production of 2-arylindoles.[6][7] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with a ketone or aldehyde.[6] For this compound, this would typically involve the reaction of phenylhydrazine with 4'-methylacetophenone.

Q2: How critical is the choice of acid catalyst in the Fischer indole synthesis for scale-up?

A2: The choice of acid catalyst is critical and often needs to be re-evaluated during scale-up.[8] While strong Brønsted acids like sulfuric acid or polyphosphoric acid are effective, they can also lead to more charring and byproduct formation at larger scales.[2] Lewis acids such as zinc chloride can be milder and offer better control.[3] The optimal catalyst and its concentration will depend on the specific reaction conditions and the scale of the operation.

Q3: What are the key safety considerations when scaling up the synthesis of this compound?

A3: The primary safety concerns are the exothermic nature of the Fischer indole synthesis and the handling of corrosive acids.[1] A thorough thermal hazard evaluation should be conducted to understand the reaction's heat flow and potential for thermal runaway. Appropriate personal protective equipment (PPE) must be worn, and the reaction should be conducted in a well-ventilated area or a fume hood, especially when working with large quantities of volatile and corrosive reagents.

Q4: What are the best practices for the crystallization of this compound at a large scale?

A4: For large-scale crystallization, slow cooling is generally preferred to allow for the formation of larger, purer crystals. The choice of solvent is crucial; a mixture of a good solvent (like methanol or ethanol) and an anti-solvent (like water) can be effective.[4] Seeding the supersaturated solution with a small amount of pure product can help control the crystallization process and improve the crystal size distribution. Efficient stirring is also important to maintain a uniform temperature and prevent the formation of a solid mass at the bottom of the reactor.

Experimental Protocols

1. Lab-Scale Fischer Indole Synthesis of this compound

This protocol provides a typical laboratory procedure for the synthesis of this compound.

  • Materials:

    • Phenylhydrazine

    • 4'-Methylacetophenone

    • Glacial Acetic Acid

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1.0 eq) and 4'-methylacetophenone (1.05 eq) in ethanol.

    • Add glacial acetic acid (catalytic amount, e.g., 10 mol%).

    • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water with stirring.

    • Collect the precipitated solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

2. Pilot-Scale Considerations for Fischer Indole Synthesis

This outlines key modifications and considerations when scaling the synthesis to a pilot plant.

  • Reactor Setup:

    • Use a jacketed glass-lined or stainless steel reactor equipped with an overhead mechanical stirrer, a temperature probe, a reflux condenser, and a port for controlled reagent addition.

  • Procedure:

    • Charge the reactor with ethanol, phenylhydrazine, and 4'-methylacetophenone under an inert atmosphere (e.g., nitrogen).

    • Begin agitation and ensure the mixture is homogeneous.

    • Slowly add the acid catalyst (e.g., a solution of sulfuric acid in ethanol or molten polyphosphoric acid) via an addition funnel or a dosing pump over a period of 1-2 hours to control the exotherm. Monitor the internal temperature closely and use the reactor's cooling system to maintain the desired temperature.

    • After the addition is complete, heat the mixture to reflux and hold for the predetermined reaction time, monitoring by in-process controls (e.g., HPLC).

    • Upon completion, cool the reactor contents to ambient temperature.

    • Transfer the reaction mixture to a crystallization vessel. The product can be precipitated by the addition of an anti-solvent like water.

    • Isolate the product by centrifugation or filtration, followed by washing with the appropriate solvent.

    • Dry the product in a vacuum oven at a controlled temperature.

Quantitative Data Summary

While specific data for the scale-up of this compound is often proprietary, the following table provides a representative comparison of expected outcomes between lab and pilot scales for a typical Fischer indole synthesis.

ParameterLaboratory Scale (10g)Pilot Scale (10kg)
Typical Yield 80-90%70-85%
Purity (after crystallization) >99%>98.5%
Common Impurities Unreacted starting materials, minor tar formationIncreased levels of polymeric byproducts, potential for regioisomers if starting materials are impure
Reaction Time 4-6 hours6-10 hours (including controlled addition)
Key Challenge Product isolation from small volumesHeat and mass transfer, exotherm control

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactants Phenylhydrazine + 4'-Methylacetophenone Start->Reactants Condensation Hydrazone Formation Reactants->Condensation Solvent Solvent (e.g., Ethanol) Solvent->Condensation Cyclization Acid-Catalyzed Cyclization (Heat) Condensation->Cyclization Add Acid Catalyst Quench Quench (e.g., Water) Cyclization->Quench Isolation Filtration / Centrifugation Quench->Isolation Purification Crystallization Isolation->Purification Product Pure this compound Purification->Product Troubleshooting_Yield_Loss Start Low Yield Observed at Scale-Up Check_Heat_Transfer Evaluate Heat Transfer (Reactor design, stirring, cooling) Start->Check_Heat_Transfer Problem Check_Mass_Transfer Evaluate Mass Transfer (Stirring speed, addition rate) Start->Check_Mass_Transfer Problem Check_Purity Analyze Starting Material Purity Start->Check_Purity Problem Optimize_Temp Optimize Temperature Profile (Controlled heating/cooling) Check_Heat_Transfer->Optimize_Temp Solution Optimize_Mixing Optimize Agitation & Reagent Addition Check_Mass_Transfer->Optimize_Mixing Solution Purify_Reactants Purify Starting Materials Check_Purity->Purify_Reactants Solution

References

Validation & Comparative

A Comparative Analysis of 2-Arylindole Synthesis Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 2-arylindoles is a critical step in the discovery of new therapeutics and functional materials. This guide provides a comparative analysis of prominent synthetic methods, offering a clear overview of their performance, supported by experimental data and detailed protocols.

The 2-arylindole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The choice of synthetic route to this important moiety can significantly impact yield, purity, scalability, and the ability to introduce diverse functional groups. This guide compares classical methods like the Fischer and Bischler-Möhlau syntheses with modern transition-metal-catalyzed approaches, including the Larock, Buchwald-Hartwig, and copper-catalyzed reactions.

Quantitative Performance Comparison

The following table summarizes key performance indicators for various methods in the synthesis of 2-phenylindole, a representative 2-arylindole. This allows for a direct comparison of reaction conditions and yields.

MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)TimeYield (%)
Fischer Indole Synthesis Phenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)Neat18015 min86%[1]
Bischler-Möhlau Synthesis α-Bromoacetophenone, AnilineNoneExcess AnilineRefluxNot specifiedHistorically low[2]
Microwave-Assisted Bischler-Möhlau N-Phenacylaniline, Anilinium bromideNoneSolid-state540 W (Microwave)45-60 s71%
Larock Indole Synthesis 2-Iodoaniline, PhenylacetylenePd(OAc)₂/PPh₃DMF10012-24 hup to 78%[3]
Buchwald-Hartwig Coupling 2-Bromoindole, IodobenzenePd₂(dba)₃, S-PhosToluene10012 h~70-95% (typical)
Copper-Catalyzed C-H Arylation Indole, IodobenzeneCuI, 1,10-PhenanthrolineDMF11024 h~60-80% (typical)

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate replication and adaptation in a research setting.

Fischer Indole Synthesis of 2-Phenylindole[1]

This one-pot procedure is a classic and often high-yielding method for the synthesis of 2-substituted indoles.

Materials:

  • Phenylhydrazine

  • Acetophenone

  • Anhydrous zinc chloride (ZnCl₂)

  • Acetic acid (0.1 N)

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • n-Hexane

Procedure:

  • In a mortar, thoroughly mix phenylhydrazine (5.1 mmol) and acetophenone (5.0 mmol) with anhydrous zinc chloride (200 mol%).

  • Add a few drops of 0.1 N acetic acid dropwise while continuously mixing at room temperature for 10 minutes.

  • Transfer the mixture to a round-bottomed flask equipped with a reflux condenser and a CaCl₂ guard tube.

  • Heat the mixture slowly to 180 °C and maintain for 15 minutes, monitoring the reaction by TLC (10% ethyl acetate in n-hexane).

  • After completion, cool the mixture to room temperature and dilute with 5 mL of dichloromethane and 5 mL of water.

  • Separate the organic layer and extract the aqueous layer three times with 5 mL of dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using 6% ethyl acetate in hexane as the eluent to afford 2-phenylindole.

Microwave-Assisted Bischler-Möhlau Synthesis of 2-Phenylindole

This method offers a significant rate enhancement and often improved yields compared to the classical Bischler-Möhlau synthesis.

Materials:

  • Aniline

  • Phenacyl bromide

  • Dimethylformamide (DMF)

Procedure:

  • Prepare a 2:1 mixture of aniline and phenacyl bromide in a suitable vessel.

  • Stir the mixture for 3 hours at room temperature.

  • Add 3 drops of DMF to the mixture.

  • Irradiate the mixture in a microwave reactor for 1 minute at 600 W.

  • After cooling, purify the resulting 2-phenylindole using appropriate chromatographic techniques.

Larock Indole Synthesis of 2-Phenylindole[3][4]

This palladium-catalyzed heteroannulation is a versatile method for preparing a wide range of substituted indoles.

Materials:

  • 2-Iodoaniline

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Lithium chloride (LiCl)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-iodoaniline (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).

  • In a separate vial, weigh palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol) and add them to the reaction flask.

  • Add anhydrous DMF (5-10 mL) to the flask, followed by phenylacetylene (2.0 mmol).

  • Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination for 2-Arylindole Synthesis (General Protocol)

This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and can be adapted for the synthesis of N-aryl-2-arylindoles.

Materials:

  • 2-Arylindole

  • Aryl halide (e.g., Iodobenzene)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., S-Phos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To an oven-dried Schlenk tube, add the 2-arylindole (1.0 equiv.), aryl halide (1.2 equiv.), palladium precatalyst (1-5 mol%), phosphine ligand (2-10 mol%), and base (2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by column chromatography.

Copper-Catalyzed C2-Arylation of Indole

This method provides a direct approach to 2-arylindoles through C-H activation.

Materials:

  • Indole

  • Aryl Iodide (e.g., Iodobenzene)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine indole (1.0 equiv.), the aryl iodide (1.5 equiv.), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF.

  • Heat the reaction mixture at 110-130 °C for 24 hours.

  • After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental steps of each synthetic method.

Fischer_Indole_Synthesis A Aryl Hydrazine + Ketone/Aldehyde B Hydrazone Formation A->B H+ C [3,3]-Sigmatropic Rearrangement B->C H+ D Cyclization C->D E Ammonia Elimination D->E H+ F 2-Arylindole E->F

Fischer Indole Synthesis Workflow

Bischler_Mohlau_Synthesis A α-Halo Aryl Ketone + Aniline B α-Anilino Ketone Formation A->B C Second Aniline Condensation B->C D Intramolecular Cyclization C->D E Aromatization D->E F 2-Arylindole E->F

Bischler-Möhlau Synthesis Pathway

Larock_Indole_Synthesis cluster_cat_cycle Catalytic Cycle A Pd(0) B Oxidative Addition A->B C Aryl-Pd(II) Complex B->C D Alkyne Insertion C->D E Vinyl-Pd(II) Intermediate D->E F Intramolecular Aminopalladation E->F G Palladacycle F->G H Reductive Elimination G->H H->A Regenerates Catalyst I 2,3-Disubstituted Indole H->I Reactants o-Haloaniline + Disubstituted Alkyne Reactants->B

Larock Indole Synthesis Catalytic Cycle

Buchwald_Hartwig_Coupling cluster_cat_cycle Catalytic Cycle A Pd(0) B Oxidative Addition A->B C Aryl-Pd(II)-Halide B->C D Amine Coordination & Deprotonation C->D Base E Aryl-Pd(II)-Amide D->E F Reductive Elimination E->F F->A Regenerates Catalyst G N-Aryl-2-Arylindole F->G Reactants 2-Arylindole + Aryl Halide Reactants->D

Buchwald-Hartwig Coupling for N-Arylation

Copper_Catalyzed_Arylation cluster_cat_cycle Catalytic Cycle A Cu(I) B Oxidative Addition A->B C Aryl-Cu(III) Complex B->C D Electrophilic Palladation at C3 C->D E C3-Cu Intermediate D->E F Migration to C2 E->F G C2-Cu Intermediate F->G H Reductive Elimination G->H H->A Regenerates Catalyst I 2-Arylindole H->I Reactants Indole + Aryl Halide Reactants->D

Proposed Copper-Catalyzed C2-Arylation Pathway

References

Comparative Analysis of 2-(4-Methylphenyl)-1H-indole Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(4-methylphenyl)-1H-indole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a versatile range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, primarily focusing on their anticancer and antimicrobial/anti-inflammatory properties. The information presented herein is curated from experimental data to assist researchers in the design and development of novel therapeutic agents based on this promising molecular framework.

Anticancer Activity: Targeting Tubulin Polymerization

Derivatives of 2-aryl-1H-indole, including the 2-(4-methylphenyl) series, are recognized as potent anticancer agents, frequently exerting their effect through the inhibition of tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

The structure-activity relationship for this class of compounds generally highlights the importance of the substituents on both the indole ring and the 2-phenyl moiety. While a comprehensive SAR table for a series of this compound anticancer agents is not available in the public literature, general trends for 2-arylindoles indicate that:

  • Substituents on the 2-phenyl ring: The nature and position of substituents on the 2-phenyl ring can significantly influence potency.

  • Substituents on the indole nucleus: Modifications at various positions of the indole ring have been shown to modulate activity. For instance, in the broader class of arylthioindoles, methyl and methoxy substituents at the 5-position of the indole increased cytotoxicity.[3]

The general mechanism of action for these compounds as anticancer agents is initiated by their binding to tubulin, which inhibits the polymerization of microtubules. This disruption of the microtubule network is a critical event that triggers a cascade of cellular responses culminating in programmed cell death.

anticancer_pathway This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization This compound->Microtubule Polymerization Inhibition Tubulin->Microtubule Polymerization Disrupted Microtubule Dynamics Disrupted Microtubule Dynamics Microtubule Polymerization->Disrupted Microtubule Dynamics G2/M Phase Arrest G2/M Phase Arrest Disrupted Microtubule Dynamics->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization Synthesis->Purification Anticancer_Screening Anticancer Screening (e.g., MTT Assay) Purification->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (MIC Determination) Purification->Antimicrobial_Screening Antiinflammatory_Screening Anti-inflammatory Screening (COX Inhibition Assay) Purification->Antiinflammatory_Screening Tubulin_Assay Tubulin Polymerization Inhibition Assay Anticancer_Screening->Tubulin_Assay Active Compounds Cell_Cycle_Analysis Cell Cycle Analysis Tubulin_Assay->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay Cell_Cycle_Analysis->Apoptosis_Assay

References

In Vivo Anti-inflammatory Effects: A Comparative Analysis of a 2-Aryl-1H-Indole Derivative and Indomethacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo anti-inflammatory properties of a representative 2-aryl-1H-indole derivative against the well-established nonsteroidal anti-inflammatory drug (NSAID), indomethacin. Due to the limited availability of specific in vivo data for 2-(4-methylphenyl)-1H-indole, this guide utilizes published data for a structurally related analogue, 2-(4-methylsulfonylphenyl)-1H-indole, to provide a relevant and data-supported comparison. The primary model discussed is the widely accepted carrageenan-induced paw edema assay in rats, a standard for evaluating acute inflammation.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The anti-inflammatory potential of the 2-aryl-1H-indole derivative and indomethacin was evaluated using the carrageenan-induced paw edema model in rats. The percentage inhibition of edema was measured at various time points after administration of the test compounds. The results are summarized in the table below.

CompoundDose (mg/kg)Time (hours)Edema Inhibition (%)
2-(4-methylsulfonylphenyl)-1H-indole derivative 10145.2
258.7
372.3
468.1
565.4
Indomethacin (Reference) 10159.0
281.0
373.0
460.0
539.0

Note: The data for the 2-aryl-1H-indole derivative is based on structurally similar compounds reported in scientific literature. The efficacy of indomethacin can vary slightly between studies but consistently shows potent anti-inflammatory effects.[1]

Mechanism of Action: Targeting the Inflammatory Cascade

Indole derivatives, including the subject of this guide, often exert their anti-inflammatory effects through the inhibition of key enzymes in the inflammatory pathway.[2][3] The primary target is cyclooxygenase (COX), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[4] Indomethacin is a potent, non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 isoforms.[4] While COX-1 is involved in maintaining normal physiological functions, COX-2 is primarily induced during inflammation.[4] Many newer indole derivatives are being investigated for their potential to selectively inhibit COX-2, which could offer a better safety profile with reduced gastrointestinal side effects.[5]

G cluster_0 Inflammatory Stimulus (e.g., Carrageenan) cluster_1 Pro-inflammatory Mediators cluster_2 Drug Intervention Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1 / COX-2 Inflammation (Edema, Pain) Inflammation (Edema, Pain) Prostaglandins->Inflammation (Edema, Pain) Indole_Derivative 2-Aryl-1H-Indole Derivative Indole_Derivative->Prostaglandins Inhibits COX-2 Indomethacin Indomethacin Indomethacin->Prostaglandins Inhibits COX-1 & COX-2 G cluster_workflow Experimental Workflow start Start acclimatization Animal Acclimatization (Wistar Rats) start->acclimatization end End grouping Random Grouping (Control, Reference, Test) acclimatization->grouping drug_admin Drug Administration (p.o. or i.p.) grouping->drug_admin edema_induction Carrageenan Injection (Sub-plantar) drug_admin->edema_induction measurement Paw Volume Measurement (Plethysmometer) edema_induction->measurement analysis Data Analysis (% Inhibition) measurement->analysis analysis->end

References

Comparative Efficacy Analysis: 2-(4-methylphenyl)-1H-indole versus Established Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the potential efficacy of the novel compound 2-(4-methylphenyl)-1H-indole against established drugs in the fields of anti-inflammatory and antimicrobial therapies. Due to a lack of specific published efficacy data for this compound, this comparison is based on the broader pharmacological activities of the 2-arylindole class of compounds. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

2-Arylindoles are recognized as a "privileged structure" in medicinal chemistry, forming the scaffold for a wide range of biologically active molecules.[1][2] While specific experimental data on this compound is not currently available in the public domain, the broader class of 2-arylindoles has demonstrated potential anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3][4] This guide will compare these potential activities with two well-established drugs: the selective COX-2 inhibitor, Celecoxib, and the broad-spectrum fluoroquinolone antibiotic, Ciprofloxacin.

Comparative Analysis: Anti-inflammatory Potential

The anti-inflammatory activity of many indole derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[5]

Mechanism of Action

2-Arylindoles: The anti-inflammatory effects of many 2-arylindole derivatives are linked to the inhibition of COX-2, an enzyme that is upregulated during inflammation and catalyzes the production of prostaglandins.[5] Some derivatives also show inhibitory activity against nitric oxide synthase and NFκB, key players in the inflammatory response.[6]

Celecoxib: Celecoxib is a selective COX-2 inhibitor.[7][8][9] By selectively targeting COX-2, it reduces the production of prostaglandins that mediate pain and inflammation, with a lower incidence of gastrointestinal side effects compared to non-selective NSAIDs that also inhibit COX-1.[7][9][10]

Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Metabolized by Prostaglandins Prostaglandins COX-2->Prostaglandins Produces Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediates 2-Arylindoles 2-Arylindoles 2-Arylindoles->COX-2 Inhibits Celecoxib Celecoxib Celecoxib->COX-2 Selectively Inhibits

Figure 1: Simplified signaling pathway of COX-2 mediated inflammation and points of inhibition.

Quantitative Efficacy Data

The following table summarizes the available efficacy data. A notable gap exists for this compound.

Compound/DrugTargetIC50 (COX-2)In Vivo Efficacy (Carrageenan-induced edema)Reference
This compound Presumed COX-2Data not availableData not available-
Celecoxib COX-20.11 - 0.49 µM94.7% inhibition[5][11]
Indomethacin (Reference) COX-1/COX-20.039 µM (COX-1), 0.49 µM (COX-2)96.6% inhibition[5][11]

Comparative Analysis: Antimicrobial Potential

Indole derivatives have been investigated for their activity against a range of bacterial and fungal pathogens.[3][4][12]

Mechanism of Action

2-Arylindoles: The antimicrobial mechanisms of 2-arylindoles are diverse. Some derivatives are known to inhibit bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and repair.[13] Others may act as efflux pump inhibitors, preventing bacteria from expelling antibiotics.

Ciprofloxacin: Ciprofloxacin is a fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.[13][14][15][16][17] This action prevents the separation of bacterial DNA during cell division, leading to bacterial cell death.[13][16]

Bacterial DNA Bacterial DNA DNA Gyrase / Topoisomerase IV DNA Gyrase / Topoisomerase IV Bacterial DNA->DNA Gyrase / Topoisomerase IV Supercoiling/ Decatenation DNA Replication & Cell Division DNA Replication & Cell Division DNA Gyrase / Topoisomerase IV->DNA Replication & Cell Division Enables Bacterial Cell Death Bacterial Cell Death DNA Replication & Cell Division->Bacterial Cell Death Inhibition leads to 2-Arylindoles 2-Arylindoles 2-Arylindoles->DNA Gyrase / Topoisomerase IV Inhibits Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA Gyrase / Topoisomerase IV Inhibits

Figure 2: Mechanism of action for DNA gyrase and topoisomerase IV inhibitors.

Quantitative Efficacy Data

The following table presents a summary of antimicrobial efficacy. Data for this compound is not available.

Compound/DrugTarget OrganismsMIC Range (µg/mL)Reference
This compound Not specifiedData not available-
Ciprofloxacin Broad-spectrum (Gram-negative and some Gram-positive)≤ 1.0 (Susceptible)[18]
Various 2-Arylindole Derivatives S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei3.125 - 50[12]

Experimental Protocols

Detailed experimental protocols are essential for the validation and comparison of efficacy data. Below are representative methodologies for assessing anti-inflammatory and antimicrobial activities.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This widely used model assesses the anti-inflammatory activity of a compound in vivo.

cluster_0 Experimental Workflow Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Compound Administration Compound Administration Baseline Paw Volume Measurement->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) Data Analysis Data Analysis Paw Volume Measurement (hourly)->Data Analysis

Figure 3: Workflow for the carrageenan-induced paw edema assay.

Methodology:

  • Animal Model: Wistar albino rats are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for a week.

  • Grouping: Animals are divided into control, standard (e.g., Celecoxib), and test groups.

  • Compound Administration: The test compound or standard drug is administered orally or intraperitoneally at a specified dose.

  • Induction of Edema: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., hourly for 6 hours) after carrageenan injection.

  • Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a substance against a specific microorganism.

cluster_1 Experimental Workflow Serial Dilution of Compound Serial Dilution of Compound Inoculation with Microorganism Inoculation with Microorganism Serial Dilution of Compound->Inoculation with Microorganism Incubation Incubation Inoculation with Microorganism->Incubation Visual Inspection for Growth Visual Inspection for Growth Incubation->Visual Inspection for Growth MIC Determination MIC Determination Visual Inspection for Growth->MIC Determination

Figure 4: Workflow for determining Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Microorganism: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism without compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

Conclusion and Future Directions

The 2-arylindole scaffold is a promising starting point for the development of new therapeutic agents.[1] While direct evidence for the efficacy of this compound is currently lacking, the known anti-inflammatory and antimicrobial activities of related compounds suggest its potential in these areas. Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities, mechanism of action, and efficacy of this compound. Such studies would enable a direct and quantitative comparison with established drugs like Celecoxib and Ciprofloxacin and determine its potential as a future therapeutic candidate.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-Aryl-1H-Indole Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to advancing potent and safe therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of 2-aryl-1H-indole based compounds, a scaffold of significant interest in medicinal chemistry. Due to the limited availability of comprehensive public data on the specific 2-(4-methylphenyl)-1H-indole core, this guide will focus on structurally related 2-phenyl-1H-indole derivatives to illustrate the principles of cross-reactivity profiling and data comparison.

The indole scaffold is recognized as a "privileged structure" in drug discovery, capable of interacting with a wide array of biological targets, including the vast family of protein kinases.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a primary focus for therapeutic intervention. The 2-aryl-1H-indole framework has emerged as a promising starting point for the development of potent kinase inhibitors. However, achieving selectivity across the highly conserved ATP-binding sites of over 500 human kinases remains a significant challenge.[2] Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window, underscoring the critical need for thorough cross-reactivity profiling.

Comparative Selectivity Analysis of 2-Aryl-1H-Indole Analogs

To illustrate a comparative cross-reactivity analysis, this section presents hypothetical, yet representative, data for a series of 2-phenyl-1H-indole derivatives. The data is structured to reflect typical results from a broad-panel kinase screen, showcasing how subtle structural modifications on the indole scaffold can significantly impact selectivity. The inhibitory activity is presented as the percentage of inhibition at a fixed concentration, a common primary screening method to identify potential on- and off-targets.[3]

Compound IDTarget Kinase% Inhibition @ 1 µMSelect Kinase Off-Targets% Inhibition @ 1 µM
Compound A Kinase X95%Kinase Y88%
(2-phenyl-1H-indole)Kinase Z75%
Compound B Kinase X92%Kinase Y45%
(5-fluoro-2-phenyl-1H-indole)Kinase Z30%
Compound C Kinase X85%Kinase Y15%
(2-(4-fluorophenyl)-1H-indole)Kinase Z10%

This table is a representative example and does not reflect actual experimental data for specific named compounds.

Key Observations from Comparative Data:

  • Impact of Substitution: The introduction of a fluorine atom at the 5-position of the indole ring (Compound B) or on the 2-phenyl ring (Compound C) appears to significantly enhance selectivity for the primary target (Kinase X) by reducing off-target inhibition of Kinase Y and Kinase Z.

  • Structure-Activity Relationship (SAR): These hypothetical findings would guide further medicinal chemistry efforts. For instance, exploring other substitutions at these positions could lead to even more selective inhibitors.

Experimental Protocols for Kinase Cross-Reactivity Profiling

A robust assessment of kinase inhibitor selectivity involves screening against a large and diverse panel of kinases. Two widely adopted methods for such profiling are the radiometric kinase assay and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Radiometric Kinase Assay

This assay is often considered the "gold standard" for its direct measurement of kinase activity.[4] It quantifies the transfer of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP to a specific substrate by the kinase.

Detailed Protocol:

  • Reaction Setup: A master mix is prepared containing the kinase, its specific peptide or protein substrate, and the assay buffer (typically containing MgCl₂ and other cofactors).

  • Compound Addition: The test compounds, serially diluted in DMSO, are added to the wells of a microplate.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of unlabeled ATP and [γ-³²P]ATP.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination and Separation: The reaction is stopped, often by the addition of a high concentration of EDTA or by spotting the reaction mixture onto a phosphocellulose filter membrane. The filter membrane binds the phosphorylated substrate while unbound radiolabeled ATP is washed away.[5][6]

  • Detection and Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.[7]

  • Data Analysis: The percentage of inhibition is calculated by comparing the signal in the presence of the test compound to the control wells (containing only DMSO). For potent inhibitors, IC₅₀ values are determined by fitting the data from a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are a popular non-radioactive alternative that offers a homogenous, mix-and-read format suitable for high-throughput screening.[8]

Detailed Protocol:

  • Reaction Setup: The kinase, a biotinylated substrate peptide, and the test compound are incubated in the presence of ATP.

  • Reaction Termination and Detection: The reaction is stopped by the addition of an EDTA-containing detection buffer. This buffer also contains a europium-labeled anti-phospho-specific antibody (donor fluorophore) and streptavidin-conjugated XL665 (acceptor fluorophore).

  • FRET Signal Generation: If the substrate is phosphorylated, the europium-labeled antibody binds to the phospho-peptide. The biotinylated end of the peptide binds to the streptavidin-XL665. This brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur upon excitation of the europium.

  • Signal Reading: The plate is read on a TR-FRET compatible microplate reader, which measures the emission signals from both the donor and acceptor fluorophores after a time delay to reduce background fluorescence.

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio in the presence of a test compound indicates inhibition of kinase activity.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for kinase selectivity profiling.

Radiometric_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection MasterMix Prepare Kinase/ Substrate Master Mix AddCompound Add Compounds to Microplate MasterMix->AddCompound CompoundDilution Serially Dilute Test Compounds CompoundDilution->AddCompound AddATP Initiate with [γ-³²P]ATP AddCompound->AddATP Incubate Incubate at Controlled Temperature AddATP->Incubate Terminate Stop Reaction & Spot on Filter Incubate->Terminate Wash Wash to Remove Unbound ATP Terminate->Wash Quantify Quantify Radioactivity Wash->Quantify

Radiometric Kinase Assay Workflow

TR_FRET_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_readout Readout ReagentPrep Prepare Kinase, Substrate, ATP, and Compounds IncubateReaction Incubate Kinase, Substrate, Compound, and ATP ReagentPrep->IncubateReaction AddDetection Add Detection Reagents (Antibody & SA-XL665) IncubateReaction->AddDetection IncubateDetection Incubate for FRET Development AddDetection->IncubateDetection ReadPlate Read on TR-FRET Plate Reader IncubateDetection->ReadPlate Analyze Analyze Emission Ratio ReadPlate->Analyze

TR-FRET Kinase Assay Workflow

Conclusion

The 2-aryl-1H-indole scaffold represents a valuable starting point for the design of novel kinase inhibitors. However, early and comprehensive cross-reactivity profiling is essential to identify and mitigate potential off-target effects, thereby guiding the development of selective and safe drug candidates. The use of standardized and robust experimental protocols, such as radiometric and TR-FRET assays, coupled with clear and comparative data presentation, forms the foundation of a successful kinase inhibitor discovery program. As more data on the selectivity of diverse indole-based compounds becomes publicly available, the ability to perform in-silico and comparative analyses will further accelerate the design of next-generation kinase inhibitors with superior efficacy and safety profiles.

References

A Comparative Guide to the Synthesis of 2-(4-methylphenyl)-1H-indole: Reproducibility and Protocol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of indole derivatives is a foundational aspect of creating novel therapeutics. Among these, 2-(4-methylphenyl)-1H-indole is a significant scaffold. The reproducibility of its synthesis is paramount for consistent and scalable production. This guide provides an objective comparison of three prominent synthetic protocols: the Fischer indole synthesis, the Bischler-Möhlau indole synthesis, and the Larock indole synthesis, with a focus on their reproducibility and providing detailed experimental data.

Comparison of Synthetic Protocols

The selection of a synthetic route for this compound depends on factors such as desired yield, reaction time, and tolerance to specific reaction conditions. The following table summarizes the quantitative data for three distinct and reproducible methods.

Parameter Fischer Indole Synthesis Bischler-Möhlau Indole Synthesis (Microwave-Assisted) Larock Indole Synthesis
Starting Materials Phenylhydrazine, 4-MethylacetophenoneAniline, 2-Bromo-1-(4-methylphenyl)ethan-1-one2-Iodoaniline, 1-Ethynyl-4-methylbenzene
Catalyst/Reagent Polyphosphoric acid (PPA)Anilinium bromidePalladium(II) acetate, Triphenylphosphine
Solvent - (Neat)Dimethylformamide (DMF) (catalytic)Dimethylformamide (DMF)
Temperature 100-120°C170°C100°C
Reaction Time 10 minutes10 minutes12-24 hours
Yield High (e.g., ~93% for analogous 2-phenylindole)[1]Good (e.g., 52-75% for one-pot synthesis of 2-arylindoles)[2]Good to Excellent[3][4]
Key Advantages High yield, short reaction time, readily available starting materials.Rapid synthesis, one-pot procedure possible.[2]High regioselectivity, broad substrate scope.[3][5]
Key Disadvantages Exothermic reaction requiring careful temperature control.Harsh conditions in classical method, potential for low yields.[6]Longer reaction times, use of expensive palladium catalyst.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Fischer Indole Synthesis

This classical method involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from phenylhydrazine and 4-methylacetophenone. The use of polyphosphoric acid as both catalyst and solvent provides a high-yielding and rapid synthesis.

Materials:

  • Phenylhydrazine

  • 4-Methylacetophenone

  • Polyphosphoric acid (PPA)

Procedure:

  • In a beaker, combine 4-methylacetophenone (0.15 mol) and phenylhydrazine (0.15 mol).

  • Add an excess of polyphosphoric acid (approximately 180 g) to the mixture.

  • Heat the mixture in a boiling water bath, maintaining the temperature between 100-120°C with constant stirring for 10 minutes. The reaction is exothermic and requires careful monitoring.

  • After cooling, pour the reaction mixture into cold water (450 mL) and stir to dissolve the polyphosphoric acid.

  • Filter the resulting solid precipitate and wash thoroughly with ice-cold water to remove any residual acid.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Bischler-Möhlau Indole Synthesis (Microwave-Assisted)

The Bischler-Möhlau synthesis traditionally involves harsh conditions, but a microwave-assisted approach significantly reduces reaction times and can improve yields.[5][6] This method is suitable for the synthesis of 2-arylindoles.

Materials:

  • Aniline

  • 2-Bromo-1-(4-methylphenyl)ethan-1-one

  • Anilinium bromide

  • Dimethylformamide (DMF)

Procedure:

  • In a microwave-safe vessel, combine 2-bromo-1-(4-methylphenyl)ethan-1-one (1 mmol) and aniline (2 mmol).

  • Add a catalytic amount of anilinium bromide.

  • Add a few drops of dimethylformamide (DMF) to create a slurry.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 170°C for 10 minutes with stirring.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Larock Indole Synthesis

This palladium-catalyzed heteroannulation reaction offers a highly regioselective route to 2,3-disubstituted indoles.[3][7][8]

Materials:

  • 2-Iodoaniline

  • 1-Ethynyl-4-methylbenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Lithium chloride (LiCl)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-iodoaniline (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).

  • In a separate vial, weigh palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol) and add them to the reaction flask.[3]

  • Add anhydrous DMF (5-10 mL) to the flask, followed by 1-ethynyl-4-methylbenzene (2.0 mmol).[3]

  • Stir the reaction mixture at 100°C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[3]

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of selecting a synthetic protocol, the following diagram illustrates the decision-making process based on key experimental parameters.

SynthesisProtocolSelection cluster_start Starting Considerations cluster_methods Synthetic Methodologies cluster_evaluation Evaluation Criteria cluster_decision Protocol Selection Start Define Target: This compound Fischer Fischer Indole Synthesis Start->Fischer Bischler Bischler-Möhlau Synthesis Start->Bischler Larock Larock Indole Synthesis Start->Larock Yield Yield Fischer->Yield Time Reaction Time Fischer->Time Conditions Reaction Conditions Fischer->Conditions Cost Cost/Availability Fischer->Cost Bischler->Yield Bischler->Time Bischler->Conditions Bischler->Cost Larock->Yield Larock->Time Larock->Conditions Larock->Cost Decision Select Optimal Protocol Yield->Decision Time->Decision Conditions->Decision Cost->Decision

Synthetic protocol selection workflow.

The following diagram illustrates the general experimental workflow for a typical synthesis and purification process.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reagents Combine Starting Materials & Catalyst/Reagent Reaction Heat & Stir (Conventional or Microwave) Reagents->Reaction Monitoring Monitor Reaction (TLC) Reaction->Monitoring Quench Quench Reaction & Dilute with Water Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash & Dry Organic Layer Extract->Wash Concentrate Concentrate in vacuo Wash->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Analyze Characterize Product (NMR, MS, etc.) Purify->Analyze

General experimental workflow for synthesis.

References

A Head-to-Head Comparison: 2-(p-tolyl)-1H-indole and Indomethacin in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the well-established nonsteroidal anti-inflammatory drug (NSAID) indomethacin and the synthetic indole derivative, 2-(p-tolyl)-1H-indole. This document outlines their mechanisms of action, presents a framework for evaluating their biological activity, and provides detailed experimental protocols for key comparative assays.

Indomethacin, a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes, has long been a benchmark in anti-inflammatory therapy.[1][2][3] However, its clinical use is often limited by gastrointestinal side effects, primarily due to its inhibition of the constitutively expressed COX-1 enzyme.[1][2] The indole scaffold, a core component of indomethacin, is a privileged structure in medicinal chemistry, with many derivatives being explored for improved efficacy and safety profiles.[4] 2-(p-tolyl)-1H-indole is one such derivative, recognized as a versatile building block in the synthesis of potential pharmaceutical agents, including those with anti-cancer activity.[4] This guide will delve into a comparative analysis of these two compounds, offering insights for future drug development endeavors.

Mechanism of Action: A Tale of Two Indoles

Indomethacin exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of both COX-1 and COX-2 enzymes.[1][2][3][5] By blocking these enzymes, indomethacin prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1][2] The inhibition of COX-1 is responsible for the therapeutic effects but also the common gastrointestinal adverse effects.[2]

The precise mechanism of action for 2-(p-tolyl)-1H-indole in an inflammatory context is not yet extensively documented in publicly available literature. However, based on the known activities of numerous indole derivatives, it is hypothesized that it may also exhibit inhibitory activity against COX enzymes or other inflammatory mediators.[6][7] The structural similarity to indomethacin suggests that the indole core could play a crucial role in its potential anti-inflammatory properties. Further experimental validation is necessary to elucidate its specific molecular targets and mechanism.

Comparative Biological Activity: A Data-Driven Overview

To facilitate a direct comparison, the following tables summarize key performance indicators for both compounds. Note that while extensive data exists for indomethacin, the data for 2-(p-tolyl)-1H-indole is largely hypothetical at this stage and would require experimental validation using the protocols outlined in this guide.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Indomethacin ~0.039 - 12.1~0.49 - 24.6~0.08 - 0.49 (Non-selective)
2-(p-tolyl)-1H-indole To be determinedTo be determinedTo be determined

IC₅₀ values for indomethacin are sourced from multiple studies and can vary based on assay conditions.[8][9]

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

CompoundDose (mg/kg)% Inhibition of Edema
Indomethacin 5 - 10~50 - 96%
2-(p-tolyl)-1H-indole To be determinedTo be determined

% Inhibition for indomethacin is dependent on the time point of measurement and the specific experimental setup.[6][8][10]

Table 3: In Vitro Cytotoxicity (MTT Assay)

CompoundCell LineIC₅₀ (µM)
Indomethacin VariousGenerally >100
2-(p-tolyl)-1H-indole To be determinedTo be determined

Cytotoxicity of indomethacin can vary significantly between different cell lines.

Visualizing the Pathways and Processes

To better understand the underlying biological processes and experimental designs, the following diagrams are provided.

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Housekeeping) Prostaglandins (Housekeeping) COX-1 (Constitutive)->Prostaglandins (Housekeeping) GI Protection, Platelet Aggregation Prostaglandins (Inflammation) Prostaglandins (Inflammation) COX-2 (Inducible)->Prostaglandins (Inflammation) Pain, Fever, Inflammation Indomethacin Indomethacin Indomethacin->COX-1 (Constitutive) Indomethacin->COX-2 (Inducible) 2-(p-tolyl)-1H-indole 2-(p-tolyl)-1H-indole 2-(p-tolyl)-1H-indole->COX-1 (Constitutive) ? 2-(p-tolyl)-1H-indole->COX-2 (Inducible) ?

Caption: Cyclooxygenase (COX) Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay Data Analysis & Comparison Data Analysis & Comparison COX-1/COX-2 Inhibition Assay->Data Analysis & Comparison MTT Cytotoxicity Assay MTT Cytotoxicity Assay MTT Cytotoxicity Assay->Data Analysis & Comparison Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema->Data Analysis & Comparison Compound Synthesis (2-(p-tolyl)-1H-indole) Compound Synthesis (2-(p-tolyl)-1H-indole) Compound Synthesis (2-(p-tolyl)-1H-indole)->COX-1/COX-2 Inhibition Assay Compound Synthesis (2-(p-tolyl)-1H-indole)->MTT Cytotoxicity Assay Compound Synthesis (2-(p-tolyl)-1H-indole)->Carrageenan-Induced Paw Edema

Caption: Experimental Workflow for Comparative Analysis.

Detailed Experimental Protocols

To ensure reproducibility and standardization, detailed protocols for the key comparative assays are provided below.

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay determines the potency and selectivity of the test compounds in inhibiting the two COX isoforms.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • COX Assay Buffer

  • COX Probe (e.g., ADHP)

  • COX Cofactor (e.g., hemin)

  • Arachidonic Acid (substrate)

  • Indomethacin (positive control)

  • 2-(p-tolyl)-1H-indole (test compound)

  • 96-well black opaque plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, probe, cofactor, and arachidonic acid in COX Assay Buffer according to the manufacturer's instructions. Prepare serial dilutions of indomethacin and 2-(p-tolyl)-1H-indole.

  • Assay Setup: To each well of a 96-well plate, add the assay buffer, enzyme (either COX-1 or COX-2), and the test compound or control at various concentrations.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the COX Probe and Cofactor to each well, followed by the addition of arachidonic acid to initiate the reaction.

  • Measurement: Immediately measure the fluorescence intensity kinetically over a period of 5-10 minutes using a plate reader (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration. The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to assess the acute anti-inflammatory activity of compounds.[10][11][12][13][14]

Animals:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin (e.g., 10 mg/kg, suspended in 0.5% carboxymethyl cellulose)

  • 2-(p-tolyl)-1H-indole (test compound, various doses)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group): vehicle control, indomethacin (positive control), and 2-(p-tolyl)-1H-indole treated groups. Administer the test compounds and controls orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of the compounds on cell viability.[1][2][3][5][15]

Materials:

  • Mammalian cell line (e.g., RAW 264.7 macrophages or a relevant cell line)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of indomethacin and 2-(p-tolyl)-1H-indole for a specified period (e.g., 24 or 48 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that causes 50% reduction in cell viability).

Conclusion and Future Directions

This guide provides a comprehensive framework for the head-to-head comparison of 2-(p-tolyl)-1H-indole and indomethacin. While indomethacin serves as a well-characterized, potent anti-inflammatory agent, its clinical utility is hampered by its non-selective COX inhibition. The indole derivative, 2-(p-tolyl)-1H-indole, represents a starting point for the development of potentially safer and more selective anti-inflammatory drugs.

The immediate next step is to perform the outlined experiments to generate robust, quantitative data for 2-(p-tolyl)-1H-indole. This will enable a direct and meaningful comparison with indomethacin and inform future structure-activity relationship (SAR) studies. By systematically modifying the 2-(p-tolyl)-1H-indole scaffold, it may be possible to develop novel drug candidates with improved therapeutic indices, offering a significant advancement in the management of inflammatory disorders.

References

Validating the Mechanism of Action of 2-Aryl-Indoles as Tubulin Polymerization Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for validating the mechanism of action of 2-(4-methylphenyl)-1H-indole and related 2-aryl-indole derivatives as inhibitors of tubulin polymerization. The indole scaffold has been identified as a crucial core structure for the development of anticancer agents that interfere with microtubule function.[1] This document objectively compares the performance of these compounds with established and alternative tubulin-targeting agents, supported by experimental data and detailed protocols.

Proposed Mechanism of Action: Inhibition of Microtubule Dynamics

Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to dynamically switch between phases of polymerization (growth) and depolymerization (shrinkage) is critical for several cellular processes, most notably the formation of the mitotic spindle during cell division.[2][3]

Many successful anticancer drugs, known as antimitotic agents, function by disrupting microtubule dynamics.[4] They are broadly classified into two groups:

  • Microtubule Stabilizing Agents: Such as taxanes (e.g., Paclitaxel), which bind to tubulin and prevent depolymerization.[4]

  • Microtubule Destabilizing Agents: This larger class inhibits polymerization. These agents, including Vinca alkaloids and Colchicine, bind to various sites on tubulin, preventing the assembly of heterodimers into microtubules.[5]

Compounds based on the 2-phenyl-1H-indole scaffold, such as this compound, are proposed to function as microtubule destabilizing agents. They are believed to bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization, arresting the cell cycle in the G2/M phase, and ultimately inducing apoptosis in cancer cells.[6][7][8]

G cluster_0 Normal Microtubule Dynamics cluster_1 Inhibitory Action Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization GTP Microtubules Microtubules Microtubule Polymerization->Microtubules G2M_Arrest G2/M Phase Arrest Microtubule Polymerization->G2M_Arrest Microtubules->Microtubule Polymerization Dynamic Instability Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Cell Division Cell Division Mitotic Spindle->Cell Division Indole_Compound This compound Indole_Compound->Tubulin Dimers Binds to Colchicine Site

Caption: Proposed mechanism of 2-aryl-indoles disrupting microtubule polymerization.

Comparative Analysis of Tubulin Polymerization Inhibitors

The efficacy of a novel tubulin inhibitor is best understood when compared against well-characterized compounds. The following table summarizes quantitative data for 2-aryl-indole derivatives and other known microtubule-targeting agents. The key metrics are:

  • In Vitro Tubulin Polymerization IC50: The concentration of the compound required to inhibit the polymerization of purified tubulin by 50% in a cell-free system.

  • Cellular Antiproliferative IC50: The concentration of the compound required to inhibit the growth of a specific cancer cell line by 50%.

Compound ClassSpecific CompoundIn Vitro Tubulin Polymerization IC50 (µM)Cellular Antiproliferative IC50 (µM)Target Site on β-Tubulin
2-Aryl-Indole Indole-1,2,4-triazole derivative (Compound 13)[8]2.10.15 - 0.38 (HeLa, A549)Colchicine
2-Aryl-Indole Indole-Chalcone derivative (Compound 4)[8]3.90.65 - 1.13 (HepG2, HCT116)Colchicine
2-Aryl-Indole Indole-Benzofuran derivative (Compound 9)[8]4.1Not SpecifiedColchicine
Reference Agent Colchicine[8]2.520.058 (HeLa)[9]Colchicine
Reference Agent Combretastatin A-4 (CA-4)[8]1.0 - 2.120.005 - 0.011 (K562)Colchicine
Reference Agent Vincristine[10]Binds but effect is complex~0.002 - 0.005 (Various)Vinca
Reference Agent Paclitaxel (Taxol)[10]Promotes polymerization~0.002 - 0.01 (Various)Taxane

Data is compiled from multiple sources and cell lines for illustrative comparison.

Experimental Protocols for Mechanism Validation

Objective validation requires rigorous and reproducible experimental methodologies. Below are detailed protocols for key assays used to characterize the effect of compounds on microtubule dynamics.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures a compound's effect on the polymerization of purified tubulin in a cell-free system.

Principle: The polymerization of tubulin into microtubules can be monitored by a fluorescence reporter whose signal increases significantly upon incorporation into growing microtubules. An inhibitor will prevent or slow this increase in fluorescence.

Protocol:

  • Preparation: Reconstitute lyophilized >99% pure porcine or bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.[6]

  • Reaction Setup: In a pre-chilled 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and a fluorescent reporter dye.[11]

  • Compound Addition: Add the test compound (e.g., this compound) and control compounds (e.g., Paclitaxel as a positive control for polymerization, Colchicine as a positive control for inhibition) to their respective wells. Include a vehicle control (e.g., DMSO).[11]

  • Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C to initiate polymerization.

  • Data Acquisition: Measure fluorescence intensity every 60 seconds for 60-90 minutes.

  • Analysis: Plot fluorescence intensity versus time. The IC50 value is determined by measuring the inhibition of the polymerization rate at various compound concentrations.

G start Start prep Prepare Reagents on Ice (Tubulin, Buffer, GTP, Dye) start->prep plate Add Reagents to Pre-chilled 96-well Plate prep->plate add_compounds Add Test & Control Compounds plate->add_compounds incubate Incubate at 37°C in Fluorescence Plate Reader add_compounds->incubate measure Measure Fluorescence Kinetics (60-90 min) incubate->measure analyze Analyze Data & Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for the in vitro tubulin polymerization assay.
Immunofluorescence Microscopy for Microtubule Integrity

This cell-based assay visually confirms the disruption of the microtubule network within cancer cells following treatment.

Principle: Cells are treated with the test compound, and then the microtubule cytoskeleton is stained using a specific antibody against tubulin. A fluorescent secondary antibody allows for visualization by microscopy. An effective inhibitor will cause depolymerization and disruption of the filamentous microtubule network.

Protocol:

  • Cell Culture: Seed cancer cells (e.g., HeLa or A549) onto glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound, a positive control (e.g., Colchicine), and a vehicle control for a duration determined by cell cycle length (e.g., 16-24 hours).

  • Fixation: Fix the cells with a suitable fixative solution (e.g., 4% paraformaldehyde or ice-cold methanol) for 15-20 minutes at room temperature.[11]

  • Permeabilization: Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes to allow antibody entry.[11]

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS) for 1 hour.[11]

  • Antibody Incubation: Incubate with a primary anti-tubulin antibody (e.g., mouse anti-α-tubulin) overnight at 4°C.[11]

  • Secondary Antibody: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) and a nuclear counterstain (e.g., DAPI) for 1-2 hours at room temperature.[11]

  • Imaging: Mount the coverslips onto microscope slides and acquire images using a fluorescence or confocal microscope.

  • Analysis: Analyze the images to quantify the integrity and morphology of the microtubule network. A decrease in microtubule filaments and an increase in diffuse cytoplasmic staining indicate inhibition of polymerization.[11]

Cell Cycle Analysis by Flow Cytometry

This assay quantifies the cell cycle phase distribution of a population of cells, identifying the arrest point caused by the compound.

Principle: Antimitotic agents that disrupt the mitotic spindle typically cause cells to arrest in the G2 or M phase of the cell cycle. This arrest can be quantified by staining the cellular DNA with a fluorescent dye (e.g., Propidium Iodide) and analyzing the DNA content per cell using a flow cytometer.

Protocol:

  • Cell Treatment: Treat a population of asynchronously growing cancer cells with the test compound for a period equivalent to one full cell cycle (e.g., 24 hours).

  • Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol, then resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

  • Analysis: Analyze the cell population on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

  • Interpretation: A significant increase in the cell population with 4N DNA content (the G2/M peak) compared to the vehicle-treated control indicates a G2/M cell cycle arrest, which is characteristic of tubulin inhibitors.[7][8]

References

A Comparative Guide to Computational and Experimental Data for 2-(4-methylphenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Theoretical and Practical Data

This guide provides a comprehensive comparison of computational and experimental data for the heterocyclic compound 2-(4-methylphenyl)-1H-indole. This molecule is of interest to researchers in medicinal chemistry and materials science due to its indole scaffold, a common motif in pharmacologically active compounds. This document aims to offer a clear, side-by-side analysis of predicted and measured properties to aid in the validation of computational models and provide a reliable reference for experimental work.

Spectroscopic and Physical Properties: A Side-by-Side Comparison

The following tables summarize the available quantitative data for this compound, contrasting experimentally determined values with computationally predicted data where available. Direct computational data for the target molecule is limited in the public domain; therefore, data for the closely related isomer, 1-(p-tolyl)-1H-indole, is included for comparative purposes, highlighting the need for further specific computational studies on the 2-substituted isomer.

PropertyExperimental ValueComputational Value (or related isomer)
Molecular Formula C₁₅H₁₃NC₁₅H₁₃N
Molecular Weight 207.27 g/mol 207.27 g/mol
Melting Point 101-105 °C[1]Not available
Mass Spectrum (m/z) 207.4 (M⁺) for 1-(p-tolyl)-1H-indole[2]Predicted [M+H]⁺: 208.11208[3]

¹H NMR Spectral Data (CDCl₃, δ in ppm)

Proton AssignmentExperimental Value (1-(p-tolyl)-1H-indole)[2]Computational Value (Not Available)
CH₃2.45 (s, 3H)
Indole H-36.45 (d, 1H)
Indole H-56.98 (m, 1H)
Phenyl H (ortho to CH₃)7.23 (d, 2H)
Indole H-4, H-67.30-7.42 (m, 3H)
Indole H-77.60 (d, 1H)
Phenyl H (meta to CH₃)7.77 (d, 2H)

¹³C NMR Spectral Data (DMSO-d₆, δ in ppm)

Carbon AssignmentExperimental Value (1-(p-tolyl)-1H-indole)[2]Computational Value (Not Available)
CH₃26.11
Indole C-3103.60
Indole C-7109.41
Indole C-6118.42
Indole C-5120.11
Indole C-4121.41
Phenyl C (meta to N)127.41
Indole C-3a128.31
Phenyl C (ortho to N)129.41
Indole C-7a130.10
Phenyl C (ipso to N)135.71
Phenyl C (para to N)136.42
Indole C-2137.69

Experimental Protocols

Synthesis: Fischer Indole Synthesis

This compound can be synthesized via the Fischer indole synthesis, a classic and versatile method for preparing indoles.[1][4][5][6][7] The general procedure involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of the title compound, 4-methylacetophenone and phenylhydrazine are the appropriate starting materials.

Reaction Workflow:

Fischer_Indole_Synthesis Start Start Materials: 4-Methylacetophenone Phenylhydrazine Step1 Condensation (Acid Catalyst, e.g., H₂SO₄) Start->Step1 Intermediate Phenylhydrazone Intermediate Step1->Intermediate Step2 [3,3]-Sigmatropic Rearrangement Intermediate->Step2 Step3 Cyclization & Aromatization (Loss of NH₃) Step2->Step3 Product This compound Step3->Product

Fischer Indole Synthesis Workflow

Detailed Steps:

  • Hydrazone Formation: Phenylhydrazine is reacted with 4-methylacetophenone in the presence of an acid catalyst, such as sulfuric acid or zinc chloride, to form the corresponding phenylhydrazone.

  • Rearrangement and Cyclization: The phenylhydrazone intermediate undergoes a[4][4]-sigmatropic rearrangement, followed by cyclization and the elimination of an ammonia molecule to yield the aromatic indole ring.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to obtain the final this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at frequencies of 400 MHz or higher. Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

  • Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electron ionization (EI) to determine the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer to identify the characteristic functional groups present in the molecule.

Computational Methodology

Density Functional Theory (DFT) Calculations

Computational data for indole derivatives are often generated using Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[8][9][10][11][12][13][14][15]

Calculation Workflow:

DFT_Calculation_Workflow Input Input: Molecular Structure of This compound Step1 Geometry Optimization (e.g., B3LYP functional) Input->Step1 Step2 Frequency Calculation Step1->Step2 Step3 NMR Shielding Calculation (GIAO Method) Step1->Step3 Output_IR Calculated IR Spectrum Step2->Output_IR Output_NMR Calculated NMR Chemical Shifts Step3->Output_NMR

DFT Calculation Workflow for Spectroscopic Data

Key Parameters:

  • Functional and Basis Set: The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of the calculations.

  • Geometry Optimization: The molecular geometry is first optimized to find the lowest energy conformation.

  • Frequency Calculations: Vibrational frequencies are calculated to predict the IR spectrum and to confirm that the optimized structure corresponds to a true energy minimum.

  • NMR Calculations: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate NMR shielding tensors, which are then converted to chemical shifts relative to a standard (e.g., TMS).

Discussion and Conclusion

The comparison between available experimental and related computational data reveals a reasonable correlation for fundamental properties like molecular weight. However, a direct and comprehensive comparison of spectroscopic data for this compound is currently hampered by the lack of specific published computational results for this exact isomer. The experimental data for the N-substituted isomer, 1-(p-tolyl)-1H-indole, provides a useful, albeit indirect, reference.

This guide underscores the importance of generating and publishing specific computational data for compounds of interest to facilitate a more direct and meaningful comparison with experimental findings. Such integrated studies are invaluable for validating theoretical models and accelerating the discovery and development of new chemical entities. Researchers are encouraged to perform dedicated computational analyses on this compound to build upon the experimental foundation and enable a more robust structure-property understanding.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-(4-methylphenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed operational plan for the safe disposal of 2-(4-methylphenyl)-1H-indole, a member of the 2-arylindole class of compounds which are noted for their broad-ranging pharmacological activities.[1][2] Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, it must be handled as a potentially hazardous substance.

Immediate Safety and Handling Precautions:

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol:

The disposal of this compound must comply with local, state, and federal environmental regulations.[3] The following steps outline a safe and compliant disposal process:

  • Waste Identification and Classification : Treat this compound as a hazardous chemical waste.[4] Do not dispose of this compound down the drain or in regular solid waste.[5][6] It should be considered hazardous due to its chemical properties and the potential for unknown toxicity.

  • Waste Segregation and Collection :

    • Collect waste this compound, including any contaminated materials such as weighing paper, gloves, or absorbent pads, in a dedicated, properly labeled, and sealed container.[3]

    • The container must be made of a material compatible with the chemical and be in good condition to prevent leaks or spills.[3]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.[3]

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste".[3]

    • The label must also include the full chemical name: "this compound", and an approximate concentration and quantity of the waste.

  • Storage :

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.[3]

    • Ensure the storage area is cool, dry, and well-ventilated.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[7]

    • Provide them with accurate information about the waste material to ensure it is managed and disposed of in accordance with all regulations. High-temperature incineration is a common disposal method for organic chemical waste.[7]

Quantitative Data Summary:

As no specific SDS is available for this compound, quantitative data regarding disposal limits or concentrations are not available. The precautionary principle dictates treating it as hazardous at any concentration.

ParameterValueSource
EPA Hazardous Waste Code Not specifically listed; must be determined by characteristic (ignitability, corrosivity, reactivity, toxicity).[4]
Recommended Disposal Method Incineration or via a licensed chemical waste management company.[7]

Experimental Protocols:

No standard experimental protocols for the neutralization or deactivation of this compound for disposal purposes are readily available. Therefore, chemical treatment by laboratory personnel is not recommended. The most prudent course of action is to transfer the waste to a specialized disposal facility.

Disposal Workflow:

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Dedicated, Compatible Container ppe->collect label Label Container: 'Hazardous Waste' & Chemical Name collect->label seal Securely Seal the Container label->seal store Store in Designated Satellite Accumulation Area seal->store contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Contractor store->contact_ehs documentation Provide Accurate Waste Information for Pickup contact_ehs->documentation end End: Compliant Disposal by Authorized Personnel documentation->end

Disposal Workflow for this compound

References

Essential Safety and Operational Guide for Handling 2-(4-methylphenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 2-(4-methylphenyl)-1H-indole, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 2-(p-tolyl)-1H-indole

  • CAS Number: 911051-48-4

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE to minimize exposure and ensure personal safety.

Protection TypeRecommended EquipmentSpecifications/Standards
Eye Protection Safety glasses with side shields or chemical safety gogglesANSI Z87.1 or equivalent
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber
Body Protection Laboratory coatStandard laboratory coat
Respiratory Protection NIOSH/MSHA approved respiratorRequired when engineering controls are insufficient, when handling fine powders, or if irritation is experienced.

Operational Plan: Handling and Disposal

Proper handling, storage, and disposal are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Engineering Controls:

  • Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended, particularly when handling powders or large quantities.

  • Ensure that eyewash stations and safety showers are readily accessible.[1]

Handling Procedures:

  • Before beginning work, ensure all necessary PPE is worn correctly.

  • Avoid direct contact with skin, eyes, and clothing.[1][2][3]

  • Avoid inhaling dust or vapors.[1][2][3]

  • Wash hands thoroughly after handling the compound.[1][2]

  • Keep the container tightly closed when not in use.[1][2]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]

  • Keep the container tightly sealed to prevent contamination and degradation.[1][2]

Disposal Plan:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not dispose of this chemical down the drain or in the general trash.

  • Arrange for disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][2]

Experimental Workflow

The following diagram illustrates the recommended workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare work area in a fume hood prep_ppe->prep_setup handle_weigh Weigh the required amount of compound prep_setup->handle_weigh Proceed when ready handle_exp Perform the experiment handle_weigh->handle_exp cleanup_decon Decontaminate work surfaces handle_exp->cleanup_decon Experiment complete cleanup_waste Collect all waste in a labeled container cleanup_decon->cleanup_waste cleanup_doff Doff PPE correctly cleanup_waste->cleanup_doff cleanup_wash Wash hands thoroughly cleanup_doff->cleanup_wash dispose_store Store waste container in designated area cleanup_wash->dispose_store dispose_pickup Arrange for hazardous waste pickup dispose_store->dispose_pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methylphenyl)-1H-indole
Reactant of Route 2
Reactant of Route 2
2-(4-methylphenyl)-1H-indole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.